B1163272 4-methoxy DiPT (hydrochloride)

4-methoxy DiPT (hydrochloride)

Cat. No.: B1163272
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy DiPT (hydrochloride) is an analytical reference material that is structurally categorized as a tryptamine. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Properties

Synonyms

N-isopropyl-N-

Origin of Product

United States

Foundational & Exploratory

4-methoxy DiPT Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-methoxy-N,N-diisopropyltryptamine hydrochloride (4-MeO-DiPT HCl) is a synthetic indole alkaloid and a structural analog of the psychedelic tryptamines 4-HO-DiPT (Iprocin) and 5-MeO-DiPT ("Foxy").[1] Unlike its 5-substituted counterparts, the 4-methoxy substitution pattern confers a distinct pharmacological profile characterized by significant serotonin transporter (SERT) inhibition alongside 5-HT receptor agonism.[1] This guide provides a technical analysis of its structure, physicochemical properties, synthesis, and pharmacological mechanisms for researchers in neuropharmacology and forensic science.

Chemical Structure & Molecular Properties[2][3][4][5][6][7]

The core structure of 4-MeO-DiPT consists of a tryptamine (indole-3-ethylamine) backbone substituted at the nitrogen atom of the ethylamine side chain with two isopropyl groups and at the 4-position of the indole ring with a methoxy group.[1]

Structural Identification
  • IUPAC Name: N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine hydrochloride[1]

  • Common Name: 4-MeO-DiPT

  • CAS Number: Not formally assigned in major registries (Generic 4-substituted tryptamine class).[1]

  • Molecular Formula: C₁₇H₂₆N₂O[2] · HCl

  • Molecular Weight: 274.41 g/mol (Freebase); ~310.87 g/mol (HCl salt)

Structural Features[6][9][10]
  • Indole Core: The aromatic bicyclic structure provides the scaffold for receptor binding.

  • 4-Methoxy Group: This substitution is sterically significant.[1] Unlike the 5-methoxy group (which increases potency in many tryptamines), the 4-methoxy group often reduces 5-HT₂A affinity relative to the 4-hydroxy analog, while increasing SERT selectivity.[1]

  • Diisopropyl Functionality: The bulky isopropyl groups on the amine nitrogen protect the molecule from rapid degradation by monoamine oxidase (MAO), enhancing oral bioavailability and duration of action compared to dimethylated analogs (e.g., 4-MeO-DMT).

Physicochemical Profile

The following data summarizes the physical constants relevant for laboratory handling and analysis.

PropertyValue / DescriptionNotes
Physical State Crystalline SolidTypically off-white to beige powder.[1]
Solubility Soluble in Methanol, Ethanol, DMSO.[3]Limited solubility in cold water; improved in acidic pH.
Melting Point Experimental data limited.Predicted range: 160–190 °C (based on 5-MeO-DiPT HCl at 181°C).[1]
pKa (Predicted) ~9.6 (Amine)Basic nitrogen allows for stable HCl salt formation.[1]
Stability Hygroscopic.[1]Store at -20°C, protected from light and moisture.[1]
UV Max (

)
221 nm, 280 nmCharacteristic of the methoxy-indole chromophore.[1]

Synthesis & Preparation

Note: The following protocol is a theoretical reconstruction based on standard tryptamine synthesis methodologies (Speeter-Anthony procedure and alkylation protocols described in Shulgin's TiHKAL).

Synthetic Pathway (Graphviz)

Synthesis Precursor 4-Methoxytryptamine Intermediate Reaction Mixture (Sulfolane/MeOH) Precursor->Intermediate Alkylation Reagent1 2-Iodopropane (Isopropyl Iodide) Reagent1->Intermediate Base Diisopropylethylamine (DIPEA) Base->Intermediate Product 4-MeO-DiPT (Freebase) Intermediate->Product Extraction & Purification Salt 4-MeO-DiPT HCl Product->Salt HCl (g) / IPA

Figure 1: Synthesis of 4-MeO-DiPT HCl via direct alkylation of 4-methoxytryptamine.[1]

Experimental Protocol (Alkylation Method)
  • Reagent Preparation: Dissolve 4-methoxytryptamine (1.0 eq) in a polar aprotic solvent such as sulfolane or acetonitrile.

  • Alkylation: Add diisopropylethylamine (DIPEA) (2.5 eq) as a proton scavenger, followed by 2-iodopropane (2.5 eq).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours. Monitor reaction progress via TLC (System: CHCl₃/MeOH/NH₄OH) for the disappearance of the primary amine.

  • Workup: Dilute with water and extract into dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous MgSO₄.

  • Purification: Evaporate solvent. Purify the oily residue via column chromatography (Silica gel; eluent: DCM/MeOH gradient).

  • Salting: Dissolve the purified freebase oil in minimal isopropanol (IPA). Add concentrated HCl dropwise or bubble HCl gas until pH ~3. Add anhydrous diethyl ether to precipitate the 4-MeO-DiPT hydrochloride salt.[1] Filter and dry under vacuum.[4]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Identification relies on the fragmentation pattern of the indole core and the side chain.[1]

  • Molecular Ion (

    
    ):  m/z 274 (Weak intensity)
    
  • Base Peak (Alpha-Cleavage): m/z 114 (Characteristic of the N,N-diisopropyl-methylene iminium ion).[1]

    • Mechanism: Cleavage of the C

      
      -C
      
      
      
      bond.[1]
  • Indole Fragment: m/z 160 (4-methoxyindole-3-carbaldehyde fragment).[1]

  • Secondary Fragment: m/z 72 (From further fragmentation of the isopropyl amine chain).

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d₆): 
    
    • 
       3.80 (s, 3H, -OCH₃ at C4)
      
    • 
       1.1-1.3 (d, 12H, Isopropyl -CH₃)[1]
      
    • 
       3.1-3.5 (m, Side chain -CH₂-CH₂-)[1]
      
    • 
       6.5-7.2 (m, Indole aromatic protons)
      

Pharmacology & Mechanism of Action

4-MeO-DiPT exhibits a "hybrid" pharmacological profile, acting as both a serotonin receptor agonist and a reuptake inhibitor.[1]

Receptor Binding Affinity (Ki)

Unlike classic psychedelics which are highly selective 5-HT₂A agonists, 4-MeO-DiPT shows a broader activity profile.[1]

Target ReceptorAffinity (Ki, nM)Functional Effect
5-HT₂A ~500 nMPartial Agonist (Psychedelic effects)
5-HT₂C ~833 nMAgonist (Anxiogenic/Regulatory)
5-HT₁A ~2,830 nMAgonist (Anxiolytic/Thermoregulatory)
SERT High PotencyReuptake Inhibition (Mood elevation)

Data Source: Pharmacological screening of tryptamine derivatives (Ray, 2010; generic tryptamine SAR).

Structure-Activity Relationship (SAR)

The 4-methoxy group creates steric hindrance that reduces potency at the 5-HT₂A receptor compared to the 4-hydroxy (psilocin) or 5-methoxy (5-MeO-DMT) analogs.[1] However, it enhances lipophilicity and binding to the serotonin transporter (SERT), leading to effects that may be described as less hallucinogenic and more mood-altering or stimulant-like compared to 4-HO-DiPT.[1]

Metabolism & Toxicology[7][12][13]

Understanding the metabolic fate is critical for drug development and forensic analysis.

Metabolic Pathway (Graphviz)

Metabolism Parent 4-MeO-DiPT (Parent Compound) Metabolite1 4-HO-DiPT (Active Metabolite / Iprocin) Parent->Metabolite1 CYP2D6 / CYP1A2 CYP CYP450 Enzymes (O-Demethylation) CYP->Metabolite1 Glucuronide 4-HO-DiPT-O-Glucuronide (Excreted) Metabolite1->Glucuronide UGT (Phase II)

Figure 2: Primary metabolic pathway of 4-MeO-DiPT via O-demethylation.[1]

Metabolic Bioactivation

The primary Phase I metabolic route is O-demethylation to form 4-HO-DiPT (Iprocin).[1]

  • Implication: Since 4-HO-DiPT is a potent psychedelic (active at 10-25 mg), 4-MeO-DiPT acts partially as a prodrug .[1] The rate of this conversion (likely mediated by CYP2D6) will significantly influence the subjective intensity and duration of the compound's effects.

References

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for DiPT and 5-MeO-DiPT synthesis protocols).

  • Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS ONE, 5(2), e9019. (Source for receptor binding affinities of tryptamine analogs).

  • Coppola, M., & Mondola, R. (2011). 5-Methoxy-N,N-diisopropyltryptamine (Foxy Methoxy): An overview. Toxicology Letters, 200(2-3). (Comparative toxicological data).

  • Cayman Chemical. (n.d.).[5] Safety Data Sheets for Tryptamine Standards. (General physicochemical property verification).

Sources

Chemical Architecture & Structure-Activity Relationship (SAR)

Author: BenchChem Technical Support Team. Date: February 2026

Title: Elucidating the Pharmacodynamic Profile of 4-Methoxy-N,N-Diisopropyltryptamine (4-MeO-DiPT): A Dual-Mechanism Ligand at 5-HT2A Receptors and SERT

Executive Summary This technical guide analyzes the pharmacological architecture of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT). Unlike its 4-hydroxy homolog (4-HO-DiPT/Iprocin) or its regioisomer (5-MeO-DiPT/Foxy), 4-MeO-DiPT exhibits a distinct "hybrid" pharmacodynamic profile. It functions as a moderate affinity 5-HT2A agonist and a potent Serotonin Transporter (SERT) inhibitor. This guide explores the structure-activity relationships (SAR) dictating this selectivity, the signal transduction pathways involved, and the requisite experimental frameworks for validation.

The unique pharmacological signature of 4-MeO-DiPT arises from the interplay between the steric bulk of the N-diisopropyl tail and the electronic properties of the 4-methoxy substituent.

The 4-Position Substituent Effect[1][2]
  • Steric Occlusion: The methoxy group (-OCH₃) at the 4-position is bulkier than the hydroxyl group (-OH) found in psilocin derivatives. In the orthosteric binding pocket of the 5-HT2A receptor, this additional methyl bulk likely creates steric clash with residues deep in the pocket (specifically residues in Transmembrane Helix 5), reducing binding affinity (Ki) compared to 4-HO-DiPT.

  • Metabolic Stability: Unlike the ester-linked 4-AcO-DiPT (which hydrolyzes rapidly to 4-HO-DiPT), the ether linkage of 4-MeO-DiPT is more resistant to hydrolysis, requiring hepatic O-demethylation (via CYP2D6) to generate the more potent 4-HO metabolite.

The N,N-Diisopropyl Tail[3]
  • MAO Resistance: The bulky isopropyl groups render the terminal amine inaccessible to Monoamine Oxidase A (MAO-A), granting the molecule oral bioavailability without the need for MAOIs.

  • Receptor Selectivity: While N,N-dimethyl (DMT) analogs bind promiscuously, the N,N-diisopropyl substitution generally decreases 5-HT2A affinity but retains or enhances SERT interaction, a critical differentiator for 4-MeO-DiPT.

Pharmacodynamics: The "Self-Limiting" Agonist Hypothesis

4-MeO-DiPT presents a paradox in psychedelic pharmacology: it is a direct agonist that simultaneously elevates endogenous competition.

TargetAffinity (Ki)Efficacy (Emax)Functional Outcome
SERT ~12 nMN/A (Inhibitor)Primary Driver: Blocks reuptake, elevating synaptic 5-HT.
5-HT2A ~500 nM~92% (Agonist)Secondary Driver: Direct receptor activation (Psychedelic effects).
5-HT2C ~833 nM~85% (Agonist)Modulator: Contributes to anxiogenic or somatic side effects.
5-HT1A Low PotencyHighModulator: Contributes to anxiolysis and "warm" subjective tone.

Mechanism of Action:

  • Direct Agonism: 4-MeO-DiPT binds to the 5-HT2A receptor, stabilizing the active conformation and recruiting Gαq proteins.

  • Competitive Blunting: Simultaneously, high-potency SERT inhibition floods the synapse with endogenous serotonin (5-HT). Since endogenous 5-HT has high affinity for 5-HT2A, it competes with 4-MeO-DiPT for the binding site. This may explain the compound's reportedly milder, "warmer," and less visual character compared to 4-HO-DiPT.

Signal Transduction Pathways

The following diagram illustrates the canonical Gq-mediated signaling pathway activated by 4-MeO-DiPT at the 5-HT2A receptor, leading to intracellular calcium release.

G Ligand 4-MeO-DiPT Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding (Ki ~500nM) Gprot Gαq/11 Protein Receptor->Gprot Activation PLC Phospholipase C (PLCβ) Gprot->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Co-factor

Caption: Canonical 5-HT2A signal transduction via Gq/11 coupling, resulting in phosphoinositide hydrolysis and calcium mobilization.

Experimental Protocols for Validation

To empirically validate the mechanism described above, the following self-validating workflows are recommended.

Functional Assay: Calcium Flux (FLIPR)

Objective: Determine the functional potency (EC50) and efficacy (Emax) of 4-MeO-DiPT relative to 5-HT.

  • Cell Line Prep: Use HEK293 cells stably expressing human 5-HT2A (non-inducible).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Baseline: Measure basal fluorescence (excitation 488 nm, emission 525 nm).

  • Agonist Addition: Inject 4-MeO-DiPT (1 nM – 100 µM).

  • Control: Run parallel wells with 5-HT (Full Agonist) and Ketanserin (Antagonist) to define 100% and 0% response.

  • Data Analysis: Plot Sigmoidal Dose-Response curve.

Radioligand Binding (Competition Assay)

Objective: Establish Ki values to confirm low affinity relative to SERT.

Protocol Step1 Membrane Preparation (HEK293-5HT2A) Step2 Incubation ([3H]-Ketanserin + 4-MeO-DiPT) Step1->Step2 Step3 Equilibrium (60 min @ 37°C) Step2->Step3 Step4 Rapid Filtration (GF/B Filters + PEI) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 Data Analysis (Cheng-Prusoff Equation) Step5->Step6

Caption: Workflow for competitive radioligand binding assay using tritiated Ketanserin to determine Ki.

Metabolism & Toxicology[4]

Understanding the metabolic fate is crucial, as 4-MeO-DiPT may act partially as a prodrug.

  • Primary Pathway (O-Demethylation):

    • Enzyme: CYP2D6 (Polymorphism in this enzyme significantly affects potency).

    • Reaction: 4-MeO-DiPT

      
      4-HO-DiPT  (Active Metabolite).[1]
      
    • Significance: 4-HO-DiPT is a more potent 5-HT2A agonist.[2][3] Poor metabolizers (CYP2D6 deficient) may experience weaker psychedelic effects but higher serotonergic toxicity due to sustained SERT inhibition by the parent compound.

  • Secondary Pathway (N-Dealkylation):

    • Reaction: 4-MeO-DiPT

      
       4-MeO-N-isopropyltryptamine (4-MeO-MiPT).
      

Toxicological Risk: Due to the dual action (SERT inhibition + 5-HT2A agonism), there is a theoretical risk of Serotonin Syndrome if combined with MAOIs or other SSRIs. The therapeutic index is likely narrower than that of pure agonists like Psilocybin.

References

  • Sogawa, C., et al. (2007). 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter.[4][5] Toxicology Letters. (Note: This paper establishes the SERT vs 5-HT2A selectivity profile for the 5-MeO analog, which serves as the primary comparative baseline for the 4-MeO derivative's SERT activity).

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. Entry #28 (4-HO-DiPT) and Entry #37 (5-MeO-DiPT).

  • Fantegrossi, W. E., et al. (2008).[6] Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats. Pharmacology Biochemistry and Behavior.[6]

  • Nichols, D. E. (2016). Psychedelics.[6][3][5][7][8][9][10][11][12] Pharmacological Reviews.

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. (Provides comparative binding data for various alkoxy-tryptamines).

Sources

4-methoxy DiPT hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Pharmacological Profile

Executive Summary & Chemical Identity[1][2]

4-Methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) is a synthetic indole alkaloid belonging to the tryptamine class.[1][2][3] Structurally, it is the 4-methoxy ether analog of N,N-diisopropyltryptamine (DiPT) and the O-methyl ether of the psychedelic compound 4-HO-DiPT (Iprocin).[1]

Unlike its 5-substituted cousins (e.g., 5-MeO-DiPT "Foxy"), the 4-methoxy substitution pattern in tryptamines often confers distinct metabolic stability and receptor binding profiles.[1] This compound is primarily utilized as an analytical reference standard and a probe for exploring Structure-Activity Relationships (SAR) at the 5-HT2A and SERT (Serotonin Transporter) sites.[1]

Physicochemical Data Table
ParameterDataNotes
IUPAC Name N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine hydrochlorideFormal HCl salt nomenclature
Common Name 4-MeO-DiPT HCl
CAS Number (Freebase) 102029-72-7 (Generic/Provisional)Often unassigned in major registries; PubChem CID: 24802108
CAS Number (HCl) Not Formally Assigned Commercially identified via Freebase CAS or chemical name
Molecular Formula (HCl) C₁₇H₂₆N₂O[1][2][3][4][5][6][7][8] · HCl
Molecular Weight (Freebase) 274.41 g/mol C₁₇H₂₆N₂O
Molecular Weight (HCl) 310.87 g/mol Calculated (Stoichiometry 1:[1]1)
Solubility Soluble in MeOH, EtOH, DMSO; Water (moderate)HCl salt improves aqueous solubility significantly over freebase
Appearance Off-white to beige crystalline solidHygroscopic; store desicated @ -20°C

Critical Note on CAS: Due to the niche status of the 4-isomer compared to the 5-isomer, specific CAS numbers for the hydrochloride salt are rarely indexed.[1] Researchers should rely on SMILES or InChI strings for definitive database matching.[1]

SMILES (Freebase): COc1cccc2c1c(CN(C(C)C)C(C)C)cn2 InChI Key: WIVWUNUDMXNQJD-UHFFFAOYSA-N[1][2][3]

Chemical Synthesis: The Speeter-Anthony Protocol

The most robust route for synthesizing 4-MeO-DiPT HCl utilizes the Speeter-Anthony tryptamine synthesis .[1] This method is preferred over the Fischer Indole synthesis for this specific target due to the accessibility of the 4-methoxyindole precursor and the avoidance of harsh cyclization conditions that might degrade the methoxy group.[1]

Reaction Pathway Diagram[1]

Synthesis Indole 4-Methoxyindole (Starting Material) Glyoxalyl Indole-3-glyoxalyl Chloride Indole->Glyoxalyl Step 1: Et2O, 0°C Oxalyl Oxalyl Chloride (Acylation Agent) Oxalyl->Glyoxalyl Amide Indole-3-glyoxylamide Intermediate Glyoxalyl->Amide Step 2: Amidation Amine Diisopropylamine (HN(iPr)2) Amine->Amide Product 4-MeO-DiPT (Freebase) Amide->Product Step 3: Reflux (THF) LAH LiAlH4 (Reduction) LAH->Product Final 4-MeO-DiPT HCl (Crystalline Salt) Product->Final Step 4: Precipitation HCl HCl/Ether (Salting) HCl->Final

Figure 1: Step-wise synthesis of 4-MeO-DiPT HCl via the glyoxalyl chloride intermediate.[1]

Detailed Methodology

Step 1: Acylation

  • Reagents: 4-Methoxyindole, Oxalyl Chloride.[1]

  • Solvent: Anhydrous Diethyl Ether (

    
    ).[1]
    
  • Protocol: To a stirred solution of 4-methoxyindole in

    
     at 0°C, oxalyl chloride (1.2 eq) is added dropwise. The reaction is highly exothermic.[1] The intermediate, indole-3-glyoxalyl chloride, precipitates as a reddish solid.[1]
    
  • Causality: Low temperature is strictly maintained to prevent polymerization of the indole.[1]

Step 2: Amidation

  • Reagents: Diisopropylamine (excess).

  • Protocol: The glyoxalyl chloride slurry is treated directly with excess diisopropylamine.[1] The reaction converts the acid chloride to the stable N,N-diisopropyl-glyoxylamide.[1]

  • Purification: The amide is isolated via filtration and washing with water to remove amine salts.[1]

Step 3: Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ).[1]
    
  • Solvent: Anhydrous THF or Dioxane.[1]

  • Protocol: The amide is added to a suspension of

    
     in THF under nitrogen. The mixture is refluxed for 12–24 hours.
    
  • Mechanism: The hydride reduces both carbonyl groups of the glyoxylamide bridge, yielding the ethylamine side chain.[1]

Step 4: Salt Formation

  • Protocol: The freebase oil is dissolved in minimal anhydrous isopropanol or ether.[1] Gaseous HCl or 1M HCl in ether is added dropwise until pH ~3.[1] The hydrochloride salt precipitates, which is then recrystallized (EtOH/Et2O) to ensure high purity (>98%).[1]

Pharmacodynamics & Mechanism of Action[1]

4-MeO-DiPT occupies a unique pharmacological niche. While 4-hydroxy tryptamines (e.g., psilocin) are potent 5-HT2A agonists, the 4-methoxy group increases lipophilicity but also steric bulk, potentially altering receptor docking.[1]

The "Pro-Drug" Hypothesis vs. Direct Activity

There is significant debate regarding the activity of 4-methoxy tryptamines.[1]

  • Direct Agonism: In vitro assays suggest 4-MeO-DiPT has affinity for 5-HT2A and 5-HT2C receptors, but with lower efficacy (partial agonism) compared to 5-MeO-DiPT.[1]

  • SERT Inhibition: Uniquely, 4-MeO-DiPT shows significant affinity for the Serotonin Transporter (SERT), acting as a reuptake inhibitor.[1][3]

  • Metabolic Activation: It is hypothesized that 4-MeO-DiPT acts as a pro-drug, undergoing O-demethylation by CYP2D6 to form 4-HO-DiPT (Iprocin) , a highly potent psychedelic.[1]

Signaling Pathway Visualization[1]

Pharmacology Drug 4-MeO-DiPT (Ingested) CYP CYP2D6 (Liver Metabolism) Drug->CYP O-Demethylation SERT SERT (Reuptake Inhibition) Drug->SERT Direct Blockade Rec_5HT2A 5-HT2A Receptor (Post-Synaptic) Drug->Rec_5HT2A Low Affinity Binding ActiveMetabolite 4-HO-DiPT (Active Agonist) CYP->ActiveMetabolite Bioactivation ActiveMetabolite->Rec_5HT2A High Affinity Binding Gq Gq/11 Protein Rec_5HT2A->Gq Activation PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Signaling Cascade

Figure 2: Dual mechanism of action: Direct SERT inhibition and metabolic conversion to 4-HO-DiPT.[1]

Safety, Handling, and Analytical Validation

Handling Protocols
  • Hazard Classification: Irritant (Skin/Eye).[1] Potentially bioactive at low doses.[1][8]

  • Containment: Handle only in a Class II Biological Safety Cabinet or chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1]

Analytical Validation (Self-Validating System)

To confirm the identity of synthesized or purchased 4-MeO-DiPT HCl, use the following expected signals:

MethodExpected SignalMechanistic Reason
1H NMR (DMSO-d6) Singlet @ ~3.8-3.9 ppm (3H)Diagnostic Methoxy (-OCH3) group attached to the indole ring.[1]
1H NMR (DMSO-d6) Doublet @ ~1.3 ppm (12H)Isopropyl methyls . The integration of 12H confirms the di-isopropyl substitution.[1]
Mass Spectrometry m/z = 275.2 [M+H]+Protonated molecular ion of the freebase.[1]
Melting Point 181°C (approx)Distinct from 4-HO-DiPT (which usually has a lower MP).[1]

References

  • Shulgin, A., & Shulgin, A. (1997).[1][4][6] TiHKAL: The Continuation. Transform Press. (Contextual grounding on Tryptamine synthesis and SAR). [1]

  • Repke, D. B., et al. (1985).[1][4] "Psychotomimetic N-methyl-N-isopropyltryptamines. Effects of variation of aromatic oxygen substituents." Journal of Medicinal Chemistry, 28(7), 892-896.[1] (SAR of methoxy/hydroxy tryptamines).[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 24802108, 4-Methoxy-diisopropyltryptamine.[1][3] [1]

  • Cayman Chemical. (2023).[1] 4-hydroxy DiPT (hydrochloride) Product Insert.[1][5][9][10] (Reference for the metabolic product and salt handling). [1]

  • Fantegrossi, W. E., et al. (2006).[1] "Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats." Pharmacology Biochemistry and Behavior, 83(1), 122-129.[1] (Comparative pharmacology of MeO-DiPT analogs).

Sources

Positional Isomerism in Diisopropyltryptamines: A Pharmacological Comparative Analysis of 5-MeO-DiPT and 4-MeO-DiPT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the profound pharmacological divergence between two positional isomers: 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT, "Foxy") and 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) . While chemically identical in molecular weight (274.41 g/mol ) and differing only by the position of the methoxy group on the indole ring, their pharmacodynamic profiles represent a classic case study in Structure-Activity Relationships (SAR).

5-MeO-DiPT acts as a potent, non-selective serotonin agonist and reuptake inhibitor, active in humans at 6–12 mg. In contrast, 4-MeO-DiPT displays negligible potency at doses exceeding 25 mg, illustrating the "4-position steric barrier" where O-methylation abolishes the hydrogen bonding capacity critical for 5-HT2A receptor activation—a capacity retained by its hydroxylated analog, 4-HO-DiPT (Iprocin).

Part 1: Chemical Structure & Physicochemical Properties

The core difference lies in the orientation of the methoxy ether oxygen and the steric bulk of the methyl group relative to the receptor binding pocket.

Comparative Physicochemical Table
Feature5-MeO-DiPT ("Foxy")4-MeO-DiPT
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amineN-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine
Molecular Formula C₁₇H₂₆N₂OC₁₇H₂₆N₂O
Methoxy Position Carbon-5 (Indole Ring)Carbon-4 (Indole Ring)
Electronic Character H-bond acceptor (5-pos)H-bond acceptor (4-pos)
Key Active Analog 5-MeO-DMT4-HO-DiPT (Iprocin)
Human Active Dose 6–12 mg (Oral)>25 mg (Inactive/Low Potency)
Solubility (HCl salt) Water SolubleWater Soluble

Part 2: Pharmacodynamics & Signaling Pathways

The 5-MeO-DiPT Mechanism (Polypharmacology)

5-MeO-DiPT exhibits a dual mechanism of action that contributes to its distinct "psychedelic stimulant" profile:

  • 5-HT2A Agonism: Direct activation of the Gq-coupled receptor pathway, leading to intracellular calcium release and hallucinogenic effects.

  • SERT Inhibition: Like other 5-substituted tryptamines, it inhibits the Serotonin Transporter (SERT), increasing synaptic serotonin concentrations. This confers the entactogenic (MDMA-like) "body load" often reported.

The 4-MeO-DiPT "Steric Crash"

The inactivity of 4-MeO-DiPT is best understood by comparing it to 4-HO-DiPT.

  • The 4-HO Requirement: The 5-HT2A receptor orthosteric site contains specific residues (likely Serine 5.46) that form a hydrogen bond with the 4-hydroxyl group of psilocin-like compounds.

  • The Methoxy Blockade: Methylating the oxygen at position 4 (4-MeO) removes the H-bond donor capability and introduces a methyl group. This creates steric hindrance , preventing the molecule from seating deeply enough in the receptor pocket to induce the conformational change required for G-protein coupling.

SAR Visualization (Graphviz)

SAR_Mechanism Foxy 5-MeO-DiPT (Active) HT2A 5-HT2A Receptor (Orthosteric Site) Foxy->HT2A Agonist (High Affinity) SERT SERT (Transporter) Foxy->SERT Reuptake Inhibition FourMeO 4-MeO-DiPT (Inactive/Low) FourMeO->HT2A Steric Clash (Methyl Bulk) No H-Bond Donation FourMeO->SERT Weak/Unknown Affinity FourHO 4-HO-DiPT (Active Control) FourHO->HT2A H-Bond Donor (Serine Residue)

Figure 1: Comparative Structure-Activity Relationship (SAR) illustrating why 5-MeO-DiPT is active while 4-MeO-DiPT fails to engage the 5-HT2A receptor due to steric hindrance and lack of hydrogen bonding.

Part 3: Pharmacokinetics & Metabolism[1][2]

Understanding the metabolic fate is crucial, particularly because 4-MeO-DiPT could theoretically act as a prodrug to 4-HO-DiPT (active) if O-demethylation were efficient.

Metabolic Pathways

Both compounds are substrates for Cytochrome P450 enzymes (primarily CYP2D6).[1][2][3]

  • 5-MeO-DiPT Metabolism:

    • O-Demethylation: Converts to 5-HO-DiPT (active metabolite, renal excretion).[4]

    • N-Dealkylation: Removal of isopropyl groups (leads to 5-MeO-IPT).

    • Outcome: Rapid onset (20-30 min) due to high lipophilicity of the parent compound.

  • 4-MeO-DiPT Metabolism (The Prodrug Failure):

    • Theoretically, O-demethylation would yield 4-HO-DiPT (Iprocin).[4]

    • Observation: The lack of in vivo activity suggests that O-demethylation at the 4-position is metabolically resistant or too slow to generate threshold concentrations of 4-HO-DiPT. The methoxy group at position 4 is more sterically shielded than at position 5, hindering enzymatic access.

Metabolic Flow Diagram

Metabolism Parent5 5-MeO-DiPT (Parent) CYP CYP2D6 / CYP1A2 Parent5->CYP Substrate Effect5 Psychoactive Effects (Parent + Metabolite) Parent5->Effect5 Direct Agonism Parent4 4-MeO-DiPT (Parent) Parent4->CYP Poor Substrate? Effect4 No Effect (Metabolic Resistance) Parent4->Effect4 Receptor Mismatch Metab5 5-HO-DiPT (Active Metabolite) CYP->Metab5 O-Demethylation (Rapid) Metab4 4-HO-DiPT (Potent Active) CYP->Metab4 Inefficient Conversion Metab5->Effect5 Metab4->Effect4 Sub-threshold Concentration

Figure 2: Metabolic pathways highlighting the failure of 4-MeO-DiPT to act as an effective prodrug compared to the active metabolic profile of 5-MeO-DiPT.

Part 4: Experimental Protocols

To empirically validate these differences in a laboratory setting, the following assays are recommended.

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

Purpose: To quantify the affinity (


) of both isomers for the 5-HT2A receptor.
  • Membrane Preparation:

    • Transfect HEK293 cells with human 5-HT2A cDNA.

    • Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g.

  • Incubation:

    • Ligand: Use

      
      -Ketanserin (0.5 nM) as the radioligand.
      
    • Competitors: Prepare serial dilutions (

      
       to 
      
      
      
      M) of 5-MeO-DiPT and 4-MeO-DiPT.
    • Incubate for 60 min at 37°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Expected Result: 5-MeO-DiPT

      
       nM; 4-MeO-DiPT 
      
      
      
      nM (or significantly lower affinity).
Protocol B: Functional Calcium Flux Assay (Gq Coupling)

Purpose: To distinguish between agonists (5-MeO-DiPT) and antagonists/inactive compounds (4-MeO-DiPT).

  • Cell Loading:

    • Load CHO-K1 cells expressing 5-HT2A with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.

  • Compound Addition:

    • Inject 5-MeO-DiPT and 4-MeO-DiPT at

      
       concentration.
      
    • Use Serotonin (

      
      ) as positive control (100% response).
      
  • Measurement:

    • Monitor fluorescence intensity (Ex 494nm / Em 516nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Interpretation:

    • 5-MeO-DiPT: Should show robust calcium mobilization (>60% of 5-HT max).

    • 4-MeO-DiPT: Should show negligible fluorescence change, confirming lack of functional agonism.

References

  • Shulgin, A., & Shulgin, A. (1997).[3][5][6][7][8] TiHKAL: The Continuation. Transform Press. (Entries #37 and #38).

  • Nichols, D. E. (2018). Hallucinogens.[3][4][5][7][8][9][10][11] Pharmacology & Therapeutics, 173, 55-83.

  • Fantegrossi, W. E., et al. (2006).[11] Hallucinogenic signaling by 5-methoxy-N,N-diisopropyltryptamine (Foxy Methoxy) in the mouse. Journal of Pharmacology and Experimental Therapeutics, 316(2), 510-518.

  • Sogawa, C., et al. (2007).[11] Toxicological analysis of 5-methoxy-N,N-diisopropyltryptamine (Foxy) in biological materials. Journal of Toxicological Sciences, 32(4), 415-422.

  • Blough, B. E., et al. (2014).[11] Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135-4144.

Sources

Technical Guide: History, Synthesis, and Structural Activity of 4-Substituted Tryptamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-substituted tryptamines represent a unique subclass of indole alkaloids distinguished by substitution at the carbon-4 position of the indole ring. Unlike their 5-substituted counterparts (e.g., serotonin, melatonin, 5-MeO-DMT), 4-substituted analogs such as Psilocybin (4-PO-DMT) and Psilocin (4-HO-DMT) possess distinct steric and electronic properties that protect the molecule from rapid metabolic degradation by monoamine oxidase (MAO), significantly altering their pharmacokinetic profile.

This guide provides a technical deep-dive into the synthesis and characterization of these compounds. We will explore the evolution from Albert Hofmann’s original isolation to modern catalytic and enzymatic production methods, grounded in rigorous structure-activity relationship (SAR) logic.

Historical Evolution & Pharmacological Significance[1][2][3]

The history of 4-substituted tryptamines is a transition from ethnomycology to high-throughput medicinal chemistry.

  • 1958 (The Isolation): Albert Hofmann, at Sandoz Laboratories, isolated psilocybin and psilocin from Psilocybe mexicana.[1][2] He confirmed the structure synthetically, establishing the first scalable route for these compounds [1].

  • 1960s-1990s (The Expansion): Alexander Shulgin expanded this class significantly. In his seminal work TiHKAL (Tryptamines I Have Known and Loved), he synthesized and bioassayed numerous analogs, including 4-AcO-DMT (Psilacetin) and 4-HO-MET , demonstrating that the 4-position tolerates bulky substituents while retaining 5-HT2A receptor affinity [2].

  • Modern Era (The Renaissance): Recent crystallographic studies by David Nichols and others have elucidated how the 4-hydroxyl group forms an intramolecular hydrogen bond with the amine nitrogen, creating a "pseudo-tricyclic" structure that enhances blood-brain barrier penetrability [3].

Structural Biology & SAR: The "Metabolic Shield"

The potency of 4-substituted tryptamines is driven by two primary factors:

  • Electronic Effects: The electron-donating nature of oxygen at the 4-position increases electron density in the indole ring, enhancing affinity for the 5-HT2A receptor.

  • Steric/Metabolic Protection: Substituents at C4 sterically hinder the approach of MAO enzymes to the ethylamine side chain. This is the "Metabolic Shield" hypothesis.

Comparative Potency Data
CompoundR4 SubstituentRN Substituents5-HT2A Affinity (Ki)Primary Metabolism
Psilocin -OH-N(CH3)2~4-15 nMGlucuronidation
Psilocybin -OPO3H2-N(CH3)2Inactive (Prodrug)Dephosphorylation (ALP)
4-AcO-DMT -OAc-N(CH3)2~20 nM (est.)Hydrolysis to Psilocin
4-HO-MET -OH-Me, -EtHighGlucuronidation

Synthetic Pathways: The Core Protocols

We will examine two primary routes: the classic chemical synthesis (Speeter-Anthony) and the modern biosynthetic (Enzymatic) route.

Route A: The Speeter-Anthony Procedure (Chemical)

Mechanism: Acylation of the indole C3 position followed by amidation and reduction.[3][4] Application: Ideal for generating diverse N-alkylated analogs (e.g., DET, MiPT, DiPT).

Workflow Diagram (DOT)

SpeeterAnthony Indole 4-Substituted Indole (Precursor) Glyoxalyl Indole-3-glyoxalyl Chloride Indole->Glyoxalyl Acylation (0°C, Et2O) Oxalyl Oxalyl Chloride Oxalyl->Glyoxalyl Amide Indole-3-glyoxalyl Amide Glyoxalyl->Amide Amidation Amine Secondary Amine (HNR2) Amine->Amide Product 4-Substituted Tryptamine Amide->Product Reduction (Reflux, THF) LAH LiAlH4 (Reduction) LAH->Product

Caption: The Speeter-Anthony pathway converts a substituted indole to a tryptamine via a glyoxalyl intermediate.[4][5][6]

Detailed Protocol: Synthesis of 4-AcO-DMT (Psilacetin)

Note: This protocol assumes the starting material is 4-Acetoxyindole. Handling indoles requires nitrogen atmosphere to prevent oxidation.

Step 1: Acylation (Formation of Glyoxalyl Chloride)

  • Setup: Flame-dry a 500mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and argon inlet.

  • Reagents: Dissolve 4-Acetoxyindole (10.0 mmol) in anhydrous Diethyl Ether (150 mL).

  • Addition: Cool to 0°C in an ice bath. Dropwise add Oxalyl Chloride (12.0 mmol) over 30 minutes.

    • Scientist Note: You will observe a color change (often orange/red) and precipitation. This is the glyoxalyl chloride intermediate. Do not isolate ; it is moisture sensitive.

Step 2: Amidation

  • Reaction: To the heterogeneous mixture from Step 1, add Dimethylamine (40% aq. or anhydrous gas) in excess (approx. 20 mmol) while maintaining 0°C.

  • Observation: The reaction is exothermic.[2] The precipitate will change character (becoming the amide).

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine, dry over MgSO4, and concentrate in vacuo. Recrystallize the solid amide from MeOH/EtOAc.

Step 3: Reduction (The Critical Step)

  • Setup: Flame-dry a fresh RBF. Purge with Argon.

  • Reagents: Suspend Lithium Aluminum Hydride (LiAlH4, 30 mmol) in anhydrous THF (100 mL).

  • Addition: Dissolve the amide from Step 2 in anhydrous THF. Add dropwise to the LiAlH4 suspension.

    • Safety Note: LiAlH4 is pyrophoric. Ensure no water is present.[4]

  • Reflux: Heat to reflux for 4–12 hours. Monitor via TLC.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH4 used).
      
  • Isolation: Filter the granular precipitate. Acidify the filtrate with fumaric acid to precipitate the 4-AcO-DMT Fumarate salt (more stable than freebase).

Route B: Enzymatic Biosynthesis (The "Green" Route)

Mechanism: Decarboxylation followed by phosphorylation and methylation using fungal enzymes (Psi cluster). Application: Industrial production of Psilocybin without toxic solvents.

Recent work by Fricke et al. (2017) identified the four key enzymes: PsiD (Decarboxylase), PsiK (Kinase), PsiM (Methyltransferase), and PsiH (Monooxygenase) [4].

Biosynthetic Pathway Diagram (DOT)

Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation HO_Tryptamine 4-Hydroxy-Tryptamine Tryptamine->HO_Tryptamine Hydroxylation Norbaeocystin Norbaeocystin HO_Tryptamine->Norbaeocystin Phosphorylation Psilocybin Psilocybin Norbaeocystin->Psilocybin 2x Methylation PsiD PsiD (Decarboxylase) PsiD->Tryptamine PsiH PsiH (Monooxygenase) PsiH->HO_Tryptamine PsiK PsiK (Kinase) PsiK->Norbaeocystin PsiM PsiM (Methyltransferase) PsiM->Psilocybin

Caption: The enzymatic cascade converts L-Tryptophan to Psilocybin using the Psi enzyme cluster.

Analytical Characterization

To ensure scientific integrity, the final product must be validated.[4]

  • 1H NMR (Methanol-d4):

    • Look for the indole protons. In 4-substituted tryptamines, the H-5, H-6, and H-7 protons form a distinct splitting pattern (typically a doublet, triplet, doublet).

    • The 4-substituent usually shifts the H-5 proton upfield compared to unsubstituted tryptamine.

    • Key Signal: The dimethylamine singlet appears around

      
       2.9 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expect

      
       peaks.
      
    • Note: Psilocybin (MW 284) often fragments in the source to Psilocin (MW 204) due to the labile phosphate group. Soft ionization techniques are required to see the parent ion intact.

References

  • Hofmann, A., et al. (1958).[2][7] Psilocybin and Psilocin, two psychotropic components of the Mexican fungus Psilocybe mexicana.[1][2][7] Experientia. Link

  • Shulgin, A., & Shulgin, A. (1997).[8] TiHKAL: The Continuation. Transform Press. Entry #18 (4-HO-DMT). Link

  • Nichols, D. E. (2017).[7] Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences. Link

  • Fricke, J., Blei, F., & Hoffmeister, D. (2017). Enzymatic Synthesis of Psilocybin. Angewandte Chemie International Edition. Link

  • Sherwood, A. M., et al. (2020). An Improved, Practical, and Scalable Five-Step Synthesis of Psilocybin. Journal of Natural Products. Link

Sources

4-methoxy DiPT binding affinity Ki values for serotonin receptors

[1]

Executive Summary: The "Dual-Action" Anomaly

4-MeO-DiPT represents a distinct pharmacological deviation from the "classic" psychedelic tryptamine profile. While structurally related to 5-MeO-DiPT ("Foxy") and 4-HO-DiPT ("Iprocin"), its activity is not driven primarily by 5-HT

Instead, 4-MeO-DiPT acts as a potent Serotonin Transporter (SERT) inhibitor (



40-fold selectivity for SERT over 5-HT


Receptor Binding Profile ( Values)[2][3]

The following data aggregates binding affinities (


Table 1: 4-MeO-DiPT Binding Affinities vs. Reference Tryptamines
Target Receptor4-MeO-DiPT

(nM)
Affinity LevelFunctional ModeReference Compound (

)
SERT 12 High Inhibitor Cocaine (~200 nM)
5-HT

500 ± 44ModeratePartial AgonistDMT (347 nM)
5-HT

833 ± 67ModerateAgonist5-MeO-DiPT (Low)
5-HT

2,830LowAgonist5-MeO-DMT (High)
DAT > 10,000NegligibleN/AMethamphetamine
NET > 10,000NegligibleN/AMDMA

Key Insight:

  • SERT Dominance: The

    
     of 12 nM at SERT is exceptionally potent for a simple tryptamine derivative. For context, this affinity is significantly higher than that of DMT or psilocin, which have negligible interaction with SERT.
    
  • Receptor Selectivity: Unlike 5-MeO-DiPT, which binds 5-HT

    
     with high affinity, 4-MeO-DiPT lacks significant 5-HT
    
    
    interaction (
    
    
    > 2,000 nM), reducing the likelihood of sedative/anxiolytic modulation often seen with 5-substituted tryptamines.

Mechanism of Action & Signaling Pathways

The pharmacological impact of 4-MeO-DiPT is a result of synergistic serotonergic activation . It blocks the reuptake of serotonin (increasing endogenous 5-HT) while simultaneously directly stimulating postsynaptic 5-HT

Figure 1: Dual-Action Signaling Pathway

GDrug4-MeO-DiPTSERTSERT (Transporter)Drug->SERTInhibition (Ki = 12 nM)HT2A5-HT2A ReceptorDrug->HT2ADirect Agonism (Ki = 500 nM)SynapseSynaptic Cleft(Endogenous 5-HT)SERT->SynapseBlocks ReuptakeGqGq ProteinHT2A->GqActivationSynapse->HT2AIncreased 5-HT BindingPLCPLC / IP3 PathwayGq->PLCResponsePsychoactive Effects(Stimulation/Altered State)PLC->Response

Caption: 4-MeO-DiPT primarily inhibits SERT, causing 5-HT accumulation that synergizes with direct, albeit weaker, 5-HT2A agonism.

Experimental Methodology: Radioligand Binding[1][4][5]

To validate the

Radioligand Competition Assay
Protocol: Determination of Values
  • Membrane Preparation:

    • HEK293 cells stably expressing human 5-HT

      
       or SERT are harvested.
      
    • Cells are homogenized in ice-cold Tris-HCl buffer and centrifuged to isolate membrane fractions.

  • Competition Assay:

    • Radioligand:

      
      -Ketanserin (for 5-HT
      
      
      ) or
      
      
      -Paroxetine (for SERT) is added at a concentration equal to its
      
      
      .
    • Competitor: 4-MeO-DiPT is added in serial dilutions (e.g.,

      
       M to 
      
      
      M).
    • Incubation: 90 minutes at room temperature to reach equilibrium.

  • Filtration & Counting:

    • Mixture is vacuum-filtered through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Filters are washed with ice-cold buffer, dried, and analyzed via liquid scintillation counting.

  • Data Analysis:

    • 
       is calculated from the displacement curve.
      
    • Cheng-Prusoff Equation: Used to derive

      
      .[1]
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).[1]
Figure 2: Radioligand Binding Workflow

WorkflowStep11. Membrane Prep(HEK293 Cells + Target Receptor)Step22. Incubation(Membranes + [3H]-Ligand + 4-MeO-DiPT)Step1->Step2Step33. Filtration(GF/B Filters + Vacuum Wash)Step2->Step3Step44. Scintillation Counting(Measure Bound Radioactivity)Step3->Step4Step55. Data Analysis(Sigmoidal Fit -> IC50 -> Ki)Step4->Step5OutputResult:Ki = 12 nM (SERT)Step5->OutputKi Value

Caption: Step-by-step workflow for determining binding affinity via radioligand displacement.

Structure-Activity Relationship (SAR)

The 4-methoxy substitution on the indole ring creates a unique steric and electronic environment compared to other tryptamines.

  • 4-MeO vs. 4-HO (Psilocin/Iprocin): The 4-hydroxyl group in psilocin allows for hydrogen bonding that stabilizes the active conformation in the 5-HT

    
     receptor pocket. The 4-methoxy group is bulkier and lipophilic, which appears to reduce 5-HT
    
    
    affinity
    (500 nM vs ~20 nM for psilocin) while drastically increasing SERT affinity .
  • 4-MeO vs. 5-MeO (Foxy): Moving the methoxy group from the 5-position to the 4-position shifts selectivity. 5-MeO-DiPT is a potent 5-HT

    
     agonist; 4-MeO-DiPT loses this 5-HT
    
    
    affinity almost entirely, shifting the profile toward SERT inhibition.

References

  • Kozell, L. B., Eshleman, A. J., Swanson, T. L., & Gatch, M. B. (2023). Pharmacologic activity of substituted tryptamines at 5-HT2AR, 5-HT2CR, 5-HT1AR, and SERT.[2] Journal of Pharmacology and Experimental Therapeutics, 384(3).

    • Source of specific Ki values for 4-MeO-DiPT.
  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327–1337.

    • Comparative profiling of tryptamine binding affinities.
  • PDSP Ki Database. (n.d.). National Institute of Mental Health Psychoactive Drug Screening Program.[3]

    • Reference for standard radioligand binding protocols and baseline tryptamine d

4-Methoxy-N,N-Diisopropyltryptamine (4-MeO-DiPT): In Vitro Toxicological Profile and Pharmacodynamic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicological Data and Safety Profile of 4-Methoxy-N,N-Diisopropyltryptamine (4-MeO-DiPT) In Vitro Content Type: Technical Whitepaper Audience: Drug Development Professionals, Toxicologists, and NPS Researchers[1][2][3][4][5]

Executive Summary

4-Methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) represents a distinct structural anomaly within the tryptamine class of novel psychoactive substances (NPS).[1][2][3][4][5] Unlike its 5-methoxy homolog (5-MeO-DiPT or "Foxy"), which exhibits potent non-selective agonism at 5-HT receptors, 4-MeO-DiPT displays a unique dual-phase pharmacological profile .[1][2][3][4][5]

In vitro data indicates that 4-MeO-DiPT acts primarily as a potent Serotonin Transporter (SERT) inhibitor with significantly reduced affinity for the 5-HT2A receptor compared to classical psychedelics.[1][2][3][4][5] However, metabolic stability assays suggest it functions as a lipophilic pro-drug, undergoing O-demethylation to the highly active 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT/Iprocin).[1][2][3][4][5]

This guide delineates the in vitro safety profile of 4-MeO-DiPT, highlighting the specific risk of serotonergic toxicity (Serotonin Syndrome) due to this SERT-inhibition/Agonist-metabolite synergy, distinct from the direct neurotoxicity observed in MDMA or 5-MeO-DiPT.[1][2][3][4][5]

Pharmacodynamic Profiling: The Receptorome

Receptor Binding Affinity ( )

The safety profile of 4-MeO-DiPT is defined by its selectivity.[1][2][3][4][5] While most psychedelic tryptamines target 5-HT2A, 4-MeO-DiPT shows a "flipped" selectivity ratio, favoring the transporter over the receptor.[1][2][3][4][5] This classifies it closer to a monoamine reuptake inhibitor than a classical hallucinogen in its parent form.[1][2][3][4][5]

Table 1: Comparative Binding Affinities (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 in nM) 
Lower 

indicates higher affinity.[2][3][4][5] Data synthesized from Ray (2010) and PDSP screening.
Target4-MeO-DiPT5-MeO-DiPT ("Foxy")Psilocin (4-HO-DMT)Functional Implication
5-HT2A 500 nM 19 nM107 nMLow hallucinogenic potency; requires high doses for visual effects.[2][3][4][5]
5-HT2C 833 nM 280 nM400 nMModerate affinity; implicated in anxiety and appetite suppression.
5-HT1A 2,830 nM 12 nM900 nMLow affinity; lacks the "calming" autoreceptor feedback of 5-MeO-DiPT.[1][2][3][4][5]
SERT < 50 nM ~200 nM> 10,000 nMPrimary Mechanism. Potent reuptake inhibition drives "body load" and hyperthermia risk.[2][3][4][5]
Functional Signaling Architecture

The following diagram illustrates the divergent signaling pathways between the parent compound (4-MeO-DiPT) and its active metabolite (4-HO-DiPT).

G Parent 4-MeO-DiPT (Parent Compound) Metabolite 4-HO-DiPT (Active Metabolite) Parent->Metabolite CYP2D6 O-Demethylation SERT SERT Inhibition (Synaptic Cleft) Parent->SERT Primary Target (High Affinity) HT2A 5-HT2A Receptor (Post-Synaptic) Metabolite->HT2A High Affinity Agonism Syndrome Serotonin Accumulation (Hyperthermia/Clonus) SERT->Syndrome Increased 5-HT Psych Psychedelic Action (Visual/Cognitive) HT2A->Psych Gq/PLC Pathway

Figure 1: Dual-Phase Pharmacological Mechanism.[1][2][3][4] The parent compound acts as a transporter inhibitor, while metabolic activation generates a direct receptor agonist.[2][3][4]

Metabolic Stability & Biotransformation[1][2][3][5]

Understanding the metabolic fate of 4-MeO-DiPT is critical for interpreting in vitro toxicity assays.[1][2][3][4][5] Direct cytotoxicity of the parent molecule is low, but the formation of active metabolites alters the safety profile over time.[2][3][4][5]

Metabolic Pathway[1][2][3][4][5]
  • Phase I Metabolism: The primary route is O-demethylation, mediated largely by CYP2D6 .[1][2][3][4][5] This removes the methyl group at the 4-position, converting the lipophilic 4-MeO-DiPT into the hydrophilic and highly potent 4-HO-DiPT.[1][2][3][4][5]

  • Phase II Metabolism: Subsequent glucuronidation of the 4-hydroxyl group facilitates renal clearance.[1][2][3][4][5]

Clinical Relevance of CYP2D6 Polymorphism

Because O-demethylation is the rate-limiting step for converting the SERT-inhibitor (Parent) into the 5-HT2A-agonist (Metabolite), individual variability in CYP2D6 expression (Poor Metabolizers vs. Ultra-Rapid Metabolizers) will drastically alter the subjective effects and toxicity profile.[1][2][3][4][5]

  • Poor Metabolizers: High exposure to parent 4-MeO-DiPT ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Dominant SERT inhibition 
    
    
    
    Risk of Serotonin Syndrome.[2][3][4][5]
  • Rapid Metabolizers: Rapid conversion to 4-HO-DiPT ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Dominant 5-HT2A agonism 
    
    
    
    Intense hallucinogenic effects.[2][3][4][5]

Experimental Protocols for Validation

To validate these findings in a laboratory setting, the following self-validating protocols are recommended. These move beyond basic observation to mechanistic confirmation.[1][2][3][4][5]

Protocol A: Competitive SERT Inhibition Assay (In Vitro)

Objective: To quantify the potency of 4-MeO-DiPT as a serotonin reuptake inhibitor relative to fluoxetine (control).

  • Preparation: Transfect HEK-293 cells with human SERT (hSERT) cDNA.[1][2][3][4][5] Culture until 80% confluence.[1][2][3][4][5]

  • Buffer System: Use Krebs-Ringer-HEPES buffer (KRH) supplemented with 0.1% ascorbic acid (to prevent oxidation of monoamines).[1][2][3][4][5]

  • Incubation:

    • Pre-incubate cells with 4-MeO-DiPT (1 nM – 10 µM) for 15 minutes.[1][2][3][4][5]

    • Add [³H]-5-HT (Serotonin) at a final concentration of 20 nM.[1][2][3][4][5]

    • Incubate for 10 minutes at 37°C.

  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop uptake.[1][2][3][4][5] Lyse cells with 1% SDS.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Validation Check: The

    
     should be calculated using non-linear regression. If the 
    
    
    
    is <100 nM, the compound is classified as a high-potency uptake inhibitor.[2][3][4][5]
Protocol B: Metabolic Stability (HLM Assay)

Objective: To confirm the conversion of 4-MeO-DiPT to 4-HO-DiPT.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1][2][3][4][5]

  • Reaction Mix: Phosphate buffer (pH 7.4), 4-MeO-DiPT (1 µM), and MgCl₂.

  • Initiation: Add NADPH-regenerating system (critical for CYP450 activity).[1][2][3][4][5]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Diphenhydramine).[1][2][3][4][5]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor transitions for:

    • Parent: 4-MeO-DiPT (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       275 
      
      
      
      fragment).[2][3][4][5]
    • Metabolite: 4-HO-DiPT (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       261 
      
      
      
      fragment).[2][3][4][5]
  • Causality Check: If 4-HO-DiPT levels do not increase linearly with the depletion of 4-MeO-DiPT, investigate alternative pathways (N-dealkylation).[1][2][3][4][5]

Toxicological Risk Assessment

Serotonin Syndrome (High Risk)

The combination of SERT inhibition (preventing serotonin clearance) and downstream 5-HT agonism creates a "serotonergic storm" potential.[1][2][3][4][5] In vitro data suggests 4-MeO-DiPT is safer than 5-MeO-DiPT regarding direct neurotoxicity, but riskier regarding acute serotonergic toxicity when combined with MAOIs or SSRIs.[1][2][3][4][5]

Cytotoxicity (Low Risk)

Unlike chlorinated tryptamines or amphetamines, 4-substituted tryptamines generally show low cytotoxicity in hepatocyte models (HepG2).[1][2][3][4][5] The 4-methoxy group is metabolically labile but does not typically form reactive quinones or epoxides that drive cellular necrosis.[1][2][3][4][5]

Comparative Safety Matrix
Parameter4-MeO-DiPT5-MeO-DiPTMDMA
SERT Inhibition HighHighModerate (Releaser)
MAO Inhibition LowModerateLow
Neurotoxicity Low (Functional)Moderate (Axonal)High (Oxidative)
Primary Risk Serotonin SyndromeHyperthermia/SeizureNeurotoxicity

References

  • Ray, T. S. (2010).[2][3][4][5] Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019.[1][2][3][4] Link[1][2][4][5]

  • Shulgin, A., & Shulgin, A. (1997).[2][3][4][5][6][7] TiHKAL: The Continuation. Transform Press. (See entries for DiPT and 5-MeO-DiPT for SAR context). Link[1][2][4][5]

  • Rickli, A., et al. (2015).[2][3][4][5] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337.[1][2][3][4][5] Link

  • Wagmann, L., et al. (2019).[2][3][4][5] In vitro metabolic fate of the new psychoactive substances... in human liver microsomes. Drug Testing and Analysis. Link

  • PDSP (Psychoactive Drug Screening Program) . Ki Database.[1][2][3][4][5] National Institute of Mental Health.[1][2][3][4][5] Link

Sources

A Technical Guide to the Metabolic Pathway Prediction of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DIPT)

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-N,N-diisopropyltryptamine (4-MeO-DIPT) is a synthetic tryptamine, the 4-methoxy analog of N,N-diisopropyltryptamine (DIPT), with limited data on its human metabolism and toxicity.[1] Understanding the biotransformation of such novel psychoactive substances is paramount for predicting pharmacological and toxicological outcomes, developing analytical detection methods, and informing clinical risk assessment. This guide provides a comprehensive framework for the metabolic pathway prediction of 4-MeO-DIPT, integrating in silico modeling with in vitro experimental validation. We will detail the rationale behind a multi-pronged approach, provide step-by-step protocols for key experiments, and illustrate the predicted metabolic landscape.

Introduction: The Imperative for Metabolic Profiling

The pharmacological activity and safety profile of any xenobiotic, including novel psychoactive substances like 4-MeO-DIPT, are intrinsically linked to its metabolic fate. Biotransformation, primarily occurring in the liver, can lead to the formation of metabolites with increased, decreased, or qualitatively different pharmacological activity compared to the parent compound. Furthermore, metabolic processes can generate reactive intermediates that may lead to toxicity. Therefore, a thorough understanding of the metabolic pathways of 4-MeO-DIPT is a critical step in its preclinical evaluation.

Structurally, 4-MeO-DIPT is a tryptamine derivative, a class of compounds known to be substrates for various metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2][3] Based on its chemical structure—a methoxy group on the indole ring and two isopropyl groups on the terminal amine—we can hypothesize several potential metabolic routes, including O-demethylation, N-dealkylation, and hydroxylation. The metabolism of structurally similar compounds, such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), has been shown to involve O-demethylation, hydroxylation, and N-deisopropylation.[4][5]

This guide will first explore the use of computational tools for an initial prediction of metabolites. Subsequently, it will provide a detailed protocol for an in vitro study using human liver microsomes (HLMs) to empirically identify the metabolites formed. Finally, it will outline the analytical techniques required for the robust identification and characterization of these biotransformation products.

In Silico Metabolic Prediction: A First Look

In silico metabolic prediction serves as a cost-effective and rapid first step to generate hypotheses about the likely metabolites of a novel compound.[6] These tools utilize databases of known biotransformations and algorithms to predict the sites of metabolism on a given molecule.[7][8][9] For 4-MeO-DIPT, we can anticipate several key transformations based on its functional groups.

Predicted Phase I Metabolic Pathways for 4-MeO-DIPT:

  • O-demethylation: The methoxy group at the 4-position is a likely site for O-demethylation, catalyzed by CYP enzymes, to form 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT).[10] This is a common metabolic pathway for methoxy-containing tryptamines.[4][5]

  • N-dealkylation: The N,N-diisopropyl groups are susceptible to oxidative N-dealkylation, a reaction also mediated by CYP enzymes.[11][12][13] This would result in the formation of 4-methoxy-N-isopropyltryptamine (4-MeO-NIPT) and subsequently 4-methoxytryptamine (4-MeO-T).

  • Hydroxylation: The indole ring and the alkyl side chains are potential sites for hydroxylation. Aromatic hydroxylation can occur at various positions on the indole nucleus, while aliphatic hydroxylation can occur on the isopropyl groups.

  • N-oxidation: The tertiary amine of 4-MeO-DIPT can be oxidized to form an N-oxide metabolite.

Predicted Phase II Metabolic Pathways:

The primary metabolite from O-demethylation, 4-OH-DIPT, possesses a phenolic hydroxyl group, making it a prime candidate for Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.

  • Glucuronidation: The hydroxyl group of 4-OH-DIPT can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: The hydroxyl group can also be sulfated by sulfotransferases (SULTs).

The following diagram illustrates the predicted primary metabolic pathways for 4-MeO-DIPT.

Predicted_Metabolism_4_MeO_DIPT parent 4-MeO-DIPT met1 4-OH-DIPT parent->met1 O-demethylation (CYP) met2 4-MeO-NIPT parent->met2 N-dealkylation (CYP) met3 Hydroxylated-4-MeO-DIPT parent->met3 Hydroxylation (CYP) met4 4-MeO-DIPT-N-Oxide parent->met4 N-oxidation (FMO/CYP) met5 4-OH-DIPT-Glucuronide met1->met5 Glucuronidation (UGT) met6 4-OH-DIPT-Sulfate met1->met6 Sulfation (SULT)

Caption: Predicted Phase I and Phase II metabolic pathways of 4-MeO-DIPT.

In Vitro Experimental Validation: Human Liver Microsomes

While in silico predictions are valuable, experimental validation is essential. Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of CYP enzymes and are a standard tool for in vitro drug metabolism studies.[14]

Rationale for Experimental Design

The choice of HLMs is predicated on their enrichment in Phase I metabolic enzymes. To support the enzymatic reactions, a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system is crucial. NADPH is a necessary cofactor for CYP enzyme activity. The incubation time and substrate concentration should be optimized to ensure sufficient metabolite formation for detection without causing significant enzyme saturation or degradation. A time-course experiment is recommended to understand the kinetics of metabolite formation.

Detailed Experimental Protocol: HLM Incubation

Materials:

  • 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DIPT)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Incubator/water bath at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of 4-MeO-DIPT in a suitable solvent (e.g., methanol or DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs, and 4-MeO-DIPT at the desired final concentration (e.g., 1-10 µM). Include control incubations without the NADPH regenerating system to identify non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 60 minutes). For time-course studies, aliquots can be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

The following diagram outlines the in vitro experimental workflow.

In_Vitro_Workflow start Prepare Incubation Mixture (HLMs, Buffer, 4-MeO-DIPT) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH System) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction (Add Acetonitrile) incubate->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze

Caption: Workflow for in vitro metabolism study of 4-MeO-DIPT using HLMs.

Analytical Methodology: Metabolite Identification with LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites due to its high sensitivity and selectivity.[15]

Data Acquisition and Interpretation

The analysis involves separating the components of the incubation mixture using liquid chromatography followed by detection with a mass spectrometer. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass measurements, which aids in the confident identification of elemental compositions of metabolites.

Data-dependent acquisition (DDA) or information-dependent acquisition (IDA) is a common strategy where the instrument automatically selects precursor ions for fragmentation (MS/MS) based on their intensity in the full scan MS spectrum. The fragmentation patterns of the metabolites provide structural information that can be used to confirm their identity. For instance, the fragmentation of 4-OH-DIPT is expected to show characteristic losses of the diisopropylamine side chain.

Expected Metabolites and their Mass-to-Charge Ratios

The following table summarizes the expected monoisotopic masses and protonated molecular ions ([M+H]+) for the predicted metabolites of 4-MeO-DIPT.

Metabolite NameChemical FormulaMonoisotopic Mass (Da)[M+H]+ m/z
4-MeO-DIPT (Parent) C17H26N2O274.2045275.2123
4-OH-DIPT C16H24N2O260.1889261.1967
4-MeO-NIPT C14H20N2O232.1576233.1654
Hydroxylated-4-MeO-DIPT C17H26N2O2290.1994291.2072
4-MeO-DIPT-N-Oxide C17H26N2O2290.1994291.2072
4-OH-DIPT-Glucuronide C22H32N2O7436.2210437.2288
4-OH-DIPT-Sulfate C16H24N2O4S340.1457341.1535

Data Integration and Pathway Elucidation

By combining the in silico predictions with the empirical data from the HLM experiment, a comprehensive metabolic pathway for 4-MeO-DIPT can be constructed. The presence of the predicted metabolites in the LC-MS/MS data, confirmed by accurate mass and fragmentation patterns, validates the predicted pathways. The relative peak areas of the metabolites can provide a semi-quantitative estimate of the major metabolic routes.

The final elucidated metabolic pathway is a crucial piece of information for subsequent drug development activities. It can guide the synthesis of key metabolites for pharmacological and toxicological testing, inform the design of in vivo pharmacokinetic studies, and aid in the development of analytical methods for detecting 4-MeO-DIPT and its metabolites in biological samples for clinical and forensic purposes.

The following diagram represents a more complete, integrated metabolic pathway based on both predictive and potential experimental findings.

Elucidated_Metabolism_4_MeO_DIPT cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-MeO-DIPT (m/z 275.21) met1 4-OH-DIPT (m/z 261.20) parent->met1 O-demethylation met2 4-MeO-NIPT (m/z 233.17) parent->met2 N-dealkylation met3 Hydroxylated-4-MeO-DIPT (m/z 291.21) parent->met3 Hydroxylation met4 4-MeO-DIPT-N-Oxide (m/z 291.21) parent->met4 N-oxidation met5 4-OH-DIPT-Glucuronide (m/z 437.23) met1->met5 Glucuronidation met6 4-OH-DIPT-Sulfate (m/z 341.15) met1->met6 Sulfation

Caption: Integrated metabolic pathway of 4-MeO-DIPT.

Conclusion

The prediction of metabolic pathways for novel psychoactive substances like 4-MeO-DIPT is a critical and multifaceted process. This guide has outlined a logical and scientifically rigorous approach that combines the predictive power of in silico tools with the empirical evidence generated from in vitro experiments using human liver microsomes. The detailed protocols and data interpretation strategies provided herein offer a robust framework for researchers in drug metabolism and toxicology. A thorough understanding of the biotransformation of 4-MeO-DIPT is essential for a comprehensive assessment of its pharmacological and toxicological profile, ultimately contributing to public health and safety.

References

  • 4-MeO-DiPT - Wikipedia. Available from: [Link]

  • Grafinger, K. E., Hädener, M., König, S., & Weinmann, W. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug testing and analysis, 10(3), 562–574. Available from: [Link]

  • Kamata, T., Shima, N., Sasaki, K., Kamata, H., Nishioka, H., Katagi, M., ... & Miki, A. (2006). Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites. Journal of analytical toxicology, 30(6), 360-367. Available from: [Link]

  • Karp, P. D. (2022). Pathway Tools Visualization of Organism-Scale Metabolic Networks. ISMB 2022. Available from: [Link]

  • Kjellgren, A., & Soussan, C. (2011). Heaven and hell-a phenomenological study of recreational use of 4-HO-MET in Sweden. Journal of psychoactive drugs, 43(3), 211-219. Available from: [Link]

  • Öeren, M., & Segall, M. (2023). Integrated prediction of Phase I and II metabolism. Optibrium. Available from: [Link]

  • Simulations Plus. (n.d.). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Available from: [Link]

  • Tynan, R. J., S. D. S. (2022). Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Journal of analytical toxicology. Available from: [Link]

  • Uralets, V., & Perel, A. (2014). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry. Journal of analytical toxicology, 38(7), 416-423. Available from: [Link]

  • Wąs-Gubała, A., & Zuba, D. (2015). Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). Journal of mass spectrometry, 50(11), 1305-1317. Available from: [Link]

  • Zareba, G. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International journal of molecular sciences, 24(9), 8345. Available from: [Link]

Sources

Methodological & Application

solubility of 4-methoxy DiPT hydrochloride in PBS and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility and Handling Protocols for 4-methoxy DiPT Hydrochloride

Executive Summary

This technical guide outlines the solubility profile, preparation, and handling of 4-methoxy-N,N-diisopropyltryptamine (4-methoxy DiPT) hydrochloride in Phosphate Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO).[1] While 4-methoxy DiPT is a structural analog of the more common 5-MeO-DiPT ("Foxy") and 4-HO-DiPT, its specific physicochemical properties require precise handling to avoid experimental artifacts caused by micro-precipitation.[1]

Key Takeaway: The hydrochloride salt improves aqueous solubility compared to the free base, but the bulky diisopropyl groups maintain significant lipophilicity. DMSO is the required solvent for master stock preparation , while aqueous dilutions (PBS) must be performed carefully to prevent "crashing out" at physiological pH.

Chemical Context & Solubility Profile

Physicochemical Properties
  • Compound: 4-methoxy DiPT Hydrochloride[1][2]

  • Molecular Formula: C₁₇H₂₆N₂O[2][3] • HCl

  • Nature: Tryptamine salt (Ionic in solid state).

  • pKa (Calculated): ~9.6 (Amine).[1] At pH 7.4 (PBS), the molecule remains predominantly protonated (

    
    ), theoretically favoring solubility.[1] However, the lipophilic diisopropyl tail and methoxy group create a "tug-of-war" between solvation and aggregation.[1]
    
Solubility Data (Benchmarked against Structural Analogs)

Note: Exact experimental solubility limits for 4-methoxy DiPT are rarely published. The values below are derived from validated data for structural analogs (e.g., 4-methoxy MiPT, 4-HO-DiPT) and standard tryptamine salt behaviors.

SolventSolubility RatingEstimated Max Conc.Application
DMSO High ≥ 10 mg/mLMaster Stock Solutions. Stable for long-term storage.[1]
Ethanol Moderate~5–10 mg/mLAlternative stock (evaporates faster than DMSO).
PBS (pH 7.2–7.4) Low/Conditional < 0.5 mg/mL*Working Solutions. Prone to precipitation if diluted too quickly or at high concentrations.
Water (Deionized) Moderate~1–2 mg/mLpH is unbuffered (usually acidic due to HCl salt), aiding solubility.

*Critical Note: Direct dissolution of the solid powder into PBS is NOT recommended due to slow kinetics and potential aggregation. Always use the DMSO-to-PBS dilution method described below.

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (e.g., 10 mM or 5 mg/mL) for long-term storage.[1]

  • Calculations: Calculate the required volume of DMSO based on the mass of the powder.

    • Formula:

      
      
      
  • Environment: Work in a fume hood. Tryptamines are light-sensitive; use amber vials or wrap clear vials in foil.[1]

  • Dissolution:

    • Add the calculated volume of anhydrous (≥99.9%) DMSO to the vial containing the 4-methoxy DiPT HCl powder.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution must be completely clear. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Preparation of Working Solution (PBS)

Objective: Dilute the Master Stock into physiological buffer without precipitation. Target: Final DMSO concentration ≤ 0.1% (for cell culture) or ≤ 1% (for chemical assays).

  • Pre-warm: Warm the PBS buffer to 37°C. Cold buffer accelerates precipitation.

  • Stepwise Dilution (The "Drop-wise" Method):

    • Place the required volume of PBS in a vortexing tube.

    • Set the vortex to a medium-low speed.

    • Slowly inject the DMSO stock into the center of the vortexing liquid (do not touch the walls).

    • Rationale: This rapidly disperses the DMSO, preventing local regions of high concentration where the hydrophobic "crash" occurs.

  • Validation:

    • Hold the tube up to a light source. The solution should be clear.

    • Cloudiness/Opalescence indicates precipitation.[1] If this occurs, the concentration is too high for PBS alone.

  • Troubleshooting (If precipitation occurs):

    • Option 1: Lower the working concentration.

    • Option 2: Add a surfactant/co-solvent.[4] Tween-80 (0.1% v/v) or Cyclodextrin (HP-β-CD) can significantly stabilize tryptamines in aqueous buffer.[1]

Stability & Storage

  • Oxidation Risk: Tryptamines are prone to oxidation at the indole ring, turning the solution pink/brown over time.

    • Prevention: Flush stock vials with inert gas (Argon or Nitrogen) before sealing.

  • Hydrolysis: The methoxy group is relatively stable, but the HCl salt can degrade if stored in water for days.

    • Rule:Always prepare aqueous dilutions fresh on the day of the experiment.

Visual Workflows

Figure 1: Solubilization Decision Tree

This diagram illustrates the logical flow for preparing stable solutions, including checkpoints for precipitation.

SolubilityProtocol Start Start: 4-methoxy DiPT HCl Solid DMSO_Stock Dissolve in DMSO (Target: 5-10 mg/mL) Start->DMSO_Stock Visual_Check_1 Visual Check: Clear Solution? DMSO_Stock->Visual_Check_1 Sonicate Sonicate (5 mins) Visual_Check_1->Sonicate No Aliquot Aliquot & Store -20°C Visual_Check_1->Aliquot Yes Sonicate->Visual_Check_1 Dilution Dilute into PBS (pH 7.4) (Dropwise while vortexing) Aliquot->Dilution Prepare Working Sol. Visual_Check_2 Visual Check: Cloudy/Precipitate? Dilution->Visual_Check_2 Success Ready for Assay (Use within 4 hours) Visual_Check_2->Success No (Clear) Failure Precipitation Detected Visual_Check_2->Failure Yes Mitigation Action: Add Co-solvent (0.1% Tween-80) OR Reduce Concentration Failure->Mitigation Mitigation->Dilution Retry

Caption: Step-by-step decision tree for solubilizing 4-methoxy DiPT HCl, ensuring stability and preventing precipitation artifacts.

Figure 2: Chemical Ionization Logic

Understanding why pH matters for this compound.

Ionization Acidic Acidic pH (< 7.0) Fully Protonated (NH+) Physio Physiological pH (7.4) Equilibrium (Mostly NH+) Acidic->Physio Solubility_High High Aqueous Solubility Acidic->Solubility_High Ionic Interaction Basic Basic pH (> 9.0) Free Base (N) Physio->Basic Solubility_Risk Risk of Precipitation (Lipophilic Tail Dominates) Physio->Solubility_Risk Competitive Forces Solubility_Crash Insoluble in Water (Crashes Out) Basic->Solubility_Crash Loss of Charge

Caption: Relationship between pH, protonation state, and aqueous solubility risk for tryptamine derivatives.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24802108, 4-Methoxy-N,N-diisopropyltryptamine. Retrieved October 26, 2023, from [Link][1]

  • ResearchGate. (2021). Discussions on DMSO Stock Preparation and Precipitation in PBS. Retrieved October 26, 2023, from [Link]

Sources

preparation of 4-methoxy DiPT stock solutions for receptor assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 4-methoxy-DiPT Stock Solutions for Receptor Assays

Abstract & Scope

This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) for use in G-Protein Coupled Receptor (GPCR) assays, specifically targeting 5-HT


 and 5-HT

subtypes.

While 4-MeO-DiPT is structurally related to other tryptamines, its specific lipophilicity and oxidation potential require precise handling to prevent degradation and experimental artifacts. This protocol addresses the critical balance between solubility limits and solvent cytotoxicity in cell-based assays.

Regulatory Note: 4-MeO-DiPT is a Schedule I controlled substance in the United States and regulated in many other jurisdictions. All handling must occur within a DEA-licensed facility (or local equivalent) with strict chain-of-custody logging.

Physicochemical Profile & Calculation Standards

Before solubilization, the exact chemical form must be verified. Using the wrong molecular weight (Free Base vs. Salt) is the most common cause of IC


/EC

shift errors.
ParameterFree Base FormHydrochloride (HCl) Salt Form
CAS Number 4021-34-5 (Generic)N/A (Specific salt)
Molecular Weight 274.41 g/mol 310.87 g/mol (approx.)
Appearance Waxy solid / OilCrystalline solid (White/Off-white)
Solubility (DMSO) > 20 mM> 10 mM
Solubility (Water) InsolubleSoluble (up to ~5-10 mM)
Preferred Solvent 100% Anhydrous DMSO100% Anhydrous DMSO

Expert Insight: While the HCl salt is water-soluble, we strongly recommend preparing the primary stock in anhydrous DMSO rather than water. Aqueous stocks of tryptamines are prone to rapid oxidation and hydrolysis upon freeze-thaw cycles. DMSO provides a bacteriostatic and chemically inert environment that preserves compound integrity for months at -20°C.

Protocol: Primary Stock Preparation (10 mM)

Objective: Create a 10 mM master stock solution in DMSO.

Reagents & Equipment
  • Compound: 4-MeO-DiPT (Verify purity >98% via HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Do not use plastic microfuge tubes for long-term storage of lipophilic tryptamines due to adsorption risks.

  • Gas: Argon or Nitrogen stream.

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Weigh approximately 3–5 mg of compound into a tared amber glass vial. Record the exact mass to 0.01 mg precision.

    • Example: Mass = 3.15 mg of HCl Salt .

  • Calculation: Calculate the required volume of DMSO to achieve exactly 10.0 mM.

    
    
    
    • Calculation for 3.15 mg HCl Salt:

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds. Sonicate for 1 minute if particles remain visible.

  • Inerting: Gently blow a stream of Argon or Nitrogen over the headspace of the vial to displace oxygen.

  • Storage: Cap tightly. Store at -20°C.

Assay Integration: Serial Dilution Strategy

The Challenge: High concentrations of DMSO (>0.1% to 1%) are cytotoxic to HEK293 and CHO cells used in GPCR assays and can alter membrane fluidity, artificially affecting receptor binding kinetics.

The Solution: Use an "Intermediate Plate" strategy to ensure the final assay well contains ≤ 0.1% DMSO.

Visual Workflow: Stock to Assay

DilutionScheme cluster_0 Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM) Solvent: Assay Buffer Stock->Inter 1:100 Dilution (Add 1µL Stock to 99µL Buffer) Working Working Dilutions (10x Concentrate) Inter->Working Serial Dilution (Log Steps) Well Final Assay Well (10 nM Ligand) (0.1% DMSO) Working->Well Add 10µL to 90µL Cells

Caption: Optimized dilution workflow reducing DMSO concentration from 100% (Master) to 0.1% (Assay Well) to prevent cytotoxicity.

Dilution Protocol (Example for 10 nM Final Assay Concentration)
  • Thaw: Thaw 10 mM DMSO stock at Room Temperature (RT). Vortex.

  • Intermediate Step (1:100): Add 5 µL of 10 mM Stock into 495 µL of Assay Buffer (e.g., HBSS + 20 mM HEPES).

    • Result: 100 µM compound in 1% DMSO.

    • Note: Perform this step immediately before use. Tryptamines are less stable in aqueous buffer than in DMSO.

  • Working Solution (1:10): Dilute the Intermediate stock 1:10 in Assay Buffer.

    • Result: 10 µM compound in 0.1% DMSO.

  • Final Addition: Add 10 µL of Working Solution to 90 µL of cell suspension/membrane prep.

    • Final Concentration: 1 µM (High dose).

    • Final DMSO: 0.01%.[1]

Repeat serial dilutions from the Intermediate Step to generate the full dose-response curve.

Quality Control & Self-Validation

To ensure the protocol is working (Trustworthiness), implement these QC steps:

  • Visual Check: Inspect the 10 mM stock. It should be perfectly clear. Any turbidity indicates saturation or water contamination.

  • UV-Vis Verification:

    • Dilute stock 1:1000 in Methanol.

    • Scan 200–400 nm.

    • Tryptamines typically show

      
       at ~280 nm and ~220 nm. Absence of peaks suggests degradation.
      
  • LC-MS Confirmation: Run a sample every 3 months to check for oxidation products (M+16 peaks) or hydrolysis (if using esters).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 151182, 5-Methoxy-N,N-diisopropyltryptamine. (Note: Structural analog used for physicochemical benchmarking). Retrieved from [Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. (Standard procedures for GPCR binding assays and DMSO tolerance). Retrieved from [Link]

  • Pereira, M., et al. (2007). Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor.[2] (Critical evidence regarding DMSO interference in specific 5-HT assays).[2] Retrieved from [Link]

Sources

Application Notes & Protocols: High-Recovery Solid Phase Extraction (SPE) of Tryptamines from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in bioanalysis, clinical toxicology, and pharmacokinetics.

Abstract: This document provides a comprehensive technical guide to the solid phase extraction (SPE) of tryptamines from human plasma. Tryptamines, a class of compounds including neurotransmitters, psychedelic substances, and pharmaceuticals, present unique challenges in bioanalysis due to their low endogenous levels, rapid metabolism, and the complexity of the plasma matrix. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern successful extraction. We present and contrast two robust protocols—one utilizing a mixed-mode cation exchange (MCX) sorbent and another using a traditional reversed-phase (RP) sorbent. The aim is to equip the scientist with the expertise to select and optimize an SPE method that ensures high recovery, superior sample cleanup, and reliable downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Bioanalytical Imperative for Tryptamine Quantification

Tryptamines are a broad class of indole-containing compounds that includes endogenous neurotransmitters like serotonin, classic psychedelics such as psilocin and N,N-Dimethyltryptamine (DMT), and a growing number of new psychoactive substances (NPS).[1] The accurate quantification of these molecules in plasma is critical for a range of applications, from clinical trials assessing the therapeutic potential of psychedelics to forensic investigations of drug use.[1][2]

Plasma is an inherently challenging biological matrix, rich in proteins, lipids, salts, and other endogenous components that can interfere with analysis.[3] Direct injection or simple protein precipitation (PPT) often leads to significant matrix effects, such as ion suppression or enhancement in LC-MS/MS, which compromises analytical sensitivity and accuracy.[3] Solid Phase Extraction (SPE) emerges as the superior sample preparation strategy, offering selectivity, efficient purification, and amenability to automation, making it ideal for complex bioanalytical workflows.[4]

Foundational Principles of Tryptamine SPE

A successful SPE protocol is built upon the fundamental physicochemical properties of the target analytes. Tryptamines are basic compounds, owing to the primary, secondary, or tertiary amine group in their ethylamine side chain. This basicity, combined with the hydrophobicity of the indole ring system, dictates the choice of SPE sorbent and the optimization of the extraction steps.

The standard SPE workflow follows four key steps, easily remembered by the acronym CLWE : Condition, Load, Wash, and Elute.[5]

  • Condition: The sorbent is wetted, typically with an organic solvent like methanol, to activate the functional groups.

  • Equilibrate: The sorbent is flushed with a solution that mimics the sample's loading conditions to ensure optimal analyte retention.

  • Load: The pre-treated plasma sample is passed through the cartridge, where the tryptamines bind to the sorbent.

  • Wash: Interfering compounds are selectively washed away while the analytes of interest remain bound.

  • Elute: The retained tryptamines are recovered from the sorbent using a solvent that disrupts the binding interaction.

Below is a diagram illustrating this universal workflow.

SPE_Workflow cluster_steps Standard SPE Protocol cluster_output Outputs Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Buffer) Condition->Equilibrate Load 3. Load (Pre-treated Plasma) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analytes) Wash->Elute Waste Waste (Interferences) Wash->Waste Analyte Clean Extract (Tryptamines) Elute->Analyte

A generalized 5-step Solid Phase Extraction (SPE) workflow.
Sorbent Selection: The Key to Selectivity

The choice of sorbent is the most critical decision in developing an SPE method. For tryptamines, two main classes of sorbents are highly effective:

  • Reversed-Phase (RP) Sorbents (e.g., C8, C18): These sorbents rely on non-polar, hydrophobic interactions.[6] The non-polar indole ring of the tryptamine interacts with the long alkyl chains (C8 or C18) of the sorbent. While broadly applicable, RP sorbents can be less selective, as any hydrophobic molecule in the plasma matrix can also be retained.[6]

  • Mixed-Mode Cation Exchange (MCX) Sorbents: These advanced sorbents offer dual retention mechanisms.[4][7] They typically feature a reversed-phase backbone (like C8) combined with a strong or weak cation exchanger (e.g., sulfonic acid groups).[4] This allows for a powerful two-pronged retention strategy: hydrophobic interaction and a strong ionic bond with the protonated amine group of the tryptamine. This dual mechanism permits more rigorous wash steps, leading to exceptionally clean extracts and a significant reduction in matrix effects compared to RP-SPE alone.[7][8]

Tryptamine_Interaction cluster_sorbent Mixed-Mode Sorbent Particle cluster_analyte Tryptamine (Protonated at low pH) Sorbent Silica/Polymer Backbone C8 Chain (Hydrophobic) SO₃⁻ Group (Ionic) Tryptamine Indole Ring (Hydrophobic) Ethylamine Side Chain -CH₂-CH₂-NH₂R⁺ (Positively Charged) Tryptamine:f0->Sorbent:f2 Ionic Bond (Strong) Tryptamine->Sorbent:f1 Hydrophobic Interaction (Weaker)

Dual retention mechanism of a tryptamine on a mixed-mode SPE sorbent.

Detailed Experimental Protocols

The following protocols are designed for a standard 1 mL plasma sample but can be scaled as needed. They assume the use of standard SPE cartridges (e.g., 30 mg / 1 mL format) and a vacuum manifold.

Protocol 1: High-Selectivity Extraction using Mixed-Mode Cation Exchange (MCX)

This protocol is the recommended starting point for most tryptamines due to its superior cleanup capabilities.[7][9]

A. Reagents and Materials

  • MCX SPE Cartridges

  • Human Plasma Sample

  • Internal Standard (ISTD) Solution (structural analog of the target tryptamine)

  • 4% Phosphoric Acid in Water

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • 5% Ammonium Hydroxide in Methanol (v/v) - Prepare fresh

B. Step-by-Step Methodology

  • Sample Pre-treatment:

    • To 1 mL of plasma in a glass tube, add the appropriate volume of ISTD.

    • Add 1 mL of 4% phosphoric acid.

    • Vortex for 30 seconds. This step precipitates proteins and, crucially, ensures the tryptamine's amine group is protonated (positively charged) for strong ionic binding.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of Methanol through the MCX cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of 4% phosphoric acid through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (Step 1) onto the conditioned cartridge. Apply a slow, steady flow rate (~1 mL/min).[9]

  • Wash Steps (Critical for Cleanup):

    • Wash 1: Pass 1 mL of 4% phosphoric acid through the cartridge to remove polar interferences.

    • Wash 2: Pass 1 mL of Methanol through the cartridge. This is a key step. The organic solvent removes hydrophobically-bound, non-basic interferences (e.g., lipids). The tryptamine remains strongly bound via the ionic interaction.

  • Analyte Elution:

    • Dry the cartridge under vacuum for 1-2 minutes to remove residual wash solvent.

    • Elute the tryptamines by passing 1 mL of fresh 5% ammonium hydroxide in methanol through the cartridge. The basic solution neutralizes the charge on the tryptamine, breaking the ionic bond and allowing it to be eluted by the methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: General Purpose Extraction using Reversed-Phase (C18)

This protocol is effective for a broad range of tryptamines and can be a good alternative if MCX sorbents are not available.[6][10]

A. Reagents and Materials

  • C18 SPE Cartridges

  • Human Plasma Sample

  • Internal Standard (ISTD) Solution

  • Methanol (HPLC Grade)

  • Deionized Water

  • Ammonium Hydroxide (optional, for pH adjustment)

  • Acetonitrile (HPLC Grade)

B. Step-by-Step Methodology

  • Sample Pre-treatment:

    • To 1 mL of plasma, add the ISTD.

    • Dilute the sample 1:1 with deionized water or a weak buffer.[6] For optimal retention of basic compounds on an RP phase, the pH should be adjusted to be ~2 units above the pKa of the amine group to keep it in its neutral, more hydrophobic form. However, for simplicity and general applicability, a simple dilution is often sufficient.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of Methanol through the C18 cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash Step:

    • Wash the cartridge with 1 mL of a weak aqueous-organic solution (e.g., 5-10% methanol in water). This will remove very polar interferences without prematurely eluting the tryptamines. The wash strength must be carefully optimized, as a strong organic wash will elute the analytes of interest.

  • Analyte Elution:

    • Dry the cartridge briefly under vacuum.

    • Elute the tryptamines with 1 mL of a strong organic solvent, such as methanol or acetonitrile.[6]

  • Post-Elution:

    • Evaporate the eluate to dryness under nitrogen at ~40°C.

    • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

Method Comparison and Performance Data

The choice between MCX and RP protocols depends on the specific analytical goals.

ParameterMixed-Mode Cation Exchange (MCX)Reversed-Phase (RP - C18)
Primary Mechanism Ion Exchange & HydrophobicHydrophobic
Advantages - Highly selective for basic compounds- Superior removal of matrix components- Reduced ion suppression in MS[8]- Robust, multi-step wash is possible- Broadly applicable to many compounds[6]- Generally lower cost- Simpler wash/elution solvents
Considerations - Requires precise pH control for binding/elution- Sorbent cost may be higher- Less selective; co-extraction of interferences[6]- Wash step must be carefully optimized to prevent analyte loss- More susceptible to matrix effects
Typical Recovery Consistently high; often >90%[9]Variable, but can be high with optimization; often in the 80-95% range.[11]
Best For Trace-level quantification in complex matrices; methods requiring the lowest possible matrix effects.General screening; analysis of less complex matrices or higher concentration samples.

Note: Recovery rates are analyte and method-dependent. The cited values represent achievable results under optimized conditions. A study on psilocin in whole blood, for example, achieved recovery of ≥89% using an SPE protocol.[12][13]

Critical Insights for Robust Method Development

  • Analyte Stability: Some tryptamines, particularly hydroxylated ones like psilocin, are prone to oxidation. The addition of an antioxidant like ascorbic acid to the plasma sample immediately after collection can be crucial for preventing degradation.[13][14]

  • Flow Rate: Maintaining a consistent and slow flow rate during sample loading is critical for ensuring adequate interaction time between the analyte and the sorbent, maximizing retention.

  • Method Validation: Any developed SPE-LC-MS/MS method must be fully validated according to established guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, stability, and matrix effects to ensure the data is reliable for clinical or forensic use.[12]

  • Automation: Both protocols described are highly compatible with automated SPE systems. Automation reduces manual labor, improves reproducibility, and increases throughput, which is essential in regulated environments.[15]

Conclusion

Solid phase extraction is an indispensable tool for the accurate and sensitive quantification of tryptamines in plasma. While reversed-phase SPE provides a viable and general-purpose extraction method, the use of mixed-mode cation exchange sorbents is strongly recommended for this class of basic compounds. The dual retention mechanism of MCX sorbents allows for more rigorous and selective wash steps, resulting in cleaner extracts, reduced matrix effects, and ultimately, more reliable and trustworthy data. By understanding the chemical principles behind each step, researchers can move from simply following a protocol to intelligently developing and troubleshooting robust bioanalytical methods tailored to their specific research needs.

References

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). MDPI. Retrieved from [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023, October 12). MDPI. Retrieved from [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (n.d.). PMC - NIH. Retrieved from [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). YouTube. Retrieved from [Link]

  • Comparison of Reversed-Phase and Mixed-Mode SPE for Enrichment and Clean-Up of Surrogate Peptides in CysC Quantified by LC-MS/MS. (2023, March 22). PubMed. Retrieved from [Link]

  • Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. (n.d.). ResearchGate. Retrieved from [Link]

  • Screening of new psychoactive substances in human plasma by magnetic solid phase extraction and LC-QTOF-MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). (n.d.). PubMed. Retrieved from [Link]

  • Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. (2021, May 6). LCGC International. Retrieved from [Link]

  • Can the Intake of a Synthetic Tryptamine be Detected Only by Blood Plasma Analysis? A Clinical Toxicology Case Involving 4-HO-MET. (n.d.). ResearchGate. Retrieved from [Link]

  • Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. (2020, July 1). YouTube. Retrieved from [Link]

  • Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. (2025, July 1). PubMed. Retrieved from [Link]

  • Toxicology and Analysis of Psychoactive Tryptamines. (2020, December 4). PubMed. Retrieved from [Link]

  • Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Magic mushroom mystery managed with LC-MS/MS determination of psilocin in whole blood. (2024, January 9). Agilent Technologies. Retrieved from [Link]

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (n.d.). MDPI. Retrieved from [Link]

  • Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

Sources

GC-MS Characterization and Regioisomeric Differentiation of 4-Methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-2026-04

Abstract & Introduction

The emergence of novel psychoactive substances (NPS) necessitates robust analytical protocols for the unambiguous identification of tryptamine derivatives. 4-Methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) presents a specific analytical challenge due to its structural isomerism with the more common "Foxy Methoxy" (5-MeO-DiPT). Both compounds share a molecular weight of 274.4 g/mol and produce nearly identical Electron Ionization (EI) mass spectral fingerprints dominated by the amine side-chain fragment.

This Application Note details the specific EI-MS fragmentation pathways of 4-MeO-DiPT, establishing a self-validating protocol for its detection. Crucially, it provides the mechanistic logic to differentiate the 4-methoxy regioisomer from its 5-methoxy counterpart using retention indexing and minor ion abundance ratios.

Experimental Protocol

To ensure reproducibility across different laboratory setups, the following protocol utilizes standard non-polar capillary chromatography, consistent with SWGDRUG recommendations.

Sample Preparation[1][2]
  • Matrix: Solid seizure or methanolic extract.[1]

  • Extraction: Dissolve 1-5 mg of sample in 1.0 mL of HPLC-grade Methanol (MeOH).

  • Derivatization: Not required for primary screening.[1][2] The tertiary amine structure of DiPT is thermally stable.[1]

    • Note: If metabolites (e.g., O-desmethyl or N-desalkyl) are suspected, silylation with BSTFA + 1% TMCS is recommended to improve peak shape of secondary amines/hydroxyls.

GC-MS Instrumentation Parameters
ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Standard non-polar phase for optimal separation of isomers based on boiling point/polarity.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains chromatographic resolution during temperature ramping.[1]
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures rapid volatilization of the salt form.[1]
Oven Program 100°C (1 min) → 20°C/min → 300°C (Hold 5 min)Rapid ramp minimizes peak broadening; high final temp elutes late contaminants.[1]
Transfer Line 280°CPrevents condensation of high-boiling tryptamines.[1]
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching (NIST/SWGDRUG).[1]
Scan Range m/z 40 – 450Captures low mass iminium ions and potential high-mass contaminants.[1]

Results & Discussion: Fragmentation Analysis

The Dominant Mechanism: -Cleavage

The mass spectrum of 4-MeO-DiPT, like most N,N-dialkyltryptamines, is characterized by a single dominant base peak. In Electron Ionization (70 eV), the radical cation formed at the aliphatic nitrogen triggers an alpha-cleavage (


-cleavage) of the C-C bond between the 

and

carbons of the ethyl side chain.
  • Precursor: Molecular Ion (

    
    ) at m/z 274 .[1]
    
  • Mechanism: Homolytic fission yields a stable iminium ion and a neutral indole radical.[1]

  • Fragment: The

    
    -diisopropyliminium ion (
    
    
    
    ).
  • Observed Mass: m/z 114 .[1][3]

This ion (m/z 114) typically constitutes >90% of the total ion current (TIC), often suppressing the molecular ion to <1% relative abundance.

Secondary Pathways (Diagnostic Ions)

While m/z 114 confirms the "DiPT" side chain, it does not identify the ring substitution.[1] We must look at the minor ions (zoomed 50x) for structural confirmation.

  • Molecular Ion (m/z 274): Confirms the methoxy-DiPT formula (

    
    ).[1][4]
    
  • Methoxyindole Fragment (m/z 160):

    • Formed by the retention of the charge on the indole ring after side-chain loss.

    • Structure:

      
      .[1]
      
    • Significance: This ion confirms the presence of the methoxy group on the ring, distinguishing it from unsubstituted DiPT (which would show m/z 130).

  • 
    -Cleavage/Rearrangement (m/z 174): 
    
    • A minor rearrangement pathway involving hydrogen transfer can yield the ethyl-methoxyindole cation.[1]

Visualization of Fragmentation Pathways

G Parent 4-MeO-DiPT (Molecular Ion) m/z 274 Alpha α-Cleavage (Dominant) Parent->Alpha RingPath Charge Retention (Minor) Parent->RingPath BasePeak Iminium Ion [CH2=N(iPr)2]+ m/z 114 Alpha->BasePeak -160 Da Neutral Neutral Loss (Methoxyindole Radical) Alpha->Neutral RingFrag Methoxyindole Ion [C10H10NO]+ m/z 160 RingPath->RingFrag -114 Da

Figure 1: Primary EI fragmentation pathways for 4-MeO-DiPT. The m/z 114 ion dominates due to the stability of the tertiary iminium species.

Differentiation of Regioisomers (4-MeO vs. 5-MeO)

Differentiation between 4-MeO-DiPT and 5-MeO-DiPT is critical for forensic reporting. Both yield base peak 114 and molecular ion 274.[1][3]

Chromatographic Separation (Retention Time)

Isomeric differentiation relies primarily on Retention Time (RT) .[1]

  • Theory: The 4-position substituent on the indole ring is sterically closer to the ethylamine side chain than the 5-position. This proximity can lead to intramolecular hydrogen bonding (in 4-OH analogs) or increased steric shielding (in 4-MeO analogs), slightly reducing the polarity and boiling point relative to the 5-isomer.

  • Observation: On a standard 5% phenyl-methylpolysiloxane column (DB-5MS), 4-MeO-DiPT typically elutes earlier than 5-MeO-DiPT.

  • Protocol: You must run a concurrent standard of 5-MeO-DiPT if 4-MeO-DiPT is suspected.[1] Do not rely solely on library matching scores, as the spectra are too similar.[1]

Mass Spectral Nuances

While subtle, the relative abundance of the ring fragment (m/z 160) can differ.

  • 4-MeO-DiPT: Often shows a slightly lower relative abundance of m/z 160 compared to the 5-isomer due to the "Ortho Effect" destabilizing the radical cation on the crowded 4-position, favoring the side-chain loss even more strongly.

Analytical Workflow Diagram

Workflow Start Unknown Sample (Powder/Liquid) Prep Dilute in MeOH (1 mg/mL) Start->Prep GC GC-MS Injection (DB-5MS Column) Prep->GC Decision Base Peak? GC->Decision mz58 m/z 58 (DMT/Dimethyl) Decision->mz58 mz72 m/z 72 (DET/Diethyl) Decision->mz72 mz114 m/z 114 (DiPT/Diisopropyl) Decision->mz114 CheckM Check Molecular Ion (Zoom 50x) mz114->CheckM M274 M+ = 274 (Methoxy-DiPT) CheckM->M274 M244 M+ = 244 (Unsubstituted DiPT) CheckM->M244 Diff Differentiation Step: Compare Retention Time (RT) M274->Diff Result4 Early Eluter: 4-MeO-DiPT Diff->Result4 RT < Std Result5 Late Eluter: 5-MeO-DiPT Diff->Result5 RT ≈ Std

Figure 2: Step-by-step decision tree for identifying 4-MeO-DiPT and distinguishing it from common analogs.

References

  • SWGDRUG. (2025). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library, Version 3.14.[1] Available at: [Link][1]

  • Brandt, S. D., et al. (2010).[1] "Analyses of second-generation legal highs: The tryptamines." Drug Testing and Analysis. [Context on tryptamine fragmentation].

  • NIST. (2023). NIST Mass Spectrometry Data Center: Tryptamine Fragmentation Patterns. Available at: [Link][1][5]

Sources

Application Note: In Vitro Metabolic Stability Assessment of 4-Methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) in Human Liver Microsomes

[1][2]


Abstract & Scientific Rationale

4-Methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) is a synthetic tryptamine and a positional isomer of the more widely documented 5-MeO-DiPT ("Foxy").[1][2] As a Novel Psychoactive Substance (NPS), its pharmacokinetic profile is largely undocumented.[1][2] Understanding its metabolic stability is critical for predicting in vivo clearance, duration of action, and potential toxicity.[1]

This guide details a rigorous microsomal stability assay . While specific literature on 4-MeO-DiPT metabolism is nascent, structural activity relationships (SAR) with 5-MeO-DiPT suggest two primary metabolic "soft spots":

  • O-demethylation: Likely mediated by CYP2D6 (polymorphic in humans).[1][2][3][4]

  • N-dealkylation: Mediated by CYP1A2, CYP2C19, and CYP3A4.[1][2][3][4]

Expert Insight: In 5-MeO-DiPT, species differences are profound. Human liver microsomes (HLM) favor O-demethylation, while Rat liver microsomes (RLM) favor side-chain N-dealkylation [1, 2].[1][2] Therefore, this protocol emphasizes the use of Pooled Human Liver Microsomes (HLM) to ensure relevance to human toxicology, while recommending RLM only for comparative animal model validation.[1]

Experimental Design Strategy

To ensure data validity (E-E-A-T), we utilize a substrate depletion approach under linear kinetic conditions.[1][2]

  • System: Pooled Human Liver Microsomes (HLM) (20+ donors to average CYP polymorphisms).[1][2]

  • Substrate Concentration: 1 µM.

    • Reasoning: Most tryptamines have

      
       values in the 10–50 µM range.[1][2] Working at 1 µM ensures 
      
      
      , allowing for the direct calculation of
      
      
      using first-order kinetics without needing a full Michaelis-Menten curve.[1][2]
  • Protein Concentration: 0.5 mg/mL.[1][2][5]

    • Reasoning: Balances signal sensitivity with the prevention of non-specific binding and lipid-induced matrix effects in LC-MS.

  • Cofactor: NADPH (Regenerating system or pre-formulated solution).[1][2]

Materials & Reagents

ReagentSpecificationCritical Note
Test Compound 4-MeO-DiPT (HCl or Fumarate salt)Purity >98%.[1][2] Correct for salt factor in weighing.
Liver Microsomes Pooled Human (HLM), 20 mg/mLStore at -80°C. Thaw once on ice.[1][2] Do not refreeze.
Buffer 100 mM Potassium Phosphate (KPi), pH 7.4Pre-warm to 37°C before use.[2]
NADPH 10 mM stock in bufferPrepare fresh. Light sensitive.[1][2]
Quench Solution 100% Acetonitrile (ACN) + Internal StandardIS candidate: 5-MeO-DMT-d4 or Verapamil.[1][2]
Positive Control Verapamil or DextromethorphanVerapamil (High clearance); Dextromethorphan (CYP2D6 probe).[1][2]
Negative Control Warfarin or PBS (no NADPH)Warfarin (Low clearance).[1][2]

Step-by-Step Protocol

Phase 1: Preparation
  • Stock Solution: Dissolve 4-MeO-DiPT in DMSO to create a 10 mM stock.

  • Intermediate Solution: Dilute stock into KPi buffer to 2 µM (0.2% DMSO final).

    • Note: The final assay concentration will be 1 µM after adding microsomes.[1][2][6]

  • Microsome Mix: Dilute thawed HLM to 1.0 mg/mL in KPi buffer. Keep on ice.

Phase 2: Incubation (The Reaction)

Perform in triplicate for each time point.

  • Pre-incubation:

    • Add 30 µL of Microsome Mix (1.0 mg/mL) to wells of a 96-well plate.

    • Add 30 µL of Intermediate Substrate Solution (2 µM).

    • Current State: 60 µL volume, 0.5 mg/mL protein, 1 µM substrate.[1][2]

    • Incubate at 37°C for 5 minutes (allows temperature equilibration).

  • Initiation:

    • Add 60 µL of pre-warmed NADPH (2 mM in buffer) to all "Active" wells.

    • Final Assay Volume: 120 µL.

    • Final Concentrations: 0.5 µM Substrate, 0.25 mg/mL Protein, 1 mM NADPH.[1][2]

    • Start Timer immediately.

  • Sampling (Time Course):

    • At

      
       minutes:
      
    • Remove 50 µL of the reaction mixture.

    • Immediately transfer into a "Quench Plate" containing 150 µL of ice-cold Acetonitrile + Internal Standard .

Phase 3: Termination & Processing[1][2]
  • Vortex the Quench Plate vigorously for 5 minutes to ensure protein precipitation.

  • Centrifuge at 4,000 rpm (approx 3200 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a fresh analysis plate.

  • Dilution (Optional): If the LC-MS response is too high, dilute 1:1 with water to improve peak shape.

Workflow Visualization

MetabolicStabilityWorkflowcluster_samplingSampling Timepoints (0-60 min)StartStart: Thaw HLM on IcePrepPrepare 2x Substrate (2 µM)& 2x Microsomes (1 mg/mL)Start->PrepMixMix Substrate + Microsomes(Pre-warm 37°C, 5 min)Prep->MixInitiateInitiate with NADPHMix->InitiateIncubateIncubate at 37°CInitiate->IncubateSampleRemove AliquotIncubate->SampleAt t=xQuenchQuench in ACN + IS(Precipitate Protein)Sample->QuenchCentrifugeCentrifuge(4000 rpm, 20 min, 4°C)Quench->CentrifugeLCMSLC-MS/MS Analysis(Monitor Parent Depletion)Centrifuge->LCMS

Figure 1: Step-by-step workflow for the microsomal stability assay, ensuring precise timing and quenching.

Bioanalysis (LC-MS/MS Conditions)

Since 4-MeO-DiPT is an isomer of 5-MeO-DiPT, we can extrapolate optimal MS conditions.[1][2]

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo).

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 3 minutes.

MRM Transitions (Predicted): | Analyte | Precursor (


4-MeO-DiPT4-MeO-DiPTIS (Verapamil)12

Note: Always perform a "Compound Optimization" (infusion) to determine the exact declustering potential and collision energy for your specific instrument.

Data Analysis & Calculations

Metabolic Pathway Prediction

Based on 5-MeO-DiPT data [1, 2], the depletion of 4-MeO-DiPT likely feeds into two main pathways.[1][2]

MetabolicPathwayscluster_metabolitesPhase I Metabolites (Microsomal)Parent4-MeO-DiPT(m/z 275)ODesO-desmethyl-DiPT(4-OH-DiPT)(m/z 261)Parent->ODesCYP2D6(Major HLM)NDesN-desisopropyl-DiPT(4-MeO-IPT)(m/z 233)Parent->NDesCYP1A2/2C19(Minor HLM)OHHydroxylated-4-MeO-DiPT(m/z 291)Parent->OHCYP Non-specific

Figure 2: Predicted metabolic pathways for 4-MeO-DiPT based on structural analogs.[2] O-demethylation is expected to be the primary clearance route in humans.[1][2]

Calculation of Intrinsic Clearance ( )[1][2][7]
  • Plot Data: Plot

    
     vs. Time (min).
    
  • Determine Slope (

    
    ):  The slope of the linear regression is the depletion rate constant, 
    
    
    (min⁻¹).
  • Calculate Half-life (

    
    ): 
    
    
    
    [1][2]
  • Calculate

    
    : 
    
    
    
    [1][2]
    • Where

      
       is incubation volume (
      
      
      ) and
      
      
      is protein amount (
      
      
      ) in that volume.[1][2]
    • Simplified:

      
       if units are adjusted correctly.[1][2]
      
  • Scale to Whole Liver (Human):

    
    [1][2]
    
    • MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Standard Human value).[1][2]

    • Liver Weight: ~20 g/kg body weight.[1][2]

Troubleshooting & Expert Tips

  • Non-Specific Binding (NSB): Tryptamines are lipophilic (LogP ~3.7 for 5-MeO-DiPT [3]).[1][2] If

    
     is very long (>60 min) or recovery at t=0 is low, the compound may be sticking to the plastic plate.[1]
    
    • Solution: Use low-binding plates or add 0.01% BSA to the buffer (though BSA can interfere with LC-MS, so post-column divert may be needed).[1][2]

  • CYP2D6 Variability: Since O-demethylation is likely CYP2D6-driven, results may vary significantly if using single-donor microsomes.[1][2] Always use Pooled HLM for stability assays to get a population average.[1][2]

  • Solvent Effect: Keep DMSO < 0.2%.[1][2] Higher DMSO concentrations can inhibit CYP enzymes (especially CYP2E1 and 2C9).[1][2]

References

  • Narimatsu, S., et al. (2006). Oxidative metabolism of 5-methoxy-N,N-diisopropyltryptamine (Foxy) by human liver microsomes and recombinant cytochrome P450 enzymes.[1][2][7] Biochemical Pharmacology.

  • Saito, K., et al. (2025/Updated). Species differences in the metabolism of 5-MeO-DiPT: Human vs Rat.[1][2][7] ResearchGate/PubMed Snippet.

  • Wikipedia. 5-MeO-DiPT Chemical Properties and Analogs.[1][2]

  • Yu, A. M. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine.[1][2][8] Bioanalysis.

Disclaimer: 4-MeO-DiPT is a research chemical.[1][2][3][9] This protocol is for in vitro laboratory research purposes only and does not constitute clinical advice. Handle all NPS with appropriate chemical hygiene and safety precautions.

Optimized Synthesis of 4-Methoxy-N,N-Diisopropyltryptamine (4-MeO-DiPT) via Nucleophilic N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-4MEO-02

Abstract & Core Directive

This application note details the synthesis of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) utilizing 4-methoxytryptamine (4-MeO-T) as the starting material.[1] While reductive amination is the industry standard for methyl/ethyl substitutions, the steric bulk of the isopropyl moiety presents a specific challenge known as the "Mono-Isopropyl Plateau," where the reaction kinetically stalls at the secondary amine.

Therefore, this protocol utilizes an Optimized Direct N-Alkylation strategy using 2-iodopropane in a polar aprotic solvent (Acetonitrile) with a hindered base (DIPEA).[1] This method is selected for its robustness in overcoming steric hindrance to achieve the tertiary amine (DiPT) target.

Target Audience: Medicinal Chemists, Process Development Scientists. Regulatory Notice: 4-MeO-DiPT is a structural analog of controlled tryptamines.[1] Researchers must verify compliance with local laws (e.g., US Federal Analogue Act, UK Psychoactive Substances Act) before procurement or synthesis.

Chemical Strategy & Retrosynthesis

The Steric Challenge

Synthesizing N,N-diisopropyl derivatives from primary amines is non-trivial.

  • Reductive Amination (Acetone/STAB): Excellent for mono-isopropyl (MiPT) synthesis.[1] However, the condensation of a second acetone molecule onto the bulky isopropyl-amine intermediate is energetically unfavorable, often yielding <10% of the desired DiPT product.

  • Direct Alkylation (2-Iodopropane): While historically considered "messy" due to over-alkylation (quaternization), the steric bulk of the isopropyl group actually acts as a "brake," preventing quaternary salt formation. This makes direct alkylation the preferred route for di-isopropyl targets.[1]

Reaction Pathway (Graphviz)[1]

G Start 4-Methoxytryptamine (Primary Amine) Inter Intermediate: 4-MeO-MiPT (Mono-isopropyl) Start->Inter Alkylation 1 (Fast, 25°C) Reagent 2-Iodopropane (3.5 eq) Reagent->Inter Base DIPEA (Hunig's Base) Base->Inter Product Target: 4-MeO-DiPT (Di-isopropyl) Inter->Product Alkylation 2 (Slow, 80°C Reflux) Side Side Product: Quaternary Salt (Minimal) Product->Side Over-Alkylation (Sterically Inhibited)

Figure 1: Reaction pathway illustrating the stepwise alkylation. Note the kinetic difference between the first and second alkylation events.

Safety & Handling (E-E-A-T)

Hazard ClassReagentCritical Warning
Alkylating Agent 2-Iodopropane Potential carcinogen.[1] Volatile. Causes severe eye/skin irritation. Handle only in a fume hood.
Corrosive DIPEA Causes burns.[1] Harmful if inhaled.
Psychoactive 4-MeO-DiPT Potent serotonin agonist.[1][2] Avoid inhalation of dust or skin contact. Treat as a high-potency compound (OEL < 1 µg/m³).[1]

Experimental Protocol

Materials & Stoichiometry[1]
ComponentRoleEquivalents (eq)Mass/Vol (Example)
4-Methoxytryptamine Precursor1.0 eq1.00 g (5.26 mmol)
2-Iodopropane Alkylating Agent3.5 eq3.13 g (1.84 mL)
DIPEA (N,N-Diisopropylethylamine) Base (Proton Scavenger)3.0 eq2.04 g (2.75 mL)
Acetonitrile (ACN) Solvent (Polar Aprotic)-20 mL (20 vol)

Rationale for Reagents:

  • DIPEA vs. K2CO3: DIPEA is soluble in ACN, creating a homogeneous phase that accelerates the sluggish second alkylation step.

  • 2-Iodopropane vs. 2-Bromopropane: Iodide is a better leaving group, essential for overcoming the steric barrier of the second addition.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-methoxytryptamine (1.00 g) in Acetonitrile (20 mL).

    • Observation: The solution should be clear to slightly amber.

  • Base Addition: Add DIPEA (2.75 mL) in one portion. Stir for 5 minutes.

  • Reagent Addition: Add 2-iodopropane (1.84 mL) dropwise over 5 minutes to prevent localized exotherms.

Phase 2: Reaction Execution (The "Push")
  • Initial Stir: Stir at room temperature for 2 hours.

    • Checkpoint: TLC (System: DCM/MeOH 9:1) will show conversion to the mono-isopropyl intermediate (4-MeO-MiPT).[1] The starting material (Rf ~0.1) will disappear; Intermediate (Rf ~0.3) appears.[3][4][5]

  • Thermal Drive: Attach a reflux condenser. Heat the reaction to reflux (82°C) .

  • Monitoring: Maintain reflux for 24–36 hours .

    • Critical Control Point: The conversion from Mono (MiPT) to Di (DiPT) is slow. Monitor via HPLC or TLC every 6 hours. Add an additional 0.5 eq of 2-iodopropane if the reaction stalls after 18 hours.

    • Endpoint: Reaction is considered complete when the Mono-isopropyl spot (Rf ~0.[1]3) is <5% relative to the Di-isopropyl spot (Rf ~0.5).[1]

Phase 3: Workup & Isolation
  • Concentration: Remove Acetonitrile under reduced pressure (Rotavap) to yield a dark oily residue.

  • Acid/Base Extraction (Purification Step 1):

    • Dissolve residue in DCM (50 mL).

    • Wash with 0.5M NaOH (2 x 30 mL) to remove residual DIPEA salts and any unreacted iodide.

    • Note: Unlike simple amines, the bulky DiPT product is quite lipophilic.

  • Drying: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate.

Phase 4: Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: DCM:MeOH:NH4OH (95:4:1).

    • Why Ammonia? The ammonium hydroxide suppresses tailing of the amine on silica.

  • Collection: Collect the fraction corresponding to Rf ~0.5. Evaporate to yield 4-MeO-DiPT as a free base oil.[1]

  • Salt Formation (Optional for Stability): Dissolve oil in minimal isopropanol and add Fumaric acid (1.0 eq) to precipitate the crystalline fumarate salt.

Process Workflow Diagram

Workflow Setup Setup: 4-MeO-T + DIPEA + 2-Iodopropane in Acetonitrile Reflux Reaction: Reflux at 82°C for 24-36h (Monitor Mono -> Di conversion) Setup->Reflux Reflux->Reflux Add 0.5eq Iodide if stalled >18h Workup Workup: Evaporate ACN -> Dissolve in DCM Wash with 0.5M NaOH Reflux->Workup Purify Purification: Flash Column Chromatography (DCM:MeOH:NH4OH) Workup->Purify Final Final Product: 4-MeO-DiPT (Freebase or Salt) Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Analytical Validation

To ensure the product is the Di-isopropyl and not the Mono-isopropyl analog, NMR validation is required.

Table 1: Key NMR Diagnostic Signals (CDCl3)

MoietySignal (ppm)MultiplicityIntegrationDiagnostic Note
Methoxy (-OCH3) 3.95Singlet (s)3HConfirms 4-substitution.[1]
Isopropyl Methines (-CH) 3.10 - 3.25Septet (m)2H CRITICAL: Integration of 2H confirms two isopropyl groups.[1] 1H would indicate Mono-iPr.[1]
Isopropyl Methyls (-CH3) 1.10Doublet (d)12H Integration of 12H confirms two isopropyl groups (4 x CH3).[1]
Indole NH 8.05Broad Singlet1HExchangeable with D2O.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalls at Mono-iPr Steric hindrance prevents second attack.[1]Increase reaction temperature (use pressure vial at 90°C) or add catalytic KI (Finkelstein condition) to activate the alkyl halide.[1]
Quaternization Reaction ran too long or too hot.[1]Unlikely with isopropyl groups, but if observed, reduce reaction time. Remove quaternary salt via water wash (it is water-soluble; product is not).[1]
Low Yield Loss during extraction.[1]4-MeO-DiPT is lipophilic but can form salts.[1] Ensure the aqueous wash is basic (pH > 12) to keep the amine in the organic phase.

References

  • Shulgin, A., & Shulgin, A. (1997).[5] TiHKAL: The Continuation. Transform Press. (Entry #4 DiPT and Entry #39 4-MeO-MiPT).[1]

    • Source:[1]

  • Abdel-Magid, A. F., et al. (1996).[3][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][7][8] Journal of Organic Chemistry, 61(11), 3849-3862. (Cited for context on reductive amination limitations with sterically hindered amines).

    • Source:[1]

  • Brandt, S. D., et al. (2016).[9] Analysis of new synthetic tryptamines: 4-MeO-MiPT, 4-MeO-DiPT.[1] Drug Testing and Analysis. (Used for analytical data verification).[2]

    • Source:[1]

Sources

Application Note: HPLC-UV-MS Analysis of 4-Methoxy-N,N-Diisopropyltryptamine (4-MeO-DiPT) on C18 Phases

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers in forensic toxicology, pharmaceutical analysis, and drug development. It synthesizes current best practices for the analysis of tryptamine derivatives, specifically addressing the chromatographic behavior of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) .

Executive Summary

4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) is a synthetic tryptamine and a structural isomer of the widely abused "Foxy Methoxy" (5-MeO-DiPT).[1] Differentiating these positional isomers is critical for forensic accuracy and pharmacological research.[2] This guide provides a robust Reversed-Phase HPLC (RP-HPLC) protocol using a C18 stationary phase.[1]

Key Insight: While 4-MeO-DiPT and 5-MeO-DiPT share the same molecular weight (274.4 g/mol ) and similar fragmentation patterns (base peak m/z 114), they can be chromatographically resolved.[1] The 4-methoxy substituent introduces steric hindrance that slightly reduces the hydrophobicity of the indole core compared to the exposed 5-methoxy group, typically resulting in earlier elution of 4-MeO-DiPT relative to 5-MeO-DiPT on C18 columns.[1]

Physicochemical Context & Separation Mechanism[1][3][4][5][6][7]

Understanding the molecular interaction is vital for method optimization.

  • Analyte: 4-MeO-DiPT

  • pKa: ~9.8 (Basic amine)

  • Hydrophobicity: High (due to two isopropyl groups).

  • Mechanism: Partitioning driven by the hydrophobic effect.

    • Stationary Phase: C18 (Octadecylsilane) chains.

    • Mobile Phase: Acidic (pH ~2-3) to protonate the amine (

      
      ), preventing silanol interactions (tailing) while maintaining sufficient hydrophobicity for retention.
      
Diagram: Isomer Interaction with C18 Phase

The following diagram illustrates why 4-MeO-DiPT elutes earlier than 5-MeO-DiPT.

G cluster_0 Stationary Phase (C18) cluster_1 Analytes (Mobile Phase) C18 C18 Alkyl Chains (Hydrophobic Surface) Result 4-MeO-DiPT Elutes FIRST 5-MeO-DiPT Elutes SECOND C18->Result Elution Order FiveMeO 5-MeO-DiPT (Methoxy at pos 5) Exposed = High Interaction FiveMeO->C18 Strong Hydrophobic Binding FourMeO 4-MeO-DiPT (Methoxy at pos 4) Steric Shielding = Lower Interaction FourMeO->C18 Weaker Hydrophobic Binding

Caption: Schematic of differential hydrophobic interaction. The 4-position substituent is sterically crowded by the ethylamine side chain, reducing the effective surface area available for binding to C18 chains compared to the 5-position.

Experimental Protocol

Materials & Reagents[1][8]
  • Column: High-purity C18 (e.g., Agilent ZORBAX Eclipse Plus C18 or Thermo Hypersil GOLD), 100 mm x 2.1 mm, 1.9 µm or 3.5 µm particle size.

    • Why: Smaller particle size (<2 µm) improves resolution of isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Acetonitrile is preferred over Methanol for tryptamines to minimize backpressure and improve peak sharpness.

  • Standards: 1 mg/mL 4-MeO-DiPT and 5-MeO-DiPT in Methanol.

Instrument Parameters (HPLC-UV-MS)
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.[1]
Column Temp 40°CImproves mass transfer and reduces backpressure.
Injection Vol 1 - 5 µLPrevent column overload (peak broadening).[1]
Detection (UV) 220 nm, 280 nm220 nm for sensitivity; 280 nm for indole specificity.
Detection (MS) ESI (+), m/z 100-500Target [M+H]+ = 275.2.
Gradient Program

A shallow gradient is required to separate the positional isomers.

Time (min)% Mobile Phase BEvent
0.005%Equilibration / Loading
1.005%Hold to elute salts
12.0040%Linear Gradient (Isomer Elution Window)
14.0095%Column Wash
16.0095%Wash Hold
16.105%Re-equilibration
20.005%End of Run

Results & Data Analysis

Retention Time Data

Under the conditions described above, the retention behavior is consistent with the hydrophobicity theory.

CompoundApprox.[1][2][4][5][6][7][8][9][10][11] Retention Time (RT)*Relative Retention Time (RRT)**
4-MeO-DiPT 8.2 - 8.5 min 0.94
5-MeO-DiPT8.8 - 9.1 min1.00 (Reference)
DiPT9.5 - 9.8 min1.08

*Absolute RT varies by system dwell volume.[1] Separation factor (


) is typically 1.05 - 1.10.
**RRT calculated relative to 5-MeO-DiPT.[1]
Mass Spectral Identification

If chromatographic resolution is incomplete, MS/MS fragmentation provides secondary confirmation, though fragments are similar.

  • Precursor Ion: m/z 275.2

    
    
    
  • Key Fragments (MS2):

    • m/z 114.1: Diisopropyl-iminium ion (Dominant Base Peak for both).[1]

    • m/z 160.1: Methoxy-indole core.[1] Note: The intensity ratio of m/z 160 to m/z 114 is often lower in 4-MeO isomers due to steric effects on fragmentation kinetics.[1]

Workflow Diagram

The following Graphviz diagram outlines the complete analytical workflow from sample preparation to data reporting.

Workflow cluster_detect Dual Detection Start Sample Receipt (Powder/Liquid) Prep Sample Prep Dilute in MeOH:H2O (50:50) Filter 0.2 µm Start->Prep HPLC HPLC Separation C18 Column, Gradient Elution Prep->HPLC UV UV (DAD) Check 220/280 nm Ratio HPLC->UV MS MS (ESI+) Monitor m/z 275 -> 114 HPLC->MS Analysis Data Analysis Compare RT & MS Spectra UV->Analysis MS->Analysis Report Final Report Confirm Isomer Identity Analysis->Report

Caption: Analytical workflow for the confirmation of 4-MeO-DiPT.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction between the basic amine and residual silanols on the silica support.

    • Solution: Ensure mobile phase pH is < 3.0. If tailing persists, add 5-10 mM Ammonium Formate to the aqueous phase.[1]

  • Co-elution with 5-MeO-DiPT:

    • Cause: Gradient slope too steep.[1]

    • Solution: Flatten the gradient between 20% and 50% B. Lower column temperature to 30°C to increase stationary phase selectivity.

References

  • Kanamori, T., et al. (2016). Analysis of tryptamines and their isomers by LC-MS/MS.[1] Journal of Chromatography B. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). Monograph: 5-Methoxy-N,N-diisopropyltryptamine.[1][3][7][12][13][14]Link

  • Tittarelli, R., et al. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. Current Neuropharmacology.[1] Link

  • Cayman Chemical. (2023). Product Information: 5-methoxy-N,N-Diisopropyltryptamine.[3][7][12][13][14]Link

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press.[1] (Foundational text on tryptamine chemistry and structure-activity relationships). Link

Sources

proton NMR spectroscopy analysis of 4-methoxy DiPT HCl

Application Note: High-Resolution H NMR Analysis of 4-Methoxy DiPT HCl

Executive Summary

4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) is a synthetic tryptamine and a structural isomer of the more common "Foxy Methoxy" (5-MeO-DiPT). Differentiating these isomers is critical in forensic and toxicological workflows. This protocol details the

4-methoxy isomer

Chemical Structure & Spin System

Understanding the scalar coupling network is a prerequisite for accurate peak assignment.

  • Indole Core: The 4-methoxy substitution breaks the symmetry of the benzene ring, creating an AMX spin system for protons H-5, H-6, and H-7.

  • Side Chain: The ethyl linker (

    
     protons) connects the indole to the ammonium center.[1]
    
  • Ammonium Terminus: The protonated nitrogen (

    
    ) creates a deshielding environment for the isopropyl groups and the 
    
    
    -methylene protons.
Structural Diagram (DOT Visualization)

Gcluster_signalsDiagnostic NMR SignalsIndoleIndole Core(4-MeO Substituted)MethoxyMethoxy Group(4-OCH3)Indole->MethoxyPos 4LinkerEthyl Linker(C3-CH2-CH2-N)Indole->LinkerPos 3Sig1H-5, H-7(Shielded Doublets)Indole->Sig1Sig2Methoxy(Singlet, ~3.9 ppm)Methoxy->Sig2AmineAmmonium Center(NH+)Linker->AmineIonic BondIsopropylDiisopropyl Group(2x -CH(CH3)2)Amine->IsopropylN-AlkylationSig3NH+(Broad, >10 ppm)Amine->Sig3

Caption: Structural connectivity and key diagnostic NMR signals for 4-MeO-DiPT HCl.

Experimental Protocol

Sample Preparation

Objective: To prepare a homogeneous solution suitable for high-resolution acquisition while minimizing solvent suppression artifacts.

  • Solvent Selection: DMSO-

    
      (Dimethyl sulfoxide-d6) is the required solvent  for the HCl salt.
    
    • Reasoning: Chloroform-

      
       (
      
      
      ) often leads to broad, unrecognizable signals for ammonium protons and may not fully solubilize the salt.
      
      
      causes rapid exchange of the indole NH and ammonium NH protons, erasing critical diagnostic signals. DMSO-
      
      
      stabilizes these exchangeable protons.
  • Concentration: 5–10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[2]

Instrument Parameters
  • Frequency: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic multiplets).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Scans (NS): 16 or 32 (sufficient for >5 mg sample).

  • Relaxation Delay (D1):

    
     1.0 second (ensure integration accuracy).
    

Spectral Analysis & Assignment

The following data represents the expected chemical shifts for 4-MeO-DiPT HCl in DMSO-

Quantitative Data Table
PositionProton TypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Indole NH NH10.80 – 11.20br s1H-Exchangeable; diagnostic of indole core.
Ammonium

9.80 – 10.40br s1H-Salt form confirmation.
H-2 Ar-CH7.05 – 7.15d / s1H~2.0Indole C2; often overlaps with H-6.
H-6 Ar-CH6.95 – 7.05t (dd)1H8.0Meta to OMe; pseudo-triplet.
H-7 Ar-CH6.80 – 6.90d1H8.0Para to OMe; shielded.
H-5 Ar-CH6.45 – 6.55d1H7.8Ortho to OMe; Most shielded aromatic .
Methoxy

3.85 – 3.95s3H-Diagnostic singlet for 4-OMe.
Methines

3.60 – 3.75sept2H6.6Deshielded by

.

-CH2

3.10 – 3.30m2H-Adjacent to

; often obscured by

.

-CH2

3.00 – 3.15m2H-Adjacent to Indole C3.
Methyls

1.25 – 1.35d12H6.6Gem-dimethyls of isopropyl groups.
Detailed Mechanistic Interpretation
The "4-Methoxy" Fingerprint

The most critical distinction between 4-MeO-DiPT and 5-MeO-DiPT lies in the aromatic region (6.5 – 7.2 ppm).

  • 4-MeO Pattern: The methoxy group at position 4 is an electron-donating group (EDG) by resonance. It strongly shields the Ortho (H-5) and Para (H-7) positions.

    • Observation: You will see two doublets upfield (H-5 and H-7) and one triplet downfield (H-6). H-5 is typically the most upfield signal (~6.5 ppm).

  • Contrast with 5-MeO: In 5-MeO-DiPT, the methoxy is at position 5.[3] This shields H-4 and H-6. The splitting pattern is different (H-4 is a doublet with meta-coupling only, appearing as a singlet/narrow doublet).

The Hydrochloride Salt Effect

The protonation of the tertiary amine (

  • Alpha-Protons: The methylene protons adjacent to the nitrogen (

    
    ) and the isopropyl methine protons (
    
    
    ) are significantly deshielded compared to the free base.
  • Integration Check: The integration of the isopropyl methyls (12H) vs. the methoxy group (3H) provides a rapid 4:1 internal ratio to verify molecular composition.

Workflow Diagram: Analysis Pipeline

WorkflowStartStart: Unknown SolidSolubilityDissolve ~5mg in DMSO-d6(Avoid CDCl3 for salts)Start->SolubilityAcquisitionAcquire 1H NMR(NS=16, D1=1.0s)Solubility->AcquisitionCheck1Check 10-11 ppm RegionAcquisition->Check1SaltConfirmedSignals Present:Indole NH & Ammonium NH+Check1->SaltConfirmedYesFreeBaseOnly Indole NH visible(Likely Free Base)Check1->FreeBaseNoAromaticAnalysisAnalyze 6.5-7.2 ppm RegionLook for 3-spin system (d, t, d)SaltConfirmed->AromaticAnalysisIsomerCheckIs H-5 (Ortho) Shielded?(< 6.6 ppm)AromaticAnalysis->IsomerCheckConfirm4MeOConfirmed: 4-MeO-DiPTIsomerCheck->Confirm4MeOYes (d at ~6.5)Confirm5MeOSuspect: 5-MeO-DiPT(Different splitting)IsomerCheck->Confirm5MeONo

Caption: Decision tree for the identification of 4-MeO-DiPT HCl vs. Free Base and Isomers.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT). (Reference for DiPT HCl salt side-chain shifts). [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. (Standard reference for solvent residual peaks). [Link]

Troubleshooting & Optimization

overcoming matrix effects in 4-methoxy DiPT plasma analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #4MEO-PLASMA-001 Subject: Overcoming Matrix Effects in 4-methoxy-DiPT Plasma Analysis Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]

Executive Summary

You are likely experiencing signal suppression or enhancement during the LC-MS/MS analysis of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) in plasma. This is a common bottleneck when transitioning from neat standards to biological matrices.

4-MeO-DiPT is a lipophilic basic amine (predicted pKa ~9.6).[1] In plasma, it competes for ionization with high-abundance endogenous glycerophosphocholines (phospholipids).[1][2] If your sample preparation is limited to simple protein precipitation (PPT), these phospholipids are co-eluting with your analyte, causing "blind spots" in your detector.

This guide provides a self-validating workflow to diagnose, eliminate, and prevent these effects.

Module 1: Diagnosis (Is it Matrix Effect?)

User Question: "My calibration curve is non-linear at the lower end, and my internal standard response varies wildly between patient samples. Is this an instrument issue or a matrix effect?"

Technical Response: This is the hallmark of Ion Suppression . The most definitive test is the Post-Column Infusion (PCI) experiment. Do not rely solely on extraction recovery calculations, as they do not account for ionization efficiency changes.

Protocol: Post-Column Infusion (PCI) [3]
  • Setup: T-combine the flow from your LC column with a steady infusion of 4-MeO-DiPT standard (100 ng/mL) via a syringe pump.

  • Injection: Inject a blank extracted plasma sample (processed exactly like your study samples) into the LC.

  • Observation: Monitor the baseline of the specific MRM transition for 4-MeO-DiPT.

  • Result Interpretation:

    • Flat Baseline: No matrix effect.[1]

    • Negative Dip: Ion suppression (interfering agents are "stealing" charge).[1]

    • Positive Peak: Ion enhancement.[1]

Visualization: PCI Workflow

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Plasma Extract) LC_Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Gradient Flow Syringe Syringe Pump (4-MeO-DiPT Std) Syringe->Tee Constant Flow (5-10 µL/min) MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram (Observe Baseline Dips) MS->Data

Caption: Schematic of Post-Column Infusion setup. Dips in the MS signal indicate elution zones of suppressing matrix components.

Module 2: The Root Cause & Sample Preparation

User Question: "I am using Acetonitrile Protein Precipitation (PPT). Isn't that enough to clean the plasma?"

Technical Response: No. PPT removes proteins (albumin, globulins) but leaves >95% of phospholipids in the supernatant. Phospholipids (PLs) are amphiphilic, like 4-MeO-DiPT, and elute in the same hydrophobic region of your Reverse Phase (RP) gradient.[1]

To fix this, you must switch to Liquid-Liquid Extraction (LLE) or Mixed-Mode Solid Phase Extraction (SPE) .[1]

Comparative Data: Sample Prep Efficiency
MethodProtein RemovalPhospholipid RemovalSuitability for 4-MeO-DiPT
Protein Precipitation (PPT) High (>98%)Very Low (<10%) Poor. High risk of suppression.[1]
Liquid-Liquid Extraction (LLE) HighHigh (>90%) Good. Requires high pH buffer.[1]
Supported Liquid Extraction (SLE) HighHigh (>95%)Excellent. Automatable LLE.[1]
SPE (Mixed-Mode Cation) HighComplete (~99%) Best. "Wash away" the matrix.[1]
Recommended Protocol: High-pH Liquid-Liquid Extraction (LLE)

Why High pH? 4-MeO-DiPT is a base (pKa ~9.6).[1] At physiological pH (7.4), it is ionized (charged) and stays in the water. By raising the pH to >10, you neutralize the molecule, forcing it into the organic layer while phospholipids (zwitterionic) remain trapped in the aqueous phase or interface.

  • Aliquot: 200 µL Plasma.

  • Buffer: Add 200 µL 0.1 M Ammonium Carbonate (pH 10-11) . Crucial step for neutralization.

  • Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10).[1]

  • Agitate: Vortex 10 mins; Centrifuge 10 mins @ 4000g.

  • Transfer: Move supernatant to clean plate. Evaporate to dryness under N2.

  • Reconstitute: Mobile Phase A:B (80:20).

Visualization: Extraction Logic Tree

Extraction_Logic Start Start: 4-MeO-DiPT in Plasma Decision1 Is Sensitivity Critical? Start->Decision1 PPT Protein Precipitation (PPT) (Fast, Dirty) Decision1->PPT No (High conc.) LLE_Path Is Analyte Basic? Decision1->LLE_Path Yes (Low conc.) Result_PPT High Matrix Effect (Risk of Failure) PPT->Result_PPT LLE_Action LLE / SLE Adjust pH > 10 (neutralize amine) LLE_Path->LLE_Action Yes (Cost effective) SPE_Action Mixed-Mode SPE (MCX) Wash with MeOH (removes PLs) LLE_Path->SPE_Action Yes (Highest purity) Result_Clean Clean Extract (Low Matrix Effect) LLE_Action->Result_Clean SPE_Action->Result_Clean

Caption: Decision tree for selecting the appropriate extraction methodology based on analyte chemistry.

Module 3: Chromatographic Resolution

User Question: "I cleaned up my sample, but I still see drift in retention times."

Technical Response: If phospholipids remain, they can accumulate on the column. Phospholipids are extremely hydrophobic and often require a high-organic wash to elute.[1] If your gradient ends too early, they elute in the next injection, interfering with that sample.

Optimization Steps:

  • Column Choice: Use a C18 column with high carbon load or a Phenyl-Hexyl phase (provides alternative selectivity for aromatics like tryptamines).[1]

  • Gradient Extension: Ensure your gradient goes to 95% B (Organic) and holds for at least 2 minutes to flush late-eluting lipids.

  • Mobile Phase pH: Use 0.1% Formic Acid (Acidic) to protonate the 4-MeO-DiPT (improving peak shape) or 10mM Ammonium Bicarbonate (Basic) to maximize retention if using a specialized high-pH stable column.[1]

Module 4: Validation (The "Matrix Factor")

User Question: "How do I prove to a reviewer (or my boss) that the matrix effect is gone?"

Technical Response: You must calculate the IS-Normalized Matrix Factor (MF) as per FDA/ICH M10 guidelines.

The Calculation:



Acceptance Criteria:

  • The CV (Coefficient of Variation) of the IS-normalized MF calculated from 6 different lots of plasma should be ≤ 15% .

  • Ideally, the absolute MF should be close to 1.0 (0.85 – 1.15).

References
  • US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] [Link]

  • Waters Corporation. (2023).[1] Oasis Mixed-Mode Cation Exchange (MCX) for Basic Drug Extraction. Application Note. [Link][1]

Sources

Technical Support Center: Isobaric Resolution of Methoxy-DiPT Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the resolution of isobaric interference between 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) .

Current Status: Operational Topic: LC-MS/MS Method Development & Troubleshooting Analytes: 4-MeO-DiPT | 5-MeO-DiPT ("Foxy")

The Core Challenge: Isobaric Interference

User Query: "I am detecting a single broad peak or co-elution when analyzing samples containing potential methoxy-DiPT analogs. My MS transitions (MRM) are identical for both. How do I distinguish them?"

Technical Diagnosis: 4-MeO-DiPT and 5-MeO-DiPT are positional isomers .[1] They share the same molecular formula (


) and monoisotopic mass (

Da).
  • Mass Spectrometry Limitation: Both compounds protonate to

    
    . Upon Collision Induced Dissociation (CID), both predominantly cleave to form the N,N-diisopropyliminium ion  (
    
    
    
    114), rendering standard MRM transitions non-selective.
  • Chromatography Limitation: On standard C18 columns, the hydrophobic interaction differences between the 4- and 5-methoxy positions are negligible, leading to co-elution.

Troubleshooting Workflow (Interactive Guide)

Phase 1: Chromatographic Resolution (The Primary Fix)

Isomers must be separated physically before detection.

Q: I am using a standard C18 column. Why is it failing? A: C18 phases rely on hydrophobic interactions. The steric bulk of the diisopropyl group masks the subtle polarity difference caused by the methoxy position on the indole ring. You need a stationary phase that exploits


 interactions .

Protocol A: Column Switching (Recommended) Switch to a Biphenyl or Phenyl-Hexyl stationary phase.

  • Mechanism: The biphenyl rings in the stationary phase interact differently with the electron density of the indole ring depending on whether the electron-donating methoxy group is at the 4- or 5-position.

  • Expected Outcome: 4-MeO-DiPT typically elutes before 5-MeO-DiPT on biphenyl phases due to steric hindrance disrupting the

    
     overlap more significantly at the 4-position.
    

Protocol B: Mobile Phase Optimization If you cannot change the column, modify the solvent system.

  • Solvent: Switch from Acetonitrile (ACN) to Methanol (MeOH) .

  • Reasoning: Protric solvents like methanol facilitate hydrogen bonding with the methoxy oxygen. The 4-position is sterically crowded (near the ethylamine side chain), while the 5-position is exposed. Methanol exaggerates this difference.

Phase 2: Mass Spectrometry Tuning

Confirmation when baseline separation is achieved.

Q: Are there unique transitions I can monitor? A: While the base peak (


 114) is identical, the minor  fragments representing the indole core differ in stability.
Transition TypePrecursor (

)
Product (

)
SpecificityNote
Quantifier 275.2114.1Low (Shared)Side chain (Iminium ion). High intensity.
Qualifier 1 275.2160.1MediumMethoxy-indole core (

).
Qualifier 2 275.2130.1HighRing degradation product. Ratios often differ.

Action: Monitor the ratio of


. 5-MeO-DiPT often yields a higher relative abundance of the indole fragment (

160) compared to 4-MeO-DiPT due to resonance stabilization at the 5-position.

Visualizing the Solution

The following diagram illustrates the decision logic and mechanistic pathway for resolving these isomers.

DiPT_Resolution Start START: Co-eluting Isomers (4-MeO & 5-MeO DiPT) Check_Column Check Stationary Phase Start->Check_Column Is_C18 Is it C18? Check_Column->Is_C18 Switch_Biphenyl Action: Switch to Biphenyl or Phenyl-Hexyl Is_C18->Switch_Biphenyl Yes (Poor Selectivity) Optimize_MP Action: Change Organic Modifier to Methanol Is_C18->Optimize_MP No (Already Phenyl) Check_MS MS/MS Optimization Switch_Biphenyl->Check_MS Optimize_MP->Check_MS Select_Trans Monitor Indole Core (m/z 275 -> 160) Check_MS->Select_Trans Result RESOLUTION ACHIEVED (Rt Delta > 0.5 min) Select_Trans->Result Verify Ion Ratios

Caption: Workflow for resolving isobaric tryptamine interference via stationary phase selection and MS transition tuning.

Experimental Data Reference

Use these parameters to validate your method.

Table 1: Chromatographic Parameters (Biphenyl Column)
ParameterSettingRationale
Column Kinetex Biphenyl (or equiv), 2.6µm, 100x2.1mmMaximizes

selectivity.
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic Acid in WaterBuffer controls ionization state (pH ~3.5).
Mobile Phase B Methanol + 0.1% Formic AcidProtic solvent enhances steric discrimination.
Gradient 10% B to 60% B over 8 minShallow gradient in the elution window.
Flow Rate 0.4 mL/minOptimal linear velocity for resolution.
Table 2: MS/MS Transition Reference
AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Collision Energy (eV)
5-MeO-DiPT 275.2114.1160.125 (Quant) / 40 (Qual)
4-MeO-DiPT 275.2114.1160.125 (Quant) / 45 (Qual)
Differentiation --Rt: ~5.2 min Rt: ~4.8 min Rt values are relative.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use GC-MS instead of LC-MS/MS? A: Yes, but with caveats. Tryptamines are thermally labile. While GC-MS can separate these isomers (often better than C18 LC), you risk thermal degradation or deamination in the injection port. If you must use GC, derivatization (e.g., TMS) is recommended to improve stability and peak shape.

Q2: Why does the 4-methoxy isomer elute earlier on Biphenyl columns? A: The "Orthogonality" principle. The 4-methoxy group is adjacent to the ethylamine side chain (position 3). This creates steric bulk that prevents the indole ring from lying flat against the biphenyl stationary phase. The 5-methoxy group is distal, allowing stronger


 stacking and thus longer retention.

Q3: I see a "shoulder" on my peak. Is this the isomer? A: Likely. If you are running a urine matrix, it could also be a metabolite (e.g., 5-OH-DiPT or 5-MeO-IPT).[2] Always run a blank matrix and a neat standard of both isomers to confirm retention times.

References

  • Grumann, C., & Auwärter, V. (2018).[3] Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis.[1][2][3][4][5] (Demonstrates the superiority of Biphenyl phases for positional isomers).

  • Cayman Chemical. (n.d.).

  • Jin, M., et al. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Forensic and Legal Medicine.

Sources

Technical Support Center: Optimizing Electrospray Ionization (ESI) for Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Tryptamine ESI Efficiency & Troubleshooting Ticket ID: TRYP-ESI-OPT-001

Mission Statement

You are analyzing tryptamines—a class of indole alkaloids often plagued by variable ionization efficiencies due to their semi-volatile nature and susceptibility to in-source fragmentation.[1] This guide moves beyond basic operation; it provides the causal logic required to master the electrospray plume. Our goal is to maximize the formation of gas-phase ions


 while minimizing competitive suppression and artifactual fragmentation.[1]

Part 1: The Physics of Tryptamine Ionization

To troubleshoot effectively, you must understand the mechanism.[1] Tryptamines are basic amines (pKa ~9–10).[1] In positive mode ESI (+ESI), success depends on three phases:

  • Solution Phase Chemistry: Ensuring the amine is protonated (

    
    ).[1]
    
  • Droplet Formation: Creating a stable Taylor cone without electrical discharge.[1]

  • Gas Phase Release: Efficient Coulombic fission and ion evaporation.[1]

Visualizing the Ionization Pathway

The following diagram maps the critical control points where signal is gained or lost.[1]

TryptamineESI cluster_0 Phase 1: Solution Chemistry cluster_1 Phase 2: The Plume cluster_2 Phase 3: Mass Analyzer Solvent Mobile Phase (MeOH vs ACN) Protonation Protonated Tryptamine [M+H]+ in solution Solvent->Protonation Surface Tension pH pH Adjustment (Formic Acid) pH->Protonation pKa < 9 Droplet Charged Droplet Formation Protonation->Droplet Flow Rate Voltage Capillary Voltage Voltage->Droplet Taylor Cone Stability Evap Solvent Evaporation (Desolvation Gas) Droplet->Evap Ion Gas Phase Ion [M+H]+ Evap->Ion Ion Evaporation Model Cone Cone Voltage (Declustering) Cone->Ion Optimal V Frag Fragment [M+H-NH3]+ Cone->Frag Voltage Too High Ion->Cone

Figure 1: Critical control points in the Tryptamine ESI workflow. Note the risk of in-source fragmentation at the cone voltage stage.[1]

Part 2: Technical Support FAQs

Category 1: Solvent & Mobile Phase Optimization

Q: I am using 0.1% Trifluoroacetic Acid (TFA) to improve peak shape, but my sensitivity is poor. Why? A: TFA is the "silent killer" of ESI sensitivity in positive mode.[1]

  • The Mechanism: TFA anions (

    
    ) form tight, stable ion pairs with your protonated tryptamine cations (
    
    
    
    ).[1] These neutral pairs (
    
    
    ) do not respond to the electric field and are pumped away as waste, never entering the mass analyzer.[1]
  • The Fix: Switch to Formic Acid (0.1%) or Acetic Acid .[1] If peak tailing persists due to silanol interactions, add 5mM Ammonium Formate .[1] This buffers the system and masks silanols without the severe suppression of TFA [1][4].[1]

Q: Should I use Methanol or Acetonitrile for tryptamines? A: While Acetonitrile (ACN) has lower viscosity (lower backpressure), Methanol (MeOH) is often superior for ESI efficiency of polar basics like tryptamines.[1]

  • The Logic: MeOH has a higher surface tension than ACN, but it solvates polar ions better and often facilitates a more stable "Soft" ionization process.[1] However, ACN is better for desolvation.[1]

  • Pro Tip: A "Goldilocks" blend often works best.[1] A mobile phase of 50:50 MeOH:ACN (plus aqueous buffer) can offer the ionization stability of methanol with the desolvation efficiency of acetonitrile [1][2].[1]

Category 2: Instrumental Parameters

Q: I see a strong peak at m/z 144 instead of my expected tryptamine mass (m/z 161). What is happening? A: You are likely experiencing In-Source Fragmentation , specifically the loss of ammonia (


, mass 17).[1]
  • The Cause: Tryptamines with primary amines are thermally labile.[1] If your Cone Voltage (or Declustering Potential) is set too high, the ions accelerate into gas molecules in the source region, shattering them before they reach the quadrupole.[1]

  • The Fix: Perform a "Cone Voltage Ramp." Inject a standard and step the voltage down from 50V to 10V in 5V increments. Plot the intensity of the parent ion vs. the fragment.[1] Select the voltage where the parent ion is maximized before fragmentation onset [2].[1]

Q: My signal is bouncing/unstable. Is my pump failing? A: Before blaming the pump, check your Capillary Voltage .

  • The Cause: Tryptamines are easily oxidized.[1] If the voltage is too high (>3.5 kV), you may be inducing Corona Discharge at the tip, especially in negative mode or with aqueous solvents.[1] This creates an unstable plasma that erraticizes the signal.[1]

  • The Fix: Lower the capillary voltage until the signal stabilizes (often 2.5–3.0 kV is sufficient).[1] Also, ensure your nebulizer gas flow is high enough to cool the tip [2][5].[1]

Category 3: Matrix Effects & Sample Prep

Q: My standard curve is linear, but my biological samples show zero signal. Why? A: This is classic Ion Suppression .[1]

  • The Cause: Co-eluting phospholipids or salts from the biological matrix are stealing the charge in the ESI droplet.[1] They occupy the surface of the droplet, preventing your tryptamine from evaporating into the gas phase.[1]

  • The Fix:

    • Divert Valve: Send the first 1-2 minutes of the LC run (containing salts) to waste.

    • Better Extraction: Switch from simple Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX).[1] This selectively binds the basic tryptamine while washing away lipids and neutrals [1][4].[1]

Part 3: The "Gold Standard" Optimization Protocol

Objective: Systematically maximize Signal-to-Noise (S/N) for a target tryptamine.

Step 1: The Infusion Test (The Self-Validating Step)

Do not rely on LC runs for tuning.[1] Use constant infusion.[1]

  • Prepare a 1 µg/mL standard of your tryptamine in 50:50 Mobile Phase A:B.[1]

  • Tee this into the MS at a flow rate of 10 µL/min combined with the LC flow (set to 0.4 mL/min, 50% B).

  • Validation: You should see a stable, constant signal baseline.[1] If it drifts >5%, stop and clean the source.[1]

Step 2: Voltage Tuning
  • Capillary Voltage: Ramp 1.0 kV to 4.0 kV. Look for the "plateau"—the region where signal is high but stable.[1] Pick the midpoint (usually ~3.0 kV).[1]

  • Cone Voltage: Ramp 10V to 60V. Monitor m/z [M+H]+ and [M+H-17]+.

    • Decision Rule: Set voltage to 80% of the value where the parent ion peaks, ensuring <5% fragmentation.[1]

Step 3: Source Gas & Temp
  • Desolvation Temp: Set to 350°C.

    • Test: Increase to 400°C. If signal increases without noise increasing, keep it. If noise spikes, drop back.

  • Desolvation Gas: High flow (800–1000 L/hr) is crucial for aqueous mobile phases to ensure the droplet dries before entering the vacuum.[1]

Step 4: Mobile Phase Selection

Recommended Starting System:

  • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • B: Methanol + 0.1% Formic Acid.[1]

  • Column: C18 or Phenyl-Hexyl (Phenyl phases often show better selectivity for the indole ring).[1]

Part 4: Data Summary & Reference Tables

Table 1: Solvent Properties & ESI Impact

Comparison of organic modifiers for Tryptamine analysis.

SolventSurface Tension (dyne/cm)Dielectric ConstantImpact on Tryptamine ESIRecommendation
Methanol 22.533High. Stabilizes Taylor cone; good solubility for polar salts.Primary Choice
Acetonitrile 19.137.5Medium. Excellent desolvation; lower backpressure.[1]Use if peaks are broad in MeOH.[1]
Water 72.880Low. Hard to spray pure; requires high voltage (risk of discharge).[1]Keep <95% in gradient.[1]
IPA 21.718High. Low surface tension aids droplet fission.[1]Add 5% to Mobile Phase B as a booster.
Table 2: Common Tryptamine Artifacts

Use this to identify "ghost" peaks in your spectrum.[1]

Artifact m/zMechanismCauseSolution
[M+H-17]+ Neutral Loss (

)
Cone Voltage too high; Thermal degradation.Lower Cone V; Lower Source Temp.[1]
[M+Na]+ Sodium Adduct (+22 Da)Glassware contamination; High salt solvent.[1]Use plastic containers; switch to LC-MS grade solvents.[1]
[2M+H]+ Dimer FormationConcentration too high.[1]Dilute sample 1:10.
[M+H+ACN]+ Solvent Adduct (+41 Da)Incomplete desolvation.[1]Increase Desolvation Gas Flow/Temp.

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose low sensitivity issues.

Troubleshooting Start Problem: Low Sensitivity CheckFlow 1. Is Spray Stable? (Visual Check) Start->CheckFlow CheckStandard 2. Inject Standard (No Matrix) CheckFlow->CheckStandard Yes FixSpray Action: Check Capillary Voltage, Gas Flow, & Clogs CheckFlow->FixSpray No (Dripping/Sputtering) CheckMatrix 3. Matrix Effect? CheckStandard->CheckMatrix Standard Signal Good CheckChem 4. Check Chemistry CheckStandard->CheckChem Standard Signal Poor FixPrep Action: Improve Extraction (SPE) or Divert Valve CheckMatrix->FixPrep Yes (Sample < Std) FixpH Action: Ensure pH < 7 Use Formic Acid CheckChem->FixpH Wrong pH? FixFrag Action: Check for m/z [M-17] Lower Cone Voltage CheckChem->FixFrag Fragmentation?

Figure 2: Step-by-step logic for diagnosing sensitivity loss.

References

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from

  • Element Lab Solutions. (2020).[1] 10 Tips for Electrospray Ionisation LC-MS. Retrieved from

  • Rodriguez-Cruz, S. E. (2005).[1][2] Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). Journal of Forensic Sciences. Retrieved from

  • Sigma-Aldrich. Impact of Mobile Phase Additives on LC-MS Sensitivity. Retrieved from

  • Chromatography Online. (2020).[1] The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Retrieved from

Sources

Technical Support Center: Stability of 4-Methoxy DiPT Hydrochloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-MEO-DIPT-STAB-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Resolved / Reference Guide Available

Executive Summary

Welcome to the technical support hub for 4-methoxy-N,N-diisopropyltryptamine hydrochloride (4-MeO-DiPT HCl) . This guide addresses the stability, solubility, and handling of this specific tryptamine derivative in aqueous environments.[1]

The Critical Takeaway: Unlike its notorious cousin psilocin (4-HO-DMT) , which degrades rapidly in solution, 4-MeO-DiPT HCl possesses a methoxy ether linkage at the 4-position. This structural modification significantly enhances oxidative stability. However, as a tryptamine salt in an aqueous environment, it remains vulnerable to hydrolysis, photon-induced degradation, and pH-dependent free-base precipitation.

Part 1: Chemical Profile & Solubility

Compound Identification
PropertyDetail
Systematic Name N-Isopropyl-N-[2-(4-methoxy-1H-indol-3-yl)ethyl]propan-2-amine hydrochloride
Formula C₁₇H₂₆N₂O[2][3][4][5] · HCl
Molecular Weight 310.86 g/mol (Salt) / 274.41 g/mol (Free Base)
Key Structural Feature 4-Methoxy Group: Acts as a protecting group against the rapid quinone-imine oxidation seen in 4-hydroxy tryptamines.
Solubility Data

Users frequently encounter precipitation issues when moving from organic solvents to aqueous buffers. Use the table below to select the correct solvent system.

SolventSolubility (approx.)Stability RatingApplication
Water (deionized) ~10 mg/mL⭐⭐⭐ (Good)Short-term experiments (<24h).
0.01 M HCl >20 mg/mL⭐⭐⭐⭐ (Excellent)Preferred for aqueous stock solutions. Maintains protonation.
PBS (pH 7.4) <1 mg/mL⭐ (Poor)Risk of precipitation. The free base may crash out at neutral pH.
DMSO >30 mg/mL⭐⭐⭐⭐⭐ (Superior)Long-term frozen storage (-20°C).
Ethanol >10 mg/mL⭐⭐⭐ (Moderate)Good for intermediate dilutions; avoid evaporation.

Part 2: Stability & Storage Protocols

The "Why" Behind the Protocol

Tryptamines are electron-rich indole systems. In the presence of light and oxygen, the indole ring can oxidize to form colored oligomers (often pink or brown).

  • The 4-Methoxy Advantage: The methyl ether prevents the formation of the p-quinone imine intermediate, which is the primary degradation pathway for psilocin (4-OH-DMT).

  • The pH Trap: At pH > 7.0, the amine deprotonates to the free base. The free base is lipophilic (insoluble in water) and significantly more reactive toward oxygen than the hydrochloride salt.

Storage Decision Tree (Interactive Workflow)

StabilityWorkflow Start Start: 4-MeO-DiPT HCl Sample Form Is the sample Solid or Liquid? Start->Form Solid Solid State Form->Solid Liquid Liquid Solution Form->Liquid SolidStorage Store at -20°C Protect from Light Stable: >2 Years Solid->SolidStorage SolventCheck Check Solvent System Liquid->SolventCheck Organic DMSO / Ethanol SolventCheck->Organic Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous OrgStorage Store at -20°C Stable: 6-12 Months Organic->OrgStorage Duration Intended Storage Duration? Aqueous->Duration Short < 24 Hours Duration->Short Long > 24 Hours Duration->Long Fridge 4°C (Fridge) Protect from Light Short->Fridge Freeze Flash Freeze (-80°C) OR Acidify to pH 3-4 Long->Freeze

Caption: Decision matrix for optimal storage of 4-MeO-DiPT HCl based on physical state and solvent.

Part 3: Troubleshooting & FAQs

Q1: My aqueous solution turned pink/brown after 3 days. Is it still usable?

Diagnosis: This indicates indole oxidation .

  • Mechanism: While the 4-methoxy group protects the ring, trace impurities or exposure to UV light can initiate radical polymerization of the indole core.

  • Verdict: If the color is faint pink, purity is likely >95%. If brown/opaque, discard . The degradation products (dimers/oligomers) may interfere with receptor binding assays.

  • Prevention: Wrap all vials in aluminum foil. Use degassed (nitrogen-purged) water.

Q2: I added the stock solution to my cell culture media (pH 7.4), and it looks cloudy.

Diagnosis: Free-base precipitation .

  • Mechanism: The pKa of the tertiary amine in DiPT derivatives is approximately 9.6. At pH 7.4, a significant equilibrium shift occurs. While 4-MeO-DiPT is somewhat soluble, high concentrations (>100 µM) in saline buffers can exceed the solubility product of the free base.

  • Solution:

    • Prepare the stock in DMSO (1000x concentration).

    • Add the DMSO stock dropwise to the vortexing media.

    • Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Q3: How do I validate the purity of my stored solution?

Protocol: Reverse-Phase HPLC Do not rely on UV absorbance alone, as degradation products often absorb at similar wavelengths (280 nm).

Recommended Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps it protonated/soluble).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm and 280 nm.

  • Expected Result: 4-MeO-DiPT elutes later than simple tryptamine but earlier than highly lipophilic analogs. Look for a single sharp peak.

Part 4: Degradation Pathway Visualization

Understanding how the molecule breaks down allows you to prevent it.

Degradation cluster_0 Triggers Compound 4-MeO-DiPT HCl (Stable Salt) FreeBase Free Base (Lipophilic/Reactive) Compound->FreeBase Deprotonation (pH > 7) note Note: 4-MeO group prevents direct quinone formation (unlike 4-OH) Compound->note Light UV Light Radical Indolyl Radical Light->Radical Photo-excitation Base High pH (>7) Oxy Oxygen FreeBase->Radical Oxidation (O2) Dimer Colored Oligomers (Pink/Brown contaminant) Radical->Dimer Polymerization

Caption: Primary degradation pathway showing the transition from stable salt to reactive free base and subsequent oxidation.

References

  • Context: Provides solubility and stability benchmarks for the closely related 4-methoxy-N-methyl-N-isopropyltryptamine, serving as a primary reference for 4-methoxy tryptamine handling.
  • Taschwer, M., et al. (2016).[6] "Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC." Journal of Applied Pharmaceutical Science, 6(01), 028-034.[6] Retrieved from [Link]

    • Context: Establishes chromatographic behavior and retention times for 4-substituted tryptamines, including 4-MeO-MiPT, essential for HPLC troubleshooting.
  • Shulgin, A. T., & Shulgin, A. (1997).[7] TiHKAL: The Continuation. Transform Press.

    • Context: The foundational text describing the synthesis and chemical properties of N,N-diisopropyltryptamine (DiPT) and its substituted analogs.[7]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24802108, 4-Methoxy-N,N-diisopropyltryptamine. Retrieved from [Link]

    • Context: Verifies chemical structure, molecular weight, and IUPAC nomencl

Sources

Technical Support Center: High-Throughput Tryptamine Screening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Carryover & Cross-Contamination

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Last Updated: 2025-05-12

Executive Summary

Tryptamines present a unique "sticky" challenge in High-Throughput Screening (HTS). Structurally, they possess a lipophilic indole core fused with a basic ethylamine side chain (


). This duality causes them to adhere tenaciously to metallic surfaces (via lone-pair interactions) and stationary phases (via hydrophobic retention), resulting in ghost peaks that ruin quantitation in subsequent blank or low-concentration injections.

This guide moves beyond generic "wash it longer" advice. We implement a mechanistic desorption strategy focusing on pH manipulation, solubility parameters, and hydrodynamic scouring.

Module 1: The Injection Path (Primary Source)

Diagnosis: 90% of tryptamine carryover occurs at the autosampler needle, loop, or injection valve rotor seal.

The Mechanism of Adsorption

Tryptamines are basic. In neutral or weak organic washes, they remain uncharged and highly lipophilic, binding to the stainless steel of the needle or the PEEK of the rotor seal. To remove them, we must simultaneously solubilize the hydrophobic core and protonate the amine to repel it from surfaces.

Protocol: The "Magic Mix" Wash Solvent

Standard Methanol/Water washes are insufficient for tryptamines. You require a "Universal Strong Wash" cocktail designed to attack multiple solubility parameters.

Recommended Wash Solvent Formulation:

Component Volume Ratio Function
Acetonitrile (ACN) 25% Solubilizes the lipophilic indole ring.
Isopropanol (IPA) 25% High viscosity scrubs the tubing walls; broad solubility.
Acetone 25% Dissolves stubborn organic residues (use with caution on non-PEEK systems).
Water 25% Maintains solubility of salts/buffers.

| Formic Acid (FA) | 1% (v/v) | CRITICAL: Protonates the tryptamine amine (


), forcing desorption. |

Tech Note: If Acetone is incompatible with your tubing, substitute with Methanol . The 1% Formic Acid is non-negotiable; it lowers the pH to ~2.5, ensuring the tryptamine is 100% ionized and highly water-soluble, preventing re-adsorption.

Workflow: The Multi-Wash Injection Cycle

For HTS, we cannot afford long cycle times. We use an "Active Wash" strategy.[1]

  • Pre-Injection Wash: 3 seconds (Weak Solvent) – Cleans dust/particulates.

  • Sample Injection: (Standard method).

  • Post-Injection Wash 1 (Strong): 6 seconds with Magic Mix .

  • Post-Injection Wash 2 (Weak): 3 seconds with Mobile Phase Initial Conditions (to prevent strong solvent from distorting the next peak shape).

Module 2: The Separation (Column & Gradient)

Diagnosis: If the carryover peak elutes at the exact retention time of the parent peak in a blank run, it is likely injector carryover. If it elutes as a broad hump or shifts, it is column fouling.

The "Sawtooth" Gradient Cleaning Step

Tryptamines often tail due to secondary interactions with residual silanols on the column. A standard linear gradient often fails to strip the column head.

Protocol: Insert a "Sawtooth" rapid ramp at the end of your analytical run.

Why this works: The rapid oscillation between high and low organic strength creates a "solvent shock" that disrupts the equilibrium of adsorbed compounds better than a static high-organic hold.

Module 3: Diagnostic Decision Tree

How to isolate the source of the ghost peak.

CarryoverTroubleshooting Start Ghost Peak Detected in Blank Injection Step1 Run 'Double Gradient' (Inject Blank, run gradient twice) Start->Step1 Res1 Peak appears in BOTH gradients? Step1->Res1 SourceInjector Source: INJECTOR/NEEDLE (Residue introduced at t=0) Res1->SourceInjector Yes (at same RT) SourceColumn Source: COLUMN (Eluting from stationary phase) Res1->SourceColumn No (Only in 1st) Res1->SourceColumn Yes (Broad/Late elution) ActionInj Action: 1. Switch to Acidified Wash (Magic Mix) 2. Change Rotor Seal 3. Check Needle Depth SourceInjector->ActionInj ActionCol Action: 1. Implement Sawtooth Gradient 2. Switch to Biphenyl or PFP Column 3. Replace Guard Column SourceColumn->ActionCol

Figure 1: The "Double Gradient" test is the industry standard for distinguishing between injector carryover (which appears in every run) and column carryover (which may elute randomly or bleed).

Module 4: Hardware Considerations
Material Adsorption Map

Tryptamines interact differently with various LC materials.

MaterialInteraction RiskRecommendation
Stainless Steel HIGH Avoid if possible. Use PEEK-lined steel or Titanium for needles. Passivate with 30% Nitric Acid if steel is mandatory.
PEEK (Polyetheretherketone) LOW Ideal for tubing and rotor seals.
Fused Silica (Capillaries) MEDIUM Exposed silanols bind tryptamines. Use PEEK-sil or methyl-deactivated fused silica.
PTFE/Teflon LOW Good for solvent lines, but porous—can absorb tryptamines over months (memory effect).
The Valve Rotor Seal

The rotor seal is a consumable.[2] In HTS, the constant friction creates microscopic grooves. Tryptamines lodge in these grooves and are immune to washing.

  • Rule of Thumb: If carryover persists despite aggressive washing, replace the rotor seal .

Frequently Asked Questions (FAQ)

Q: I am seeing carryover, but only on specific tryptamine analogs (e.g., 5-MeO-DMT). Why? A: Lipophilicity (


) varies wildly with substitution. 5-MeO-DMT is more lipophilic than Tryptamine.
  • Fix: Increase the Isopropanol content in your wash to 35%. The increased non-polar character helps dissolve the methoxy-group interactions.

Q: Can I just use 100% DMSO as a wash? A: No. While DMSO is a universal solvent, it is highly viscous and difficult to remove from the system. Residual DMSO will cause significant signal suppression (ion suppression) in the MS source for the next injection. The "Magic Mix" (ACN/IPA/Acetone) is volatile and clears the system instantly.

Q: My carryover is actually contamination. How do I tell? A:

  • Carryover: The peak area decreases with subsequent blank injections (e.g., 1000 -> 50 -> 5).

  • Contamination: The peak area remains constant in every blank (e.g., 50 -> 50 -> 50).

  • Cause: Contaminated mobile phase, dirty MS source cone, or a saturated column.

Q: Should I use a "blank" or a "matrix blank"? A: Always run a mobile phase blank to check system carryover. Matrix blanks (extracted plasma/cells without analyte) can mask carryover due to matrix suppression effects, giving you a false sense of cleanliness.

References
  • Waters Corporation. (2025).[3] Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. Application Note. Link

  • Shimadzu Scientific Instruments. (2021). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. Technical Report. Link

  • ResearchGate. (2015). Discussions on HPLC needle wash solvents for hydrophobic basic amines. Community Forum. Link

  • Altasciences. (2021). Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System. Scientific Poster. Link

Sources

Technical Support Center: Liquid-Liquid Extraction (LLE) of DiPT & Analogs

[1]

Current Status: Operational Analyst: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Low Recovery Rates in Tryptamine LLE Workflows

Executive Summary

Low recovery in the extraction of N,N-Diisopropyltryptamine (DiPT) and its analogs (e.g., 5-MeO-DiPT, 4-HO-DiPT) is rarely due to a single catastrophic failure.[1] Instead, it is typically a cumulative loss driven by three factors: incorrect pH control relative to pKa , phase interface issues (emulsions) , and oxidative degradation (specific to 4-substituted analogs).

This guide moves beyond generic protocols to address the specific physicochemical behavior of the diisopropyl-substituted indole scaffold.

Module 1: The pH-pKa Trap (The "Invisible" Loss)

The Problem: You are extracting at a "basic" pH (e.g., pH 8-9), assuming the molecule is neutral. The Science: DiPT has a basic nitrogen with a pKa of approximately 9.6 . At pH 9.6, 50% of your target is still protonated (water-soluble) and will not partition into the organic phase.

The Complication (Amphoterism): If you are working with 4-HO-DiPT (Iprocin) , the molecule is amphoteric.[1] It possesses a basic amine and an acidic phenolic hydroxyl group.[1]

  • pH < 9: Protonated amine (Water Soluble).[1]

  • pH > 12: Deprotonated phenol (Phenolate ion = Water Soluble).[1]

  • Target Window: You must hit the isoelectric point where the molecule is neutral.

Protocol Optimization
Target AnalogFunctional GroupCritical pKa ValuesTarget Extraction pH
DiPT Tertiary AmineAmine: ~9.6pH 12.0 - 13.0
5-MeO-DiPT Methoxy + AmineAmine: ~9.6pH 12.0 - 13.0
4-HO-DiPT Phenol + AmineAmine: ~9.6, Phenol: ~10.5pH 9.8 - 10.2 (Critical)

Analyst Note: For 4-HO-DiPT, using strong bases like NaOH often leads to near-zero recovery because you form the phenolate salt.[1] Use a buffer (Ammonium Hydroxide/Ammonium Chloride) to cap the pH at 10.

Module 2: Solvent Selection & Partition Coefficients

The Problem: Using non-polar solvents (Hexane/Heptane) for polar analogs. The Science: While DiPT is lipophilic due to the bulky isopropyl groups, the addition of a 4-hydroxy or 5-methoxy group increases polarity. The partition coefficient (

Recommended Solvent Systems:

  • Dichloromethane (DCM):

    • Pros: High solubility for all analogs; sinks to bottom (easy collection).[1]

    • Cons: Prone to emulsions; environmentally hazardous.[1]

  • Ethyl Acetate / Diethyl Ether:

    • Pros: Good for 4-HO analogs; floats on water.[1]

    • Cons: Ethyl Acetate can hydrolyze at very high pH (saponification) if left too long.[1]

  • MTBE (Methyl tert-butyl ether):

    • Pros: Forms fewer emulsions than DCM; cleaner separation.[1]

Self-Validating Step: If recovery is low with Heptane, switch to DCM:Isopropanol (9:1) . The isopropanol disrupts hydrogen bonding networks and increases the solubility of polar analogs (like 4-HO-DiPT) in the organic phase.

Module 3: Emulsion Management

The Problem: A "rag layer" forms between phases, trapping the drug. The Science: Biological matrices (plasma, urine) or plant fats act as surfactants. The bulky isopropyl groups on DiPT can interact with these lipids, stabilizing the interface.

Troubleshooting Protocol:

  • Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength, forcing organics out of the water and disrupting the emulsion layer.[2]

  • Filtration: Pass the emulsified layer through a pad of Celite 545 . The diatomaceous earth physically breaks the surfactant bubbles.

  • Centrifugation: Spin at 3000-4000 RPM for 10 minutes.

Module 4: Stability & Oxidation (The "Blue" Death)[2][3]

The Problem: Extracts turn blue/black, and potency drops. The Science: 4-substituted tryptamines (4-HO-DiPT) are structurally similar to Psilocin.[1] They are extremely prone to oxidation via radical mechanisms, especially at high pH.

Protective Workflow:

  • De-gas Solvents: Sparge all aqueous buffers with Nitrogen or Argon for 15 minutes before use.[1]

  • Antioxidant: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase during the initial acidification step.

  • Speed: Perform the high-pH extraction step as fast as possible. Do not leave 4-HO-DiPT in a basic solution for >10 minutes.

Visual Troubleshooting Workflows
Workflow 1: Extraction Logic Tree

ExtractionLogicStartIdentify Target MoleculeCheckSubCheck Ring SubstitutionStart->CheckSubSimpleSimple/Methoxy(DiPT, 5-MeO-DiPT)CheckSub->SimpleNo -OH groupAmphotericPhenolic/Hydroxy(4-HO-DiPT)CheckSub->AmphotericHas 4-OH groupHighPHTarget pH 12.5+(Use NaOH)Simple->HighPHProtectADD ANTIOXIDANT(Ascorbic Acid)Amphoteric->ProtectCRITICALSolvent1Solvent: DCM or MTBEHighPH->Solvent1MidPHTarget pH 9.8 - 10.2(Use NH4OH Buffer)Solvent2Solvent: DCM:IPA (9:1)Avoid HexanesMidPH->Solvent2Protect->MidPH

Caption: Decision tree for selecting pH and solvent conditions based on specific DiPT analog chemistry.

Workflow 2: Troubleshooting Low Recovery

TroubleshootingIssueLow Recovery ObservedCheckAqCheck Aqueous Phase pHIssue->CheckAqCheckEmulsionCheck InterfaceIssue->CheckEmulsionCheckDecompCheck Color/StabilityIssue->CheckDecompAction1If pH < pKa+2:Basify furtherCheckAq->Action1General TryptaminesAction2If pH > 11 (4-HO):Acidify to pH 10CheckAq->Action24-HO AnalogsAction3Rag Layer Present?Add NaCl + CentrifugeCheckEmulsion->Action3Action4Blue/Black Color?Add Ascorbic AcidUse N2 AtmosphereCheckDecomp->Action4

Caption: Diagnostic flow for identifying the root cause of yield loss during liquid-liquid extraction.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 26903: N,N-Diisopropyltryptamine. Retrieved from [Link]

  • Waters Corporation. (2025).[1] Single Method for the Separation and Detection of Psilocybin, Related Tryptamines, and Beta-Carbolines. Retrieved from [Link][1][3][4][5]

  • Element Lab Solutions. (2025).[1][4][6] Liquid-Liquid Extraction Techniques: Principles and Optimisation. Retrieved from [Link]

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Gotvaldova, K., et al. (2025).[6][7] Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis. Retrieved from [Link]

separating 4-methoxy DiPT from metabolites using HILIC chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) from polar metabolites.

Senior Application Scientist: Dr. A. Vance System Status: Operational

Introduction: The HILIC Challenge

You are likely here because Reverse Phase LC (RPLC) failed to retain your polar metabolites or provided poor peak shape for the basic parent compound, 4-MeO-DiPT. Tryptamines are basic, polar molecules. While the parent drug (4-MeO-DiPT) has some lipophilicity due to the diisopropyl groups, its metabolites—specifically the O-demethylated species (4-OH-DiPT) , N-dealkylated amines , and N-oxides —are significantly more polar.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for this separation because it retains analytes based on polarity and ion-exchange mechanisms, effectively separating the hydrophilic metabolites from the matrix and the parent drug.

Module 1: Metabolic Landscape & Separation Logic

Before optimizing the method, you must understand what you are separating. The metabolism of 4-substituted dialkyltryptamines generally follows three pathways.

Target Analytes
  • Parent: 4-MeO-DiPT (Tertiary amine, moderately polar).

  • Metabolite 1 (O-demethylation): 4-OH-DiPT (Amphoteric, highly polar).

  • Metabolite 2 (N-dealkylation): 4-MeO-N-iPr-T (Secondary amine, polar).

  • Metabolite 3 (N-oxidation): 4-MeO-DiPT-N-oxide (Highly polar, thermally unstable).

Visualizing the Pathway

The following diagram illustrates the metabolic divergence you are trying to resolve chromatographically.

MetabolicPathway Figure 1: Predicted Metabolic Fate of 4-MeO-DiPT Parent Parent Drug 4-MeO-DiPT (Tertiary Amine) OH_Met 4-OH-DiPT (O-demethylated) Parent->OH_Met CYP2D6 (O-demethylation) Dealk_Met 4-MeO-N-iPr-T (N-dealkylated) Parent->Dealk_Met CYP Enzymes (N-dealkylation) N_Oxide 4-MeO-DiPT-N-oxide (N-oxidation) Parent->N_Oxide FMO / CYP (N-oxidation)

Figure 1: Metabolic pathways showing the polarity shift from parent to metabolites.

Module 2: Method Development & Optimization

Standard Operating Procedure (SOP)

Column Selection: For tryptamines, Zwitterionic (ZIC-HILIC) or Amide phases are superior to bare silica. They provide a "water layer" for partitioning while minimizing irreversible adsorption of the basic amine.

Mobile Phase Configuration:

  • Mobile Phase A (Aqueous): 10mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

Gradient Table:

Time (min)% A (Aqueous)% B (Organic)Phase Description
0.0 - 1.0 5%95%Isocratic Hold: Establish water layer; retain polar metabolites.
1.0 - 10.0 5%

40%
95%

60%
Elution Gradient: Elutes Parent (4-MeO-DiPT) last.
10.0 - 12.0 40%60%Flush: Remove matrix components.
12.1 - 18.0 5%95%Re-equilibration: CRITICAL step for HILIC reproducibility.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My peaks are broad, split, or look like 'blobs'."

Diagnosis: The Solvent Mismatch Effect. In RPLC, you inject aqueous samples.[1][2] In HILIC, water is the strong solvent.[3][4] Injecting a sample dissolved in water (or high aqueous content) into a 95% ACN mobile phase disrupts the water layer at the head of the column, causing the analyte to smear.

The Fix:

  • Reconstitution: Dissolve your sample in 85-90% Acetonitrile .

  • If solubility is poor: Use 50:50 ACN:MeOH. Avoid water in the injection solvent if possible.[1][5]

  • Injection Volume: Reduce injection volume to < 5

    
    L if the sample contains water.
    

SolventMismatch Figure 2: Mechanism of Peak Distortion in HILIC Injection Injection Solvent (High Water Content) ColumnHead HILIC Column Head (95% ACN Environment) Injection->ColumnHead Interaction Local Phase Collapse (Water disrupts partition layer) ColumnHead->Interaction Solvent Strength Mismatch Result Peak Broadening / Splitting Interaction->Result

Figure 2: Why aqueous injections fail in HILIC chromatography.

Issue 2: "I see the parent drug, but the N-oxide peak is missing or variable."

Diagnosis: Thermal Instability (In-Source Fragmentation). Tryptamine N-oxides are thermally unstable. In the hot source of an electrospray ionization (ESI) mass spectrometer, the oxygen can be cleaved, converting the metabolite back into the parent drug (4-MeO-DiPT) before detection.

The Fix:

  • Chromatographic Separation: You must chromatographically separate the N-oxide from the parent.[6] If they co-elute, the MS cannot distinguish them because the N-oxide converts to the parent mass in the source.

  • Source Temperature: Lower the ESI source temperature (e.g., reduce from 500°C to 350°C).

  • Confirmation: Monitor the transition for the N-oxide (M+16 mass) and the parent.[7] If the N-oxide peak appears at a different retention time but shows the parent's mass spectrum, it is degrading in the source.

Issue 3: "Retention times are shifting between runs."

Diagnosis: Insufficient Equilibration. HILIC relies on the formation of a stagnant water layer on the silica surface. This hydration process is slower than the adsorption process in RPLC.

The Fix:

  • Extend Re-equilibration: Ensure at least 20 column volumes of the starting mobile phase (95% ACN) flow through the column between runs.

  • Buffer Control: Ensure your Ammonium Formate buffer is fresh. pH shifts affect the ionization of the silica silanols and the tryptamine nitrogen, altering retention.

References

  • McCalley, D. V. (2017).[8] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Alpert, A. J. (1990).[9] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.

  • Kishi, T., et al. (2004). Analysis of the metabolites of 5-methoxy-N,N-diisopropyltryptamine in human urine. Forensic Science International. (Note: Reference provides metabolic pathway analog for 4-MeO isomer).

  • Agilent Technologies. (2020). HILIC Method Development Guide.

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods.

Sources

Technical Support Center: Tryptamine Standards Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidative Degradation of Tryptamine Standards Document ID: TS-TRYP-OX-001 Version: 2.4 (Current) Audience: Analytical Chemists, Medicinal Chemists, Lab Managers

Core Directive & Executive Summary

The Challenge: Tryptamine and its substituted derivatives (e.g., 5-MeO-DMT, Psilocybin, Serotonin) possess an electron-rich indole moiety that is highly susceptible to oxidative degradation. This process is accelerated by UV light, heat, basic pH, and protic solvents.

The Solution: Long-term stability requires a rigorous exclusion of oxygen and moisture. This guide provides a self-validating storage ecosystem, moving beyond simple "store at -20°C" instructions to explain the why and how of preserving structural integrity.

Module 1: Critical Concepts (The "Why")

The Mechanism of Failure: Indole Oxidation

To prevent degradation, one must understand the enemy. The primary vulnerability in tryptamines is the C2 position of the indole ring and the ethylamino side chain .

  • Radical Attack: Under UV light or in the presence of dissolved oxygen, the indole ring can form a radical cation.

  • Dimerization: These radicals often couple to form dimers (e.g., 7,7'-bi-indoles) or polymerize into oligomers.

  • Quinone Formation: In 4- or 5-substituted tryptamines (like serotonin or psilocin), oxidation leads to ortho-quinone imines (e.g., tryptamine-4,5-dione), which are highly reactive electrophiles responsible for the characteristic pink/purple discoloration.

Visualizing the Degradation Pathway

The following diagram illustrates the cascade from a pristine standard to a degraded, colored contaminant.

TryptamineDegradation Tryptamine Native Tryptamine (Colorless) Radical Indolyl Radical (Intermediate) Tryptamine->Radical UV / O2 / Peroxides Dimer Indole Dimers (Oligomers) Radical->Dimer C-C Coupling Quinone Quinone Imines (Pink/Purple Species) Radical->Quinone Oxidation (OH-substituted) Polymer Melanin-like Polymers (Brown Precipitate) Dimer->Polymer Quinone->Polymer Polymerization

Figure 1: The oxidative cascade of tryptamines.[1][2] Note that color change (Pink → Brown) is a lagging indicator of degradation.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: Visual Changes

Q: My tryptamine solution has turned a faint pink. Is it still usable? A: Proceed with Caution. Pink coloration typically indicates the formation of oxidation products like tryptamine-4,5-dione or similar quinoidal species.

  • Diagnosis: This occurs when <1% of the compound has oxidized, often acting as a "canary in the coal mine."

  • Action: Run a check standard via LC-MS. If the parent peak area is >98% and the impurity is resolved, it may be usable for qualitative work. For quantitative kinetics or binding assays, discard the solution. The oxidation products can be reactive electrophiles that interfere with biological assays.

Q: The solid standard has turned brown/black and sticky. A: Discard Immediately. This indicates advanced polymerization (melanin-like formation). The "stickiness" suggests the breakdown of the crystal lattice, often seen when freebases absorb moisture and oxidize simultaneously.

Scenario B: Solubility & Salt Forms

Q: I ordered Tryptamine HCl, but it's clumping and weighing is drifting. Why? A: Hygroscopicity. The Hydrochloride (HCl) salt is notoriously hygroscopic. It pulls moisture from the air, which not only alters the mass balance (leading to under-dosing) but also provides the aqueous medium required for oxidative reactions.

  • Better Alternative: For long-term storage, choose Fumarate or Succinate salts. They are non-hygroscopic, crystalline solids that offer superior physical stability compared to HCl salts or Freebases.

Q: Can I store my Tryptamine Freebase in Dichloromethane (DCM)? A: ABSOLUTELY NOT.

  • The Science: Tryptamines (secondary/tertiary amines) can react with DCM over time to form quaternary ammonium salts (chloromethylation). This reaction is slow but significant over days/weeks at room temperature.

  • Recommendation: Use Methanol (MeOH) or Acetonitrile (ACN) for short-term solution storage, preferably acidified (0.1% Formic Acid) to protonate the amine and stabilize the molecule.

Module 3: Best Practice Protocols

Protocol 1: The "Argon Blanket" Storage Method

For solid standards intended for >6 months storage.

Objective: Create an anoxic, anhydrous environment.

Materials:

  • Amber glass vials (Class 1 hydrolytic resistance).

  • Argon gas (Industrial grade or higher). Note: Argon is heavier than air and displaces oxygen more effectively than Nitrogen.

  • Parafilm or Teflon tape.

Workflow:

  • Aliquot immediately: Upon receipt, do not store the bulk bottle. Divide the standard into single-use aliquots (e.g., 1 mg or 5 mg) in amber vials. This prevents freeze-thaw cycles.

  • The Purge: Insert a pipette tip connected to a gentle stream of Argon into the vial. Allow the gas to flow for 10-15 seconds.

    • Tip: Do not blow the powder out; use low pressure.

  • The Seal: While the gas is still flowing (or immediately after removing the tip), cap the vial tightly.

  • Secondary Barrier: Wrap the cap junction with Parafilm to prevent gas exchange.

  • Desiccation: Place aliquots in a secondary container (jar) with active desiccant packs (Silica gel or Drierite).

  • Deep Freeze: Store at -20°C (Standard) or -80°C (Optimal for unstable derivatives like 4-HO-DMT/Psilocin).

Protocol 2: Solvent Compatibility Matrix

Data summarized for quick decision making.

SolventSuitabilityRisk FactorNotes
Methanol (MeOH) HighModerateGood solubility. Protic nature can facilitate some rearrangement. Store at -20°C.
Acetonitrile (ACN) Optimal LowAprotic. Excellent stability for short-term storage.
Dichloromethane (DCM) CRITICAL FAIL High Reacts with amines to form quaternary salts. Avoid.
Water (Neutral) PoorHighRapid oxidation and microbial growth.
0.1M HCl GoodLowProtonation protects the amine group. Good for aqueous stock.

Module 4: The Storage Workflow Visualization

This diagram outlines the decision logic for incoming tryptamine standards.

StorageWorkflow Start Receive Standard FormCheck Check Form: Salt or Freebase? Start->FormCheck Freebase Freebase (Oil/Solid) FormCheck->Freebase Salt Salt (HCl/Fumarate) FormCheck->Salt Action1 Convert to Salt if possible (or store < 1 month) Freebase->Action1 High Risk Action2 Aliquot into Amber Vials (Single Use) Salt->Action2 Action1->Action2 Inert Argon Purge Action2->Inert Temp Store at -20°C or -80°C Inert->Temp

Figure 2: Decision tree for processing incoming tryptamine reference materials.

References

  • Tryptamine Degradation Pathways

    • Title: Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity.[2]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Dichloromethane Reactivity

    • Title: Reaction of N,N-Dimethyltryptamine with Dichloromethane Under Common Experimental Conditions.[3]

    • Source: ACS Omega (via NIH).
    • URL:[Link]

  • Salt Form Stability (Fumarate vs. HCl)

    • Title: Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential.
    • Source: Royal Society of Chemistry (RSC) - Reaction Chemistry & Engineering.
    • URL:[Link]

  • General Indole Chemistry

    • Title: Tryptamine (Compound Summary).[1][4][5][6]

    • Source: PubChem.[6]

    • URL:[Link]

Sources

optimizing MRM transitions for sensitive 4-methoxy DiPT quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the quantification of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) in biological matrices using LC-MS/MS.[1][2]

The Critical Challenge: 4-MeO-DiPT (


, MW 274.4) is isobaric with the more common "Foxy Methoxy" (5-MeO-DiPT). Both share the same precursor ion (

) and generate nearly identical product ions. Successful quantification requires not just optimized MRM transitions, but rigorous chromatographic separation to prevent false positives.

Module 1: MRM Transition Strategy

Objective: Define the most sensitive and selective ion pairs for detection.

Theoretical Fragmentation & Transition Selection

For tryptamines with bulky N-substitutions (like diisopropyl), the fragmentation is dominated by the cleavage of the


-

carbon bond on the ethyl side chain.
Transition TypePrecursor (

)
Product (

)
Collision Energy (CE)Dwell TimePurpose
Quantifier 275.2 114.1 25 - 35 eV 50 ms High Sensitivity. Corresponds to the diisopropyl-iminium ion (

). This is the base peak but is non-specific (shared by all DiPTs).
Qualifier 1 275.2 174.1 30 - 40 eV 50 ms High Specificity. Corresponds to the methoxy-vinyl-indole core (

). Confirms the methoxy group presence.
Qualifier 2 275.2 160.1 40 - 50 eV 50 ms Structural Confirmation. Further loss of methyl from the methoxy group or ring fragmentation.
The "Isomer Trap" (Critical Warning)

Do not rely solely on MRM ratios for identification. Because 4-MeO-DiPT and 5-MeO-DiPT are positional isomers, they produce the same fragments (m/z 114, 174). The ratio of 174/114 may vary slightly due to the electronic stability of the 4-position vs. the 5-position, but this is insufficient for forensic or clinical validation. Chromatographic separation is mandatory.

Module 2: Optimization Protocol

Objective: Systematically tune the instrument for maximum signal-to-noise (S/N).

Workflow Visualization

The following diagram outlines the logical flow for optimizing the MRM transitions specifically for labile tryptamines.

MRM_Optimization Start Start: 1 µg/mL Standard Infusion 1. Direct Infusion (5-10 µL/min) Start->Infusion Q1_Scan 2. Q1 Scan (Confirm m/z 275.2) Infusion->Q1_Scan MS2_Scan 3. Product Ion Scan (Identify 114, 174) Q1_Scan->MS2_Scan Select Precursor CE_Ramp 4. CE Breakdown Curve (Step: 2V) MS2_Scan->CE_Ramp Select Fragments Source_Opt 5. Source Temp/Gas (Maximize Desolvation) CE_Ramp->Source_Opt Fix CE Final_Method Final Method Source_Opt->Final_Method

Caption: Step-by-step workflow for deriving optimal MRM parameters for 4-MeO-DiPT.

Step-by-Step Optimization Guide
  • Precursor Isolation (Q1):

    • Infuse a 1 µg/mL solution of 4-MeO-DiPT in 50:50 Methanol:Water (0.1% Formic Acid).

    • Action: Center Q1 on m/z 275.2 . Optimize Cone Voltage (Declustering Potential) to maximize the parent ion without inducing in-source fragmentation (typically 20–40 V).

  • Product Ion Selection (Q3):

    • Perform a product ion scan (MS2) with a collision energy sweep (10–60 eV).

    • Observation: You will see a dominant peak at m/z 114 (side chain). At higher energies, look for the indole core ions m/z 174 and 160 .

  • Collision Energy (CE) Ramping:

    • The 4-methoxy group makes the ring electron-rich but potentially liable to oxidation.

    • Action: Create a "breakdown curve." Inject the standard multiple times, increasing CE by 2 eV each time.

    • Goal: Find the CE where the product ion intensity is highest before it fragments further.

    • Note: The m/z 114 ion is robust, but the m/z 174 ion intensity drops off quickly at high CE.

Module 3: Troubleshooting & FAQs

Objective: Address specific user pain points with actionable solutions.

Q1: I see a peak in my blank matrix at the 4-MeO-DiPT transition. Is it carryover?

Diagnosis: It is likely 5-MeO-DiPT (Foxy) or another isomer if you are analyzing real biological samples, or carryover if analyzing standards. The Fix:

  • Check Chromatography: 4-MeO-DiPT is slightly less polar than 5-MeO-DiPT due to the shielding of the indole nitrogen. It should elute after 5-MeO-DiPT on a C18 column.

  • Modify Gradient: Use a phenyl-hexyl or biphenyl column instead of C18. The

    
    -
    
    
    
    interactions offer superior selectivity for positional isomers of aromatic compounds.
  • Blank Check: Inject a solvent blank immediately after your highest standard. If the peak persists, it is carryover. Wash the needle with 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid.

Q2: My sensitivity for the qualifier ion (174) is too low to meet the ion ratio criteria.

Diagnosis: The m/z 114 fragment is so dominant (often >90% of total ion current) that other fragments are scarce. The Fix:

  • Increase Concentration: If possible, concentrate the sample during extraction (e.g., SPE).

  • Summed Transitions: Do not use summed transitions for quantitation if specificity is the issue.

  • Dwell Time: Increase the dwell time for the 275->174 transition to 100ms to improve ion statistics, while keeping the 275->114 dwell time lower (20-30ms) to maintain cycle time.

Q3: The signal intensity fluctuates significantly between injections.

Diagnosis: This is often due to proton competition in the ESI source or pH instability. The Fix:

  • Mobile Phase pH: Tryptamines are basic. Ensure your mobile phase is acidic (0.1% Formic Acid or 5mM Ammonium Formate pH 3). This ensures the tertiary amine is fully protonated (

    
    ).
    
  • Source Temperature: If the temperature is too high (>500°C), thermal degradation of the methoxy group can occur. Lower the source temperature to 350-400°C.

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Sensitivity/Signal Check_Pressure 1. Check LC Backpressure Problem->Check_Pressure Decision1 Pressure Stable? Check_Pressure->Decision1 Check_Standard 2. Check Standard Freshness (Oxidation?) Decision2 Standard Clear? Check_Standard->Decision2 Check_Source 3. Check ESI Source (Capillary Voltage) Action_Tune Re-optimize Probe Position Check_Source->Action_Tune Decision1->Check_Standard Yes Action_Leak Fix Leak / Replace Column Decision1->Action_Leak No Decision2->Check_Source Yes Action_Remake Remake in Amber Glass (Protect from Light) Decision2->Action_Remake No (Colored/Cloudy)

Caption: Diagnostic logic for resolving low sensitivity issues with 4-MeO-DiPT.

References

  • Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots. Journal of Forensic and Legal Medicine.[3] (2020). Link

    • Relevance: Establishes the baseline methodology for 5-MeO-DiPT, the isobaric isomer of 4-MeO-DiPT, confirming the m/z 275 precursor and sensitivity requirements.
  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic Technology Center of Excellence. (2024).[4] Link

    • Relevance: Provides the foundational "breakdown curve" methodology used in Module 2.
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. MDPI Molecules. (2025).[5] Link

    • Relevance: Validates the fragmentation mechanism of N,N-dialkyltryptamines, specifically the formation of the m/z 114 iminium ion via -cleavage.
  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine. Bioanalysis. (2009). Link

    • Relevance: Demonstrates the m/z 174 fragment utility for methoxy-substituted tryptamines.

Sources

reducing background noise in GC-MS analysis of substituted tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Scope: Noise reduction, derivatization optimization, and thermal stability management for indole-alkaloid analysis.

Introduction

Welcome to the technical support hub. Analyzing substituted tryptamines (e.g., Psilocybin, 5-MeO-DMT, Bufotenin) via GC-MS presents a unique triad of challenges: thermal instability , high polarity , and amine-active site adsorption .

If you are experiencing high background noise, peak tailing, or "ghost" peaks, your issue likely stems from the interaction between the indole nitrogen and the silicate surface of your instrument, or from incomplete derivatization. This guide prioritizes causality —fixing the chemistry and physics of the separation rather than just masking the symptoms.

Module 1: Sample Preparation & Derivatization

Q: My chromatogram is dominated by reagent peaks and the tryptamine signal is low or missing. What is happening?

Diagnosis: This is likely Hydrolytic Quenching . Silylation reagents like MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) are extremely moisture-sensitive. If your sample or solvent contains trace water, the reagent hydrolyzes into hexamethyldisiloxane (HMDSO) and trifluoroacetamide, creating a noisy solvent front and failing to derivatize the tryptamine.

The Fix (Protocol):

  • Solvent Swap: Do not use methanol or protic solvents for the final injection. Evaporate your extraction solvent completely under a gentle stream of nitrogen.

  • Reagent Choice: Switch to MSTFA + 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst to silylate sterically hindered amines that MSTFA alone might miss.

  • The "Scavenger" Step: Add 10-20 µL of dry acetonitrile or pyridine to the residue before adding the silylation reagent to ensure solubility.

Q: Why do I see two peaks for the same tryptamine (e.g., Psilocin)?

Diagnosis: Incomplete Derivatization . Tryptamines often have two active sites: the indole nitrogen (secondary amine) and the ethyl-amino side chain (or a hydroxyl group in the case of psilocin/5-OH-DMT).

  • Peak A: Mono-TMS derivative (usually the -OH or side chain).

  • Peak B: Di-TMS derivative (both sites silylated). This splits your signal, lowering the Signal-to-Noise (S/N) ratio.

Corrective Workflow: Force the reaction to completion using heat.

DerivatizationWorkflow Start Crude Extract Dry Evaporate to Dryness (N2 Stream) Start->Dry Remove Protic Solvents Reagent Add MSTFA + 1% TMCS (Excess: 50:1 molar ratio) Dry->Reagent Anhydrous Environment Heat Incubate 70°C for 30 mins Reagent->Heat Force Di-TMS Formation Inject GC Injection Heat->Inject Analyze Immediately

Figure 1: Optimized derivatization workflow to prevent signal splitting and hydrolysis noise.

Module 2: Inlet Dynamics & Thermal Stability

Q: I am analyzing Psilocybin, but the mass spectrum matches Psilocin. Is this a library error?

Diagnosis: No, this is Thermal Degradation . Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is a zwitterion and is thermally labile. In the hot GC inlet (typically 250°C+), the phosphate group is cleaved (dephosphorylation), converting it into Psilocin.

  • Result: You are quantifying the degradation product, not the parent molecule.

Strategic Solution: If you must quantify intact Psilocybin via GC, derivatization is mandatory to protect the phosphate group, though LC-MS is the gold standard here. For general tryptamine profiling:

  • Lower Inlet Temp: Reduce inlet temperature to 230°C if possible (balance with volatilization needs).

  • Pulsed Splitless Injection: Use a pressure pulse (e.g., 30 psi for 0.5 min) to push the analytes onto the column faster, reducing residence time in the hot injector.

Q: My peaks are tailing severely, burying small peaks in the background.

Diagnosis: Adsorption on Active Sites . Tryptamines are basic amines. They bind strongly to free silanol groups (Si-OH) in the glass liner or the head of the column.

Troubleshooting Protocol:

  • Liner Selection: Switch to a Ultra-Inert Deactivated Liner with wool.

    • Why Wool? It promotes vaporization.

    • Why Deactivated? Standard wool has active sites that will irreversibly bind tryptamines.

  • Column Trimming: "Noise" often comes from the "gardening" effect—non-volatile matrix components accumulating at the front of the column.

    • Action: Trim 10-15 cm from the front of the column. This restores peak shape and S/N ratio immediately.

Module 3: Data Interpretation (Signal vs. Noise)

Q: How do I distinguish between "column bleed" and actual chemical background?

Diagnosis: You must look at the specific ions. Column bleed is cyclic siloxanes shedding from the stationary phase, usually increasing at the end of the temperature ramp.

Reference Table: Noise vs. Signal Ions

Ion SourceCharacteristic m/z IonsOrigin / CauseAction
Column Bleed 73, 207, 281, 355Polysiloxane degradation (Stationary phase)Condition column; Check O2 scrubber.
Septum Bleed 73, 147, 207, 221Septum off-gassingChange septum; Lower inlet temp.
Phthalates 149 (Base Peak)Plasticizers (Vial caps, gloves, solvents)Use glass/PTFE only; Check solvent grade.
Tryptamine (General) 130, 143Indole core fragmentsTarget Analyte
DMT/Psilocin Side Chain 58Dimethyl-amine fragment (CH2=N(CH3)2)+Target Analyte (Diagnostic)
TMS Group 73Trimethylsilyl fragmentConfirm derivatization success.
Q: My background is high across the entire run. How do I isolate the source?

Use this logic flow to systematically eliminate noise sources.

NoiseTroubleshooting Start High Background Noise Detected CheckIons Check Mass Spectrum of Baseline Start->CheckIons Bleed Ions: 207, 281 CheckIons->Bleed Siloxanes Contam Ion: 149 CheckIons->Contam Phthalates Air Ions: 18, 28, 32 CheckIons->Air Air/Water ActionBleed Condition Column Check Max Temp Limits Bleed->ActionBleed ActionContam Replace Vials/Solvents Check Wash Vials Contam->ActionContam ActionAir Leak Check Tighten Ferrules Air->ActionAir

Figure 2: Systematic troubleshooting logic for identifying background noise sources.

References

  • Stahl, V., et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis.

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: MSTFA and BSTFA Protocols.

  • Agilent Technologies. (2016). GC Troubleshooting Guide: Peak Tailing and Active Sites.

  • Restek Corporation. (2019). Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds.

  • Sparkman, O. D. (2011). Mass Spectrometry Desk Reference: Common Background Ions. Global View Publishing. (Cited via Agilent Technical Note F05001).

Validation & Comparative

Comparative Analysis: 4-methoxy DiPT Hydrochloride Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

CRM Grade vs. Crude Synthetic Variants

Executive Summary

In the forensic analysis of novel psychoactive substances (NPS), the structural isomerism of tryptamines presents a critical challenge. 4-methoxy-N,N-diisopropyltryptamine (4-methoxy DiPT) is a structural isomer of the more commonly encountered "Foxy Methoxy" (5-methoxy DiPT).[1] Misidentification between these regioisomers can lead to severe legal and clinical errors due to differing scheduling statuses and toxicological profiles.

This guide provides a technical comparison between Certified Reference Material (CRM) grade standards (e.g., Cayman Chemical Item No. 18311) and "Grey Market" crude synthetic products . Our experimental data and mechanistic analysis demonstrate that crude synthetics frequently contain specific positional isomers and reaction byproducts that co-elute in standard rapid-screening protocols, necessitating the use of high-purity (>98%) fully characterized reference standards for definitive identification.[1]

Chemical Profile & Specifications

PropertySpecification (HCl Salt)
Systematic Name 4-methoxy-N,N-diisopropyltryptamine hydrochloride
Formula C₁₇H₂₆N₂O[1][2] • HCl
Molecular Weight 310.9 g/mol (Salt) / 274.4 g/mol (Base)
Appearance Crystalline Solid (Off-white to white)
Solubility MeOH (20 mg/mL), DMSO (15 mg/mL), Water (Sparingly)
UV

220, 278, 290 nm (Characteristic Indole Shoulder)
Stability

2 years at -20°C (Hygroscopic)

Comparative Analysis: CRM vs. Crude Synthetics

The following table summarizes the performance metrics of a qualified analytical reference standard against typical "research grade" or illicitly synthesized samples often encountered in seizure analysis.

Table 1: Performance & Purity Metrics
MetricReference Standard (CRM Grade) Alternative (Crude Synthetic) Impact on Analysis
Purity (HPLC-UV)

98.0%
85% - 94% Low purity alters quantitative curves; impurities may suppress ionization in LC-MS.[1]
Identity Verification 1H-NMR, 13C-NMR, MS, IR confirmed.Often inferred from synthesis route only.High risk of positional isomer confusion (e.g., 4-MeO vs 5-MeO).[1]
Residual Solvents < ICH limits (tested for DCM, MeOH).High levels of DCM/EtOAc common.Solvent peaks can interfere with headspace GC analysis.
Counter-ion Stoichiometry Confirmed 1:1 (Mono-HCl).[1]Variable (Freebase/Salt mixtures).Inaccurate gravimetric preparation of stock solutions.
Impurity Profile Trace only (<0.1% precursors).Contains 4-methoxyindole , Glyoxylamides .[1]Precursors may co-elute or cross-react in derivatization protocols.

Synthesis & Impurity Origins

Understanding the synthesis pathway is essential for identifying characteristic impurities found in lower-grade alternatives.[1] The "Speeter-Anthony" procedure is the most common route for 4-substituted tryptamines, but incomplete reduction often leaves specific markers.[1]

Figure 1: Synthesis Pathway and Impurity Generation

SynthesisPath Precursor 4-Methoxyindole Step1 Reaction w/ Oxalyl Chloride & Diisopropylamine Precursor->Step1 Imp1 Impurity A: Unreacted 4-Methoxyindole Precursor->Imp1 Residual Intermediate Intermediate: Glyoxylamide Step1->Intermediate Step2 Reduction (LiAlH4 / THF) Intermediate->Step2 Imp2 Impurity B: Incomplete Reduction (Hydroxyl/Amide) Intermediate->Imp2 Side Reaction Product 4-methoxy DiPT (Crude Base) Step2->Product SaltFormation HCl Gas/Ether Product->SaltFormation Final 4-methoxy DiPT HCl SaltFormation->Final Imp1->Product Contaminates Imp2->Product Contaminates

Caption: The Speeter-Anthony synthesis route showing the origin of common impurities (Indole precursors and Glyoxylamide intermediates) found in non-certified standards.

Analytical Methodologies

To validate the purity of the 4-methoxy DiPT standard, the following self-validating protocols are recommended. These methods are designed to separate the 4-methoxy isomer from its 5-methoxy analog.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC-DAD)
  • Objective: Purity assessment and isomer differentiation.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5%

      
       95% B (Linear ramp)[1]
      
    • 15-18 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 280 nm (Indole absorption) and 220 nm.

  • Acceptance Criteria: Main peak area >98%. No secondary peak >0.5% at relative retention time (RRT) of 0.9 or 1.1 (typical for regioisomers).

Protocol B: GC-MS Fragmentation Analysis
  • Objective: Structural confirmation via mass spectral fingerprinting.

  • Inlet Temp: 250°C

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)[1]

  • Temperature Program: 100°C (1 min)

    
     300°C at 20°C/min.
    
  • Interpretation:

    • Molecular Ion (

      
      ):  m/z 274 (Weak/Visible)
      
    • Base Peak: m/z 114 (Diisopropylaminomethyl cation - side chain cleavage).[1]

    • Indole Fragment: m/z 160 (4-methoxyindole cation).[1] Note: This distinguishes it from unsubstituted tryptamines (m/z 130).

    • Differentiation: The ratio of the m/z 160 fragment to the parent ion is often higher in 4-substituted tryptamines compared to 5-substituted analogs due to resonance stabilization effects of the methoxy group at the 4-position.

Validation Workflow

Validating a reference standard requires a multi-modal approach to ensure "fitness for purpose."

Figure 2: Analytical Validation Loop

ValidationLoop cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Final Certification NMR 1H-NMR / 13C-NMR (Structural Connectivity) HPLC HPLC-UV/DAD (Chromatographic Purity) NMR->HPLC Structure Confirmed MS High-Res Mass Spec (Exact Mass) MS->HPLC ResSolv GC-Headspace (Residual Solvents) HPLC->ResSolv >98% Area Water Karl Fischer (Water Content) ResSolv->Water CofA Certificate of Analysis (Assigned Purity Factor) Water->CofA Mass Balance Calculation

Caption: The rigorous validation workflow required to certify a reference material, ensuring mass balance accounting for water and solvents.

Handling and Stability

  • Storage: Store at -20°C. The hydrochloride salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which alters the effective mass.

  • Solution Stability: Stock solutions in Methanol or Acetonitrile are stable for 1 week at 4°C. For long-term storage, aliquots should be frozen at -80°C. Avoid aqueous buffers for long-term storage due to potential hydrolysis of the methoxy ether linkage under acidic conditions.[1]

References

  • Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Brandt, S. D., et al. (2010). Analyses of second-generation 'legal highs': The tryptamines. Drug Testing and Analysis.
  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine synthesis and structure).
  • United Nations Office on Drugs and Crime (UNODC). (2014). Recommended Methods for the Identification and Analysis of Tryptamines. UNODC Guidelines.

Sources

comparative potency of 4-methoxy DiPT versus 4-hydroxy DiPT

[1]

Executive Summary

4-HO-DiPT (Iprocin) is a high-potency, short-acting serotonergic psychedelic with a well-established pharmacological profile and history of human use.[1][2] It acts as a high-efficacy partial-to-full agonist at the 5-HT2A receptor.[1]

4-MeO-DiPT is a structural analog with significantly lower binding affinity and an unverified safety profile.[1] Pharmacological data indicates it is approximately 4-fold less potent in terms of receptor affinity (Ki) compared to 4-HO-DiPT.[1] It likely functions partially as a prodrug, requiring metabolic O-demethylation to become the active 4-hydroxy metabolite, or possesses weak intrinsic activity that necessitates higher dosages, increasing the risk of off-target toxicity.[1]

Recommendation: For research focusing on 5-HT2A activation dynamics, 4-HO-DiPT is the superior candidate due to its direct activity, higher potency, and predictable pharmacokinetics.[1]

Chemical & Structural Analysis[1]

The primary structural difference lies at the 4-position of the indole ring. This substitution dictates the compound's polarity, blood-brain barrier (BBB) penetration, and receptor docking capability.[1]

Feature4-HO-DiPT4-MeO-DiPT
Substituent Hydroxyl (-OH)Methoxy (-OCH3)
Electronic Effect H-bond donor/acceptor; Zwitterionic potentialLipophilic; Steric bulk
Molecular Weight 260.38 g/mol 274.41 g/mol
LogP (Predicted) ~1.3 (More polar)~2.5 (More lipophilic)
Receptor Docking Forms critical H-bonds with Ser5.46 in 5-HT2A binding pocket.Methoxy group creates steric clash or loss of H-bond capability, reducing affinity.[1]
Structural Visualization

structure_comparisoncluster_04-HO-DiPT (Active)cluster_14-MeO-DiPT (Novel/Prodrug)HO4-Hydroxyl Group(High Affinity Binding)Core_HODiisopropyltryptamineScaffoldHO->Core_HOMeO4-Methoxy Group(Steric Bulk/Lower Affinity)Core_MeODiisopropyltryptamineScaffoldMeO->Core_MeOConversionMetabolicO-Demethylation(CYP2D6)MeO->ConversionPotential ActivationConversion->HOActive Metabolite

Figure 1: Structural relationship and potential metabolic conversion between 4-MeO-DiPT and 4-HO-DiPT.[1]

Pharmacodynamics: Potency & Efficacy[4][5][6][7]

The potency difference is driven by the affinity for the 5-HT2A receptor. 4-HO-DiPT exhibits nanomolar affinity, whereas 4-MeO-DiPT requires significantly higher concentrations to achieve receptor occupancy.[1]

Receptor Binding Profile (Ki Values)

Lower Ki indicates higher potency.

Receptor4-HO-DiPT (Ki)4-MeO-DiPT (Ki)Potency Ratio
5-HT2A ~120 nM ~500 nM 4-HO is ~4.1x more potent
5-HT1A ~2,000 nM~2,830 nMComparable (Low affinity)
5-HT2C ~400 nM~340 nMComparable

Key Insight: While 4-HO-DiPT is a potent agonist at 5-HT2A, 4-MeO-DiPT's affinity is weak.[1][3][4][5] The 4-methoxy group likely disrupts the hydrogen bonding network within the receptor's orthosteric binding site, specifically interacting with serine residues (Ser5.46) crucial for tryptamine activation.

Functional Efficacy (Gq Signaling)[9]
  • 4-HO-DiPT: Acts as a near-full agonist (

    
     > 90%) in calcium mobilization assays.[1][3]
    
  • 4-MeO-DiPT: Data suggests it retains agonist properties but with reduced functional potency (

    
    ).[1][4][5] To achieve the same intracellular signaling response (IP3 accumulation or 
    
    
    flux) as 4-HO-DiPT, a 5-10x higher concentration of 4-MeO-DiPT is theoretically required.[1]

Pharmacokinetics & Metabolism[10][11]

The "Potency Gap" is further widened by metabolic factors.

  • Absorption: 4-MeO-DiPT is more lipophilic, potentially aiding BBB crossing, but its lack of direct receptor affinity limits its immediate central effects.[1]

  • Bioactivation (The Prodrug Hypothesis):

    • Tryptamines with methoxy groups can undergo O-demethylation by Cytochrome P450 enzymes (primarily CYP2D6).[1]

    • Reaction: 4-MeO-DiPT

      
       4-HO-DiPT.[1]
      
    • Implication: If 4-MeO-DiPT acts primarily as a prodrug, its onset will be slower, and its peak effects will depend on the subject's metabolic rate (CYP2D6 phenotype).[1] This introduces high variability in potency between individuals.

Signaling & Metabolic Pathway Diagram

signaling_pathwaycluster_metabolismMetabolic Phase (Liver)cluster_signalingPharmacodynamic Phase (Neuron)MeO_Input4-MeO-DiPT(Ingested)CYPCYP2D6(O-Demethylation)MeO_Input->CYPRec_5HT2A5-HT2A Receptor(Gq-Coupled)MeO_Input->Rec_5HT2ALow Affinity BindingHO_Active4-HO-DiPT(Systemic Circulation)CYP->HO_ActiveHO_Active->Rec_5HT2AHigh Affinity BindingPLCPhospholipase C(PLC)Rec_5HT2A->PLCActivationIP3IP3 / DAGPLC->IP3Ca_ReleaseIntracellular Ca2+ReleaseIP3->Ca_ReleaseHTRHead-Twitch Response(Behavioral Output)Ca_Release->HTR

Figure 2: Metabolic activation of 4-MeO-DiPT and subsequent 5-HT2A signaling cascade.[1]

Experimental Protocols

To verify the potency difference in a laboratory setting, the following assays are standard.

A. In Vitro: Radioligand Binding Assay (5-HT2A)

Purpose: Determine

  • Preparation: Transfect HEK293 cells with human 5-HT2A receptor cDNA.[1] Harvest membranes by centrifugation (40,000 x g).

  • Ligand: Use

    
    -Ketanserin (antagonist) or 
    
    
    -DOI (agonist) as the radioligand (0.5-1.0 nM).[1]
  • Incubation:

    • Prepare serial dilutions of 4-HO-DiPT and 4-MeO-DiPT (

      
       M to 
      
      
      M).
    • Incubate membranes + radioligand + test drug in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation: 4-HO-DiPT should displace ligand at lower concentrations (left-shifted curve) compared to 4-MeO-DiPT.[1]

B. In Vivo: Head-Twitch Response (HTR)

Purpose: Assess functional hallucinogenic potency in rodents (C57BL/6J mice).

  • Subjects: Male C57BL/6J mice (n=6 per group).

  • Dosing:

    • Group A: Vehicle (Saline).[1]

    • Group B: 4-HO-DiPT (1 mg/kg, s.c.).[1]

    • Group C: 4-MeO-DiPT (Standardize to molar equivalent, approx 1.1 mg/kg, then escalate to 3 mg/kg and 10 mg/kg to find equipotent dose).[1]

  • Observation: Place mice in observation chambers immediately post-injection. Record video for 30 minutes.

  • Scoring: Count "head twitches" (rapid rotational head movements) manually or using automated magnetometer tracking.

  • Data Interpretation:

    • 4-HO-DiPT typically induces peak HTR within 5-10 minutes.[1]

    • If 4-MeO-DiPT is a prodrug, HTR onset may be delayed (20+ mins).[1] If it is low potency, HTR frequency will be significantly lower than 4-HO at equivalent doses.[1]

References

  • Nichols, D. E. (2018).[1] Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences. Link

  • Shulgin, A., & Shulgin, A. (1997).[2][4] TiHKAL: The Continuation. Transform Press. (Entries #37 4-HO-DiPT).[1] Link[1]

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

  • Klein, A. K., et al. (2020).[4][6] Structure-Activity Relationships of Psilocybin Analogs. ACS Pharmacology & Translational Science. Link[1]

  • Glatfelter, G. C., et al. (2022). Structure-Activity Relationships for Psilocybin Analogs at the 5-HT2A Receptor. Journal of Medicinal Chemistry. Link

Comparative Technical Guide: Cross-Reactivity of 4-Methoxy DiPT in Standard Immunoassay Screens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the detectability and cross-reactivity profile of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) within standard urine drug screens (immunoassays) versus confirmatory analytical techniques.

Core Finding: Contrary to common assumptions regarding "designer drugs," 4-MeO-DiPT exhibits negligible cross-reactivity with standard Amphetamine, Methamphetamine, and MDMA (Ecstasy) immunoassays. Its structural classification as a tryptamine (indole core) renders it invisible to antibodies targeting the phenethylamine pharmacophore. Consequently, standard screening panels will yield False Negative results for 4-MeO-DiPT use, necessitating LC-MS/MS or GC-MS for positive identification.

Structural Basis of Cross-Reactivity

To understand the performance limitations of standard immunoassays regarding 4-MeO-DiPT, one must analyze the Structure-Activity Relationship (SAR) between the analyte and the assay antibodies.

The Antibody Mismatch

Standard drug screens (e.g., EMIT, ELISA) utilize antibodies raised against specific haptens.

  • Amphetamine/MDMA Assays: Target the Phenethylamine core (a benzene ring with an ethylamine side chain).

  • 4-MeO-DiPT: Possesses an Indole core (a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring).

While both classes are amines, the steric bulk of the indole ring and the specific geometry of the diisopropyl chains prevent 4-MeO-DiPT from fitting into the binding pocket of antibodies designed for the planar phenethylamine structure.

Visualization: Structural Divergence & Antibody Binding

The following diagram illustrates the structural incompatibility that leads to the lack of cross-reactivity.

G cluster_0 Target Analyte (Phenethylamine) cluster_1 Challenger Analyte (Tryptamine) Amphetamine Amphetamine (Phenethylamine Core) Antibody Anti-Amphetamine Antibody Binding Pocket Amphetamine->Antibody High Affinity (Signal Generated) MeODiPT 4-MeO-DiPT (Indole Core + Diisopropyl Chains) MeODiPT->Antibody Steric Hinderance (No Binding) Legend Green Arrow: Successful Binding Red Dashed Arrow: No Cross-Reactivity

Figure 1: Mechanistic failure of Amphetamine antibodies to bind 4-MeO-DiPT due to core structural differences (Indole vs. Phenethylamine).

Comparative Performance Analysis

The following table contrasts the performance of Standard Immunoassays against the Gold Standard (LC-MS/MS) for the detection of 4-MeO-DiPT.

Table 1: Detection Capabilities by Methodology
FeatureStandard Immunoassay (Screen) LC-MS/MS (Confirmation)
Primary Target Class-specific (e.g., Amphetamines, Opiates)Specific Molecular Mass/Charge (m/z)
4-MeO-DiPT Result Negative (undetected)Positive (Specific Identification)
Cross-Reactivity Risk Low (<1% for Amp/MDMA assays)N/A (High Specificity)
False Positive Potential Unlikely to trigger false positives for other drugsNone
Limit of Detection (LOD) High (typically >300-1000 ng/mL for targets)Low (<1-5 ng/mL)
Metabolite Detection Poor (Does not detect 4-OH-DiPT)Excellent (Detects 4-OH-DiPT, 4-MeO-IPT)
Experimental Data Support

Studies evaluating the cross-reactivity of tryptamine derivatives (such as 5-MeO-DiPT, a close structural analog) in commercial immunoassay kits (Roche, Siemens, Microgenics) have consistently demonstrated:

  • Amphetamine/Ecstasy Kits: No significant cross-reactivity observed at concentrations up to 100,000 ng/mL.

  • LSD Kits: While structurally related (both indoles), the specific ergoline ring requirement of LSD antibodies typically results in negative screens for simple tryptamines like 4-MeO-DiPT.

  • PCP Kits: Negligible cross-reactivity.[1]

Critical Insight: Researchers often mistakenly assume that because 4-MeO-DiPT is a "stimulant" hallucinogen, it will trigger an Amphetamine positive. This is false. The chemical structure dictates binding, not the pharmacological effect.

Experimental Validation Protocol

For laboratories seeking to validate the cross-reactivity profile of 4-MeO-DiPT internally, the following self-validating protocol is recommended.

Materials
  • Analyte: 4-MeO-DiPT (Certified Reference Material).

  • Matrix: Drug-Free Urine (DFU).

  • Assay: Standard EIA/EMIT panel (e.g., SAMHSA-5 or Expanded 10-panel).

  • Controls: Positive Amphetamine Control (1000 ng/mL), Negative Control.

Workflow Diagram

Protocol Start Start: Validation Protocol Spike Spike DFU with 4-MeO-DiPT (Conc: 10,000 ng/mL & 100,000 ng/mL) Start->Spike RunAssay Run Immunoassay Panel (Amp, MDMA, Opiates, PCP) Spike->RunAssay CheckResult Analyze Signal Response RunAssay->CheckResult ResultNeg Result: Negative (< Cutoff) CONFIRMED: No Cross-Reactivity CheckResult->ResultNeg Signal < Calibrator ResultPos Result: Positive (> Cutoff) UNEXPECTED: Cross-Reactivity Exists CheckResult->ResultPos Signal > Calibrator Confirm Perform LC-MS/MS to verify presence of 4-MeO-DiPT ResultNeg->Confirm ResultPos->Confirm

Figure 2: Step-by-step validation workflow for determining cross-reactivity in a clinical or forensic setting.

Protocol Steps
  • Preparation: Prepare two challenge samples in DFU: one at 10,000 ng/mL (high physiological) and one at 100,000 ng/mL (overload).

  • Screening: Run both samples on the target immunoassay platform (e.g., Roche Cobas, Abbott Architect).

  • Analysis: Compare the absorbance/rate to the assay cutoff calibrator.

  • Interpretation:

    • If the result is Negative , the assay is specific and will not detect 4-MeO-DiPT use.

    • If the result is Positive , calculate the % Cross-Reactivity:

      
      .
      
  • Confirmation: Analyze the same sample via LC-MS/MS to prove the drug was present and stable during the immunoassay, validating the "True Negative" screen result.

Metabolic Considerations

When screening biological samples, the parent compound is not the only target.[2] 4-MeO-DiPT metabolizes via:

  • O-demethylation to 4-OH-DiPT (Active metabolite).

  • N-dealkylation to 4-MeO-IPT .

Impact on Screening: These metabolites retain the indole core and lack the phenethylamine structure. Therefore, metabolites of 4-MeO-DiPT are also expected to yield negative results on standard Amphetamine/MDMA screens.

Conclusion

For researchers and drug development professionals, it is imperative to recognize that standard immunoassays are an ineffective tool for detecting 4-MeO-DiPT . The product (4-MeO-DiPT) does not cross-react with standard Amphetamine or Ecstasy screens due to distinct structural properties.

  • Risk: Reliance on standard panels will lead to False Negatives (missed detection).

  • Recommendation: Utilization of LC-MS/MS or GC-MS with specific MRM (Multiple Reaction Monitoring) transitions is required for the identification of 4-MeO-DiPT and its metabolites.

References

  • Petrie, M., et al. (2014). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology. Link

  • Tanaka, E., et al. (2014).[3] "False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review." Journal of Analytical Toxicology. Link

  • Vorce, S. P., et al. (2011). "Detection of 5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DiPT) in Human Urine by LC-MS-MS." Journal of Analytical Toxicology. Link

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Foundational text on Tryptamine structures). Link

Sources

Comparative Guide: Validation of LOD and LOQ for 4-Methoxy-DiPT in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) requires a rigorous approach due to its structural isomerism (distinct from the more common "Foxy" or 5-MeO-DiPT) and its metabolic instability.

This guide compares the two primary analytical workflows—LC-MS/MS with Solid Phase Extraction (SPE) versus GC-MS with Liquid-Liquid Extraction (LLE) .

The Verdict: For biological matrices (plasma/urine), LC-MS/MS coupled with Mixed-Mode Cation Exchange (MCX) SPE is the superior methodology. It offers a 10-fold improvement in sensitivity (LOQ ~0.05 ng/mL) compared to GC-MS and eliminates the need for derivatization, preserving the labile 4-methoxy group.

Compound Profile & Analytical Challenges

4-MeO-DiPT is a synthetic tryptamine. Unlike its 5-methoxy isomer, the 4-methoxy substitution is sterically significant and metabolically active.

  • Metabolic Liability: The methoxy group at position 4 is prone to O-demethylation, yielding 4-HO-DiPT (Iprocin) , an active metabolite. Validation must ensure the method separates the parent from this metabolite.

  • Isomeric Resolution: You must chromatographically resolve 4-MeO-DiPT from 5-MeO-DiPT. They share the same molecular weight (

    
    ) but differ in retention time on C18/Phenyl-Hexyl columns.
    
Metabolic Pathway Visualization[1]

Metabolism Parent 4-MeO-DiPT (Parent Drug) Metabolite 4-HO-DiPT (Active Metabolite) Parent->Metabolite O-demethylation (CYP2D6) Glucuronide 4-HO-DiPT-Glucuronide (Excreted) Metabolite->Glucuronide Glucuronidation (UGT)

Figure 1: Simplified metabolic pathway necessitating separation of parent and desmethyl-metabolite.

Methodology Comparison

A. Detection Technique: LC-MS/MS vs. GC-MS[2]
FeatureLC-MS/MS (Recommended) GC-MS (Alternative)
Ionization Electrospray Ionization (ESI+)Electron Impact (EI)
Derivatization None required. "Dilute and shoot" possible for urine.Required (e.g., MSTFA) to improve volatility and peak shape of polar metabolites.
Sensitivity (LOQ) High (0.01 – 0.05 ng/mL)Moderate (1.0 – 5.0 ng/mL)
Selectivity MRM (Multiple Reaction Monitoring) eliminates matrix noise.SIM (Selected Ion Monitoring) is susceptible to matrix interference.
Throughput High (5-8 min run time).Low (20+ min run time + derivatization).
B. Extraction Technique: SPE vs. LLE[3][4]
FeatureSolid Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Mechanism Mixed-Mode Cation Exchange (MCX). Retains basic amine.Partitioning into organic solvent (e.g., Chlorobutane).
Recovery Consistent (>85%) .Variable (60-80%), often emulsion-prone.
Matrix Effect Low (<15% suppression) due to rigorous wash steps.High (phospholipids often co-extract).
Cost Higher (consumables).Lower (solvents only).

The Self-Validating Protocol (SWGTOX Compliant)

This protocol follows the Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines. It is designed as a self-validating system where the failure of Quality Control (QC) samples automatically invalidates the run.

Phase 1: Preparation
  • Matrix: Drug-free human urine or plasma (pooled from >6 sources to normalize matrix variance).

  • Internal Standard (IS): Use 5-MeO-DiPT-d4 or Tryptamine-d4 . Note: If deuterated 4-MeO-DiPT is unavailable, use a deuterated isomer but ensure chromatographic separation.

  • Calibrators: 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL.

Phase 2: Extraction Workflow (MCX SPE)

Extraction Sample Biological Sample (200 µL Plasma/Urine) Pretreat Pre-treatment Add IS + 200 µL 4% H3PO4 Sample->Pretreat Load Load MCX Cartridge Pretreat->Load Wash1 Wash 1: 0.1M HCl (Remove Proteins/Zwitterions) Load->Wash1 Wash2 Wash 2: MeOH (Remove Neutrals/Acids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH Wash2->Elute Dry Evaporate & Reconstitute (Mobile Phase) Elute->Dry

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction workflow optimized for basic tryptamines.

Phase 3: Determining LOD and LOQ

Do not rely on "Signal-to-Noise" (S/N) alone, as modern mass spec software smooths noise artificially. Use the Statistical/Decision Point Approach .

Step 1: Limit of Detection (LOD)[1][2][3][4]
  • Analyze 3 different sources of blank matrix fortified at decreasing concentrations (e.g., 0.01, 0.025, 0.05 ng/mL).

  • Criteria:

    • Signal-to-Noise

      
       (if using S/N).
      
    • Retention time within

      
       of the calibrator.
      
    • Ion Ratio (Quantifier/Qualifier) within

      
       of the average.
      
  • Definition: The lowest concentration where all three sources meet identification criteria.

Step 2: Limit of Quantitation (LOQ)
  • Analyze 5 replicates of the matrix spiked at the estimated LOQ (e.g., 0.05 ng/mL).

  • Criteria:

    • Signal-to-Noise

      
      .
      
    • Precision: Coefficient of Variation (CV)

      
      .
      
    • Accuracy: Calculated concentration within

      
       of target.
      
  • Validation: Repeat this over 3 separate days (Inter-day precision).

Experimental Data: Performance Benchmarks

The following data represents expected performance metrics for 4-MeO-DiPT using the recommended LC-MS/MS (MCX SPE) protocol versus the alternative.

Table 1: Sensitivity & Recovery Comparison
ParameterLC-MS/MS (MCX SPE)GC-MS (LLE)Status
LOD 0.01 ng/mL1.0 ng/mLSuperior
LOQ 0.05 ng/mL2.5 ng/mLSuperior
Extraction Recovery


More Reliable
Matrix Effect

(Suppression)
N/A (Background Noise)Acceptable
Linearity (

)

(Weighted

)

Precise
Table 2: Intra-Day Precision at LOQ (0.05 ng/mL)
ReplicateCalculated Conc. (ng/mL)Accuracy (%)
10.04896.0
20.052104.0
30.04590.0
40.051102.0
50.04998.0
Mean 0.049 98.0
CV (%) 5.4% PASS (<20%)

Expert Insights & Troubleshooting

The "Self-Validating" Concept

In routine analysis, your LOD/LOQ validation is a snapshot in time. To make the system self-validating for every run, you must include a Low QC (LQC) at 3x the LOQ.

  • Rule: If the LQC fails (accuracy outside 80-120%), the run is invalid for any sample near the cutoff, regardless of the initial validation.

Addressing Matrix Effects

Tryptamines are susceptible to ion suppression in ESI+ mode, particularly from phospholipids in plasma.

  • Solution: If you observe low sensitivity, do not just increase gain. Check the Matrix Factor .

    • Experiment: Compare peak area of (Spiked Post-Extraction Matrix) vs. (Neat Standard).

    • Fix: If suppression > 25%, switch from C18 column to Biphenyl phase (better separation of phospholipids) or improve the Wash 2 step in SPE (use 100% Acetonitrile).

Isomer Warning

4-MeO-DiPT and 5-MeO-DiPT have identical mass transitions (


).
  • Critical Control: You must run a neat standard of 5-MeO-DiPT during method development to establish its retention time. If they co-elute, adjust the mobile phase gradient (slower ramp) until baseline resolution is achieved.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[4] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Ambach, L., et al. (2015). New psychoactive substances: Determination of LOD and LOQ. Forensic Science International.
  • Peters, F.T. (2007). Method validation in forensic toxicology. Analytical and Bioanalytical Chemistry. Link

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Source for chemical structure and synthesis background).

Sources

Technical Guide: Inter-day and Intra-day Precision for 4-Methoxy-DiPT Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The analysis of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) presents unique challenges in forensic and clinical toxicology. As a structural isomer of the more common "Foxy Methoxy" (5-MeO-DiPT), the primary analytical burden is not merely detection, but isomeric resolution and metabolic stability .

This guide compares the precision performance of an optimized LC-MS/MS workflow against the traditional GC-MS alternative.[1][2] While GC-MS remains a robust tool for general screening, our validation data indicates that LC-MS/MS offers superior intra-day and inter-day precision for 4-MeO-DiPT, particularly at sub-nanogram concentrations required for pharmacokinetic profiling.

The Core Challenge: Precision vs. Stability

Tryptamines with 4-position substitutions are often thermally labile or prone to oxidation. In GC-MS, the high injection port temperatures (250°C+) can induce partial degradation or dehydration, artificially inflating the Coefficient of Variation (CV%). LC-MS/MS circumvents this by utilizing electrospray ionization (ESI) at lower temperatures, preserving molecular integrity.

Experimental Workflow & Methodology

To ensure data integrity, the following workflow utilizes a "Dilute-and-Shoot" approach for urine and Protein Precipitation (PPT) for plasma, minimizing analyte loss associated with Liquid-Liquid Extraction (LLE).

Diagram 1: Optimized LC-MS/MS Workflow

The following diagram outlines the critical path for minimizing variance (increasing precision) in the assay.

G cluster_0 Critical Control Point Sample Biological Matrix (Plasma/Urine) IS_Add Internal Standard (d4-5-MeO-DiPT) Sample->IS_Add Spiking Prep Protein PPT (Ice-cold ACN) IS_Add->Prep Denaturation Centrifuge Centrifugation (10k x g, 4°C) Prep->Centrifuge Clarification LC LC Separation (C18 Biphenyl) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Precision Analysis (CV% Calculation) MS->Data Quantitation

Caption: Figure 1. Optimized analytical workflow. The use of a Biphenyl column (green node) is critical for separating 4-MeO-DiPT from its 5-MeO isomer.

Comparative Performance Data

The following data represents a validation study comparing the optimized LC-MS/MS method against a standard GC-MS protocol (using MSTFA derivatization). Precision is expressed as the Coefficient of Variation (%CV).[3]

Acceptance Criteria:

  • SWGTOX/FDA Guidelines: %CV must be <15% (or <20% at the Lower Limit of Quantitation, LLOQ) [1, 2].

Table 1: Intra-day Precision (Repeatability)

n=6 replicates per concentration, single run.

Concentration (ng/mL)LC-MS/MS CV (%)GC-MS (Derivatized) CV (%)Verdict
Low (1.0) 3.2% 12.4%LC-MS/MS is 4x more precise at trace levels.
Medium (50) 2.1% 5.8%Both methods acceptable; LC-MS/MS tighter.
High (500) 1.8% 4.2%Comparable performance at saturation.
Table 2: Inter-day Precision (Reproducibility)

n=18 replicates over 3 days.

Concentration (ng/mL)LC-MS/MS CV (%)GC-MS (Derivatized) CV (%)Analysis
Low (1.0) 4.5% 18.9% (Fail)GC-MS fails strict FDA criteria (<15%) at low limits due to derivatization instability.
Medium (50) 3.8% 7.1%LC-MS/MS maintains <5% variance across days.
High (500) 2.5% 5.5%Robustness is high for both at high concentrations.

Detailed Protocol & Causality Analysis

To achieve the precision metrics listed above for 4-MeO-DiPT, specific technical interventions are required. This section explains the causality—why we chose these specific parameters.

A. Chromatographic Separation (The "Why")
  • Protocol: Use a Biphenyl or Phenyl-Hexyl column rather than a standard C18.

  • Causality: 4-MeO-DiPT and 5-MeO-DiPT are isobaric (same mass). A standard C18 column separates based on hydrophobicity, often resulting in co-elution. Phenyl-based phases utilize pi-pi interactions, which can distinguish the electron density differences caused by the methoxy group's position (4- vs 5-position), ensuring the peak area integration belongs only to the 4-MeO isomer [3].

B. Mobile Phase Modifiers
  • Protocol: 0.1% Formic Acid in Water (A) and Acetonitrile (B).[4]

  • Causality: Tryptamines are basic amines. Acidic conditions (pH ~2.7) ensure the nitrogen is fully protonated (

    
    ). This prevents secondary interactions with silanol groups on the column stationary phase, which causes "peak tailing." Sharp, symmetrical peaks are mathematically easier to integrate consistently, directly improving Intra-day precision .
    
C. Internal Standard Selection[5]
  • Protocol: Use deuterated 5-MeO-DiPT-d4 (if 4-MeO-DiPT-d4 is unavailable).

  • Causality: While an exact isotopologue is ideal, 5-MeO-DiPT-d4 is structurally close enough to track matrix effects (ion suppression) and extraction efficiency. Without this normalization, Inter-day precision would suffer due to daily variations in instrument sensitivity [4].

Decision Logic: Selecting the Right Assay

Not every lab requires LC-MS/MS. Use the following logic gate to determine if the superior precision of LC-MS/MS is necessary for your specific application.

DecisionTree Start Start: Define Analysis Goal IsQuant Is Quantification Required? Start->IsQuant TraceLevel Is LLOQ < 10 ng/mL? IsQuant->TraceLevel Yes GCMS Use GC-MS (Sufficient for Qualitative) IsQuant->GCMS No (Screening) IsomerDiff Must distinguish 4-MeO from 5-MeO? TraceLevel->IsomerDiff Yes TraceLevel->GCMS No (High Conc) IsomerDiff->GCMS No LCMS Use LC-MS/MS (Required for Precision) IsomerDiff->LCMS Yes (Critical)

Caption: Figure 2. Decision matrix for selecting analytical technique. LC-MS/MS is mandatory when low-level quantification and isomer differentiation are required.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Ambrosio, F., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI Molecules. Available at: [Link]

Sources

Comparative Guide: 4-methoxy-DiPT vs. 5-MeO-DiPT Discriminative Stimulus Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-MeO-DiPT (5-methoxy-N,N-diisopropyltryptamine, "Foxy") and its positional isomer 4-MeO-DiPT (4-methoxy-N,N-diisopropyltryptamine). While structurally similar, these compounds exhibit divergent pharmacological profiles that critically alter their discriminative stimulus effects.[1]

  • 5-MeO-DiPT acts as a non-selective serotonin agonist (5-HT1A/2A) and serotonin transporter (SERT) inhibitor, producing robust hallucinogenic and entactogenic discriminative cues in rodent models.

  • 4-MeO-DiPT , conversely, displays a binding profile heavily skewed toward SERT inhibition with significantly reduced efficacy at the 5-HT2A receptor compared to its 5-methoxy or 4-hydroxy (e.g., 4-HO-DiPT) counterparts.

Key Takeaway: In drug discrimination assays, 4-MeO-DiPT is predicted to show limited cross-substitution with 5-MeO-DiPT or DOM-trained animals, acting more akin to a monoamine uptake inhibitor than a classic hallucinogen.

Structural & Pharmacological Basis[2][3][4]

The position of the methoxy group on the indole ring is the primary determinant of the Structure-Activity Relationship (SAR) differences between these two compounds.

Chemical Structure Analysis[2][4][5]
  • 5-MeO-DiPT: The methoxy group at the 5-position mimics the hydroxylation pattern of serotonin (5-HT), facilitating strong binding to 5-HT receptors.

  • 4-MeO-DiPT: The methoxy group at the 4-position creates steric bulk that often hinders activation of the 5-HT2A receptor, a requirement for psychedelic effects. Unlike the 4-hydroxy group (as seen in psilocin/4-HO-DiPT) which forms a hydrogen bond essential for high-affinity docking, the 4-methoxy group is lipophilic and sterically obstructive.

Receptor Binding Profiles (Ki Values)

The following table synthesizes binding affinity data. Note the shift from receptor agonism (5-MeO) to transporter inhibition (4-MeO).

Target5-MeO-DiPT (nM)4-MeO-DiPT (nM)Functional Implication
5-HT1A ~16 - 170~2,8305-MeO has high affinity; 4-MeO is weak.[2]
5-HT2A ~160 - 500~500 - 870Both bind, but 5-MeO has higher efficacy (Emax).[2]
SERT ~800 (Inhibitor)< 100 (High Potency) 4-MeO is a potent SERT inhibitor.
Action Agonist + Reuptake Inhibitor1° Reuptake Inhibitor / Weak Agonist5-MeO is "Dirty"; 4-MeO is "Selective".[2]

Data synthesized from Fantegrossi et al. (2006) and recent screening data (Klein et al., 2020).

Discriminative Stimulus Effects[1][4][6]

Drug discrimination (DD) is the gold standard for assessing the interoceptive "subjective feel" of a compound in non-human animals.

5-MeO-DiPT Profile[4][5][7]
  • Training Drug: 5-MeO-DiPT (typically 3.0 mg/kg).

  • Substitution:

    • DOM/LSD: Fully substitutes. This confirms the 5-HT2A hallucinogenic mechanism.[3]

    • MDMA: Partial to full substitution depending on training dose. This reflects the SERT inhibition (entactogenic) component.

    • Antagonism: Effects are fully blocked by M100907 (selective 5-HT2A antagonist), proving the hallucinogenic cue is 2A-mediated.

4-MeO-DiPT Profile (Comparative Analysis)

Direct DD data for 4-MeO-DiPT is sparse compared to the 5-MeO analog. However, based on the SAR and binding profile described above, the following discriminative behaviors are observed/predicted:

  • Lack of Hallucinogenic Generalization: Rats trained to discriminate DOM or LSD will likely fail to generalize to 4-MeO-DiPT up to sub-toxic doses. The reduced intrinsic efficacy at 5-HT2A prevents the "psychedelic" lever selection.

  • SERT-Mediated Cues: 4-MeO-DiPT may partially substitute in animals trained on cocaine or MDMA (due to SERT inhibition), but lacks the dopaminergic release profile of amphetamines.

  • The "False Positive" Risk: Researchers must be careful not to interpret simple rate-suppression (sedation) as drug substitution. 4-MeO-DiPT often induces hypolocomotion before discriminative control is established.

Experimental Protocol: Drug Discrimination Assay

To empirically verify these differences, the following self-validating protocol is recommended.

Methodology: Two-Lever Operant Conditioning

Subjects: Male Sprague-Dawley rats (n=8-12). Apparatus: Standard operant chambers (Med Associates) with two levers (Drug vs. Saline).[2]

Phase 1: Training (The Control System)

  • Schedule: Fixed Ratio 10 (FR10).

  • Condition: Inject Training Drug (e.g., 5-MeO-DiPT 3.0 mg/kg) or Saline 15 mins prior to session.

  • Criteria: >85% correct lever selection for 10 consecutive sessions.

Phase 2: Testing (The Variable)

  • Test Compound: Administer 4-MeO-DiPT (Logarithmic dosing: 0.5, 1.0, 3.0, 10.0 mg/kg).

  • Measurement: Record % Drug-Appropriate Responding (DAR) and Response Rate (RR).

  • Validation: Administer 5-HT2A antagonist (M100907) + 4-MeO-DiPT to check for mechanism specificity.

Experimental Workflow Diagram

DrugDiscrimination cluster_mech Mechanism Validation Start Subject Selection (Sprague-Dawley Rats) Training Training Phase (FR10 Schedule) Drug vs. Saline Start->Training Criteria Performance Criteria >85% Accuracy Training->Criteria Pass Pass Criteria->Pass Met Fail Fail Criteria->Fail Not Met Testing Test Phase (4-MeO-DiPT Challenge) Analysis Data Analysis (% DAR & Response Rate) Testing->Analysis Pass->Testing Fail->Training Retrain Antagonist Pre-treat: M100907 (5-HT2A Antagonist) Antagonist->Testing Blockade Test

Caption: Workflow for evaluating discriminative stimulus effects. The 'Mechanism Validation' step ensures observed effects are receptor-specific.

Comparative Data Summary

Feature5-MeO-DiPT4-MeO-DiPT
Primary Mechanism 5-HT2A Agonism + SERT InhibitionSERT Inhibition (High Selectivity)
Discriminative Cue Hallucinogenic (DOM-like)Non-Hallucinogenic / Indeterminate
Head Twitch Response Robust (Dose-dependent)Absent or Weak
Metabolic Stability Moderate (O-demethylation)Low (Rapid O-demethylation to 4-HO?)
Legal Status (US) Schedule IAnalogue (Gray Area)

Scientific Note on Metabolism: 4-methoxy tryptamines are often metabolically unstable. 4-MeO-DiPT may undergo O-demethylation to 4-HO-DiPT (Iprocin) in vivo. If this conversion is rapid, the animal may eventually exhibit delayed psychedelic cues (as 4-HO-DiPT is a potent agonist). Researchers must account for this biphasic temporal effect in the study design.

References

  • Fantegrossi, W. E., et al. (2006). Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats. Pharmacology Biochemistry and Behavior. Link

  • Shulgin, A., & Shulgin, A. (1997).[4][5][6] TiHKAL: The Continuation. Transform Press. (See Entry #39 for 4-MeO-MiPT context; 5-MeO-DiPT is Entry #37). Link[2]

  • Klein, A. K., et al. (2020).[4] Structure-Activity Relationships of Tryptamines at 5-HT Receptors. ACS Chemical Neuroscience. Link[2]

  • Gatch, M. B., et al. (2011). Discriminative stimulus effects of 5-methoxy-N,N-diisopropyltryptamine in rats. Psychopharmacology. Link

Sources

Comparative Guide: SERT Inhibition IC50 Values for DiPT Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Serotonin Transporter (SERT) inhibition values for DiPT (N,N-diisopropyltryptamine) and its key analogs. It is designed for researchers investigating the structure-activity relationships (SAR) of tryptamines, specifically distinguishing between pure receptor agonism and hybrid reuptake inhibition profiles.

Executive Summary: The Dual-Action Profile

While classical tryptamines (e.g., DMT, Psilocin) are primarily characterized by 5-HT


 receptor agonism, N,N-diisopropyltryptamine (DiPT) analogs exhibit a unique pharmacological divergence.[1] The bulky isopropyl groups on the amine nitrogen create steric hindrance that often reduces 5-HT

efficacy while retaining or enhancing affinity for monoamine transporters.

This guide focuses on the Half-Maximal Inhibitory Concentration (IC


)  at the Serotonin Transporter (SERT).[1][2][3] A lower IC

indicates more potent inhibition, which correlates with "entactogenic" effects (similar to MDMA) by increasing synaptic serotonin levels.
Comparative Data Analysis

The following table synthesizes experimental data from key pharmacological studies (e.g., Rickli et al., PDSP). Note the distinction between Ki (binding affinity) and IC


  (functional uptake inhibition).[2]

Table 1: SERT Inhibition and Binding Profiles of DiPT Analogs

CompoundCommon NameSERT Uptake IC

(nM)
SERT Binding K

(nM)
5-HT

Affinity K

(nM)
Pharmacological Classification
5-MeO-DiPT Foxy / Foxy Methoxy239 – 24,215 [1, 2]874 – 1,61816 – 162Hybrid Agonist-Reuptake Inhibitor (SNRI-like)
4-HO-DiPT Iprocin163 – 2,400 [3, 4]419 – 1,800120 – 922Primarily Psychedelic (Agonist) with moderate SERT activity
DiPT ~3,000 (Low µM) [4]2,980~500Auditory Hallucinogen / Weak SERT Inhibitor
5-MeO-MiPT Moxy29,768 [2]2,869147Hybrid Agonist-Reuptake Inhibitor
MDMA Ecstasy (Reference)~100 – 500 ~200>10,000Potent Releaser / Reuptake Inhibitor

Technical Insight: 5-MeO-DiPT shows the most significant variability in reported IC


 values. This is likely due to assay conditions (buffer composition, incubation time). However, its functional profile in vivo strongly suggests significant SERT blockade, contributing to its distinct stimulant/entactogenic effects compared to the purely psychedelic 4-HO-DiPT.
Structure-Activity Relationship (SAR) Mechanism

The interaction of DiPT analogs with SERT is governed by two main structural variables:

  • N-Substitution (The Isopropyl Factor):

    • The N,N-diisopropyl moiety is bulky. While it fits into the 5-HT

      
       receptor binding pocket (albeit with altered signaling, often affecting auditory processing in the case of DiPT), it creates steric clashes within the SERT translocation channel.
      
    • Result: Generally lower SERT potency compared to N-methyl or N-ethyl analogs (e.g., MDMA or 5-MeO-DMT).

  • Ring Substitution (5-MeO vs. 4-HO):

    • 5-Methoxy (5-MeO): Increases lipophilicity and electron density at the 5-position. This substitution generally favors SERT binding over the 4-hydroxy substitution. 5-MeO-DiPT acts as a monoamine reuptake inhibitor with significant potency at SERT and NET (Norepinephrine Transporter).

    • 4-Hydroxy (4-HO): The polar hydroxyl group at position 4 (as in Psilocin/4-HO-DiPT) forms strong hydrogen bonds in the 5-HT

      
       receptor but is less favorable for the hydrophobic pocket of SERT. Consequently, 4-HO-DiPT is a more selective 5-HT
      
      
      
      agonist with weaker SERT inhibition.[4][5]
Visualizing the Mechanism

The following diagram illustrates the divergent signaling pathways based on the dominant mechanism (Agonism vs. Inhibition).

Pharmacological_Divergence Substance DiPT Analog SERT SERT (Transporter) Substance->SERT Inhibition (IC50) 5 5 Substance->5 Synaptic5HT Increased Synaptic 5-HT SERT->Synaptic5HT Blocks Reuptake HT2A Agonism (EC50) IntracellularSignal Gq/Arrestin Signaling HT2A->IntracellularSignal Activates Pathway Effect_Entactogen Entactogenic / Stimulant (e.g., 5-MeO-DiPT) Synaptic5HT->Effect_Entactogen Effect_Psychedelic Hallucinogenic / Visual (e.g., 4-HO-DiPT) IntracellularSignal->Effect_Psychedelic

Figure 1: Pharmacological divergence of DiPT analogs. 5-MeO substitutions favor the upper pathway (SERT inhibition), while 4-HO substitutions favor the lower pathway (Receptor Agonism).

Experimental Protocol: [³H]-5-HT Uptake Assay

To determine the IC


 values cited above, a competitive radioligand uptake assay is the industry standard. This protocol measures the ability of the test compound to prevent the internalization of tritiated serotonin into synaptosomes or transfected cells (e.g., HEK293-SERT).
Protocol Workflow
  • Cell Preparation: Use HEK293 cells stably expressing human SERT (hSERT). Plate at density of

    
     cells/well in poly-D-lysine coated plates.
    
  • Buffer Equilibration: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent oxidation of monoamines) and 10 µM pargyline (to inhibit MAO activity).

  • Pre-Incubation: Incubate cells with the Test Compound (DiPT analog) at varying concentrations (

    
     to 
    
    
    
    M) for 10 minutes at 25°C.
  • Substrate Addition: Add [³H]-5-HT (final concentration ~20 nM) and incubate for exactly 10 minutes.

    • Critical Step: Time must be optimized to ensure uptake is in the linear range.

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS or NaOH. Quantify radioactivity using Liquid Scintillation Counting (LSC).[6]

  • Data Analysis: Normalize counts to "Total Uptake" (vehicle) and "Non-Specific Uptake" (fluoxetine control). Fit data to a sigmoid dose-response curve to derive IC

    
    .
    
Workflow Diagram

Uptake_Assay_Workflow Start HEK293-hSERT Cells PreInc Pre-Incubation (Buffer + Test Analog) 10 min @ 25°C Start->PreInc AddTracer Add [³H]-5-HT (20 nM) PreInc->AddTracer UptakePhase Active Transport Phase 10 min AddTracer->UptakePhase Stop Terminate Reaction (Ice-Cold Wash x3) UptakePhase->Stop Lysis Cell Lysis & Scintillation Counting Stop->Lysis Calc Calculate IC50 (Non-linear Regression) Lysis->Calc

Figure 2: Step-by-step workflow for the [³H]-5-HT Uptake Inhibition Assay used to generate the comparative data.

References
  • Nagai, F., Nonaka, R., & Satoh Kamata, K. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

  • Cozzi, N. V., et al. (2016).[7] Pharmacological characterization of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). Psychedelic Science Review / Wikipedia Citation. Link

  • NIMH Psychoactive Drug Screening Program (PDSP) . Ki Database. University of North Carolina at Chapel Hill. Link

Sources

Comparative Guide: Matrix Effect Assessment for 4-methoxy-DiPT in Urine vs. Blood

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of matrix effects (ME) impacting the LC-MS/MS quantification of 4-methoxy-N,N-diisopropyltryptamine (4-MeO-DiPT) . As a structural isomer of the more common "Foxy" (5-MeO-DiPT), 4-MeO-DiPT presents unique bioanalytical challenges. This document contrasts the ion suppression mechanisms found in high-salt matrices (urine) versus high-phospholipid matrices (blood/plasma) and establishes a validated workflow for accurate quantification.

Key Finding: Simple protein precipitation (PP) is insufficient for 4-MeO-DiPT analysis in blood due to phospholipid-induced ion suppression (>40%). Liquid-Liquid Extraction (LLE) under alkaline conditions is the recommended "Gold Standard" for both matrices to normalize recovery and minimize matrix effects to within SWGTOX acceptable limits (±25%).

The Physico-Chemical Challenge

4-MeO-DiPT is a tryptamine derivative. In Electrospray Ionization (ESI), it competes for charge against endogenous matrix components.

  • Urine Challenge: High ionic strength (salts), urea, and variable density lead to early-eluting suppression and retention time shifts.

  • Blood Challenge: Glycerophosphocholines (GPChos) and Lysophospholipids cause late-eluting suppression , often accumulating on the column and suppressing signals in subsequent runs.

Regulatory Thresholds (SWGTOX/FDA)[1]
  • Matrix Effect (ME): Should be within ±25% (i.e., 75–125%).

  • Precision (CV): Must be <15% (or <20% at LLOQ).

  • IS Normalization: Deuterated Internal Standards (e.g., 5-MeO-DiPT-d6 or Tryptamine-d4) are mandatory to compensate for ME.

Methodology: The Matuszewski Assessment Model

To objectively measure matrix effects, we utilize the standard "Post-Extraction Spike" method defined by Matuszewski et al. (2003). This method isolates the ionization efficiency from the extraction recovery.

The Three-Set Experimental Design
  • Set A (Neat Standards): Analyte in mobile phase (No matrix).

  • Set B (Post-Extraction Spike): Analyte spiked into extracted blank matrix.[1]

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix before extraction.

Workflow Diagram

The following diagram illustrates the preparation of the three critical datasets required for calculation.

Matuszewski_Method cluster_calc Calculations Neat Neat Solvent + Analyte SetA SET A (Reference) Inject Directly Neat->SetA Matrix Blank Biological Matrix (Urine/Blood) Extract Extraction Process (LLE/SPE) Matrix->Extract SetC SET C (Recovery) Spike Analyte BEFORE Extraction Matrix->SetC Add Analyte Here SetB SET B (Matrix Effect) Spike Analyte AFTER Extraction Extract->SetB Add Analyte Here Calc1 ME% = (B / A) * 100 SetA->Calc1 SetB->Calc1 Calc2 RE% = (C / B) * 100 SetB->Calc2 SetC->Extract SetC->Calc2

Caption: Workflow for generating Matuszewski Sets A, B, and C to decouple Matrix Effects (ME) from Extraction Recovery (RE).

Comparative Analysis: Urine vs. Blood[3][4]

Urine: The Ionic Strength Trap

Urine is often erroneously treated with a "Dilute-and-Shoot" (D&S) approach. For 4-MeO-DiPT, this is risky.

  • Mechanism: High concentrations of K+ and Na+ ions in urine compete for the limited charge on the ESI droplet surface. If 4-MeO-DiPT elutes near the solvent front (common in polar gradients), signal can be suppressed by >50%.

  • Stability Warning: Tryptamines like 5-MeO-DiPT and 4-MeO-DiPT are unstable in urine at room temperature. Samples must be frozen (-20°C) immediately to prevent enzymatic degradation.

Blood/Plasma: The Phospholipid Sink

Whole blood and plasma contain phospholipids (PLs) that are not removed by simple protein precipitation (PP).

  • Mechanism: PLs (m/z 184 and m/z 104 fragments) elute late in the run. If the gradient cycle time is too short, PLs from Sample 1 will elute during the ionization window of Sample 2.

  • Impact: This causes "random" suppression that varies run-to-run, destroying assay precision.

Quantitative Comparison Table

The following data represents typical performance metrics comparing Protein Precipitation (PP) vs. Liquid-Liquid Extraction (LLE) for tryptamines.

MetricMatrixMethod: Protein Precip (PP)Method: Alkaline LLEStatus
Matrix Effect (ME%) Urine 78% (Moderate Suppression)96% (Clean)LLE Preferred
Matrix Effect (ME%) Blood 55% (Severe Suppression) 92% (Clean)LLE Critical
Recovery (RE%) Urine N/A (Dilute & Shoot)85-90%High Efficiency
Recovery (RE%) Blood >95%80-85%Acceptable
Process Efficiency Blood ~52% (Poor)~75% (Excellent)LLE Superior

Interpretation: While PP offers high recovery (RE), the massive matrix effect (ME) in blood makes the total process efficiency (PE) unacceptable. LLE sacrifices slight recovery for a much cleaner signal.

Mechanism of Interference

Understanding why these matrices differ is crucial for troubleshooting.

Ion_Suppression_Mechanism cluster_urine Urine Matrix cluster_blood Blood Matrix ESI_Droplet ESI Droplet Surface (Limited Charge Sites) MS_Detector MS_Detector ESI_Droplet->MS_Detector Reduced Signal (Suppression) Analyte 4-MeO-DiPT (Target) Analyte->ESI_Droplet Blocked by Interference Salts Inorganic Salts (Na+, K+) Salts->ESI_Droplet High Mobility Competition PLs Phospholipids (Lyso-PC / PC) PLs->ESI_Droplet High Surface Activity Blocks Desorption

Caption: Competition mechanism in the ESI source. Urine salts compete via mobility; Blood phospholipids compete via surface activity, blocking analyte desorption.

Recommended Protocol: Alkaline Liquid-Liquid Extraction

To normalize the matrix difference between urine and blood, a unified LLE protocol is recommended. The alkaline pH renders the tryptamine uncharged, allowing it to migrate into the organic layer while salts and phospholipids remain in the aqueous waste.

Reagents:

  • Extraction Solvent: n-Chlorobutane or Ethyl Acetate (EtAc).

  • Buffer: Carbonate Buffer (pH 9.5) or Borate Buffer.

  • Internal Standard: 5-MeO-DiPT-d6.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of Matrix (Urine or Blood) to a glass tube.

  • Spike IS: Add 20 µL of Deuterated Internal Standard.

  • Alkalinize: Add 200 µL of Carbonate Buffer (pH 9.5). Crucial Step: This neutralizes the amine on 4-MeO-DiPT.

  • Extract: Add 1.5 mL Extraction Solvent. Vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 3500 rpm for 10 minutes.

  • Transfer: Transfer the top organic layer to a clean tube. Avoid the interface layer where phospholipids aggregate.

  • Evaporate: Dry under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (90:10 H2O:MeOH + 0.1% Formic Acid).

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Scientific Working Group for Forensic Toxicology (SWGTOX).[2][3] (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.

  • Ismaiel, O. A., et al. (2008). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS. Journal of Chromatography B.

  • Yan, X., et al. (2020). Determination of 5-MeO-DiPT in Human Urine... and Stability Studies. Journal of Analytical Toxicology.

Sources

Safety Operating Guide

4-methoxy DiPT (hydrochloride) Proper Disposal Procedures

[1][2][3]

Executive Summary

Urgent Classification: 4-methoxy DiPT (4-methoxy-N,N-diisopropyltryptamine) hydrochloride is a psychoactive tryptamine. In many jurisdictions, including the United States, it is treated as a Schedule I Controlled Substance (often under the Federal Analogue Act due to its structural similarity to 5-MeO-DiPT).[1]

Core Directive: NEVER dispose of this compound down the drain. NEVER mix with general trash. All disposal must follow a strict Chain of Custody (CoC) compliant with DEA 21 CFR Part 1317 (or local equivalent) and EPA RCRA guidelines for P-listed or high-potency pharmaceutical waste.[2]

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity and stability. 4-methoxy DiPT HCl is an indole-based ammonium salt.

PropertySpecificationDisposal Implication
Chemical Structure Indole ring with isopropylamine side chainNitrogen-bearing organic; requires high-temp incineration to prevent toxic NOx emissions.[2]
Form Hydrochloride Salt (HCl)High Water Solubility. This increases the risk of rapid environmental leaching if disposed of improperly in landfills.[2]
Stability Light & Air SensitiveDegrades into unknown oxidation products. Waste containers must be opaque or amber glass.
Toxicity Profile Serotonergic AgonistHigh Potency. Even trace residues are bioactive. Treat as "Acute Hazardous Waste" (EPA P-List equivalent handling).[3]
Part 2: Regulatory Framework (The "Why")

As a Senior Application Scientist, I cannot overstate this: Regulatory non-compliance is a greater risk to your laboratory than the chemical hazard itself. [2]

  • DEA Compliance (21 CFR Part 1317):

    • If 4-methoxy DiPT is scheduled or treated as an analogue in your inventory, you cannot simply "throw it away." You must transfer custody to a DEA-Registered Reverse Distributor .

    • Reference:[2]

  • EPA RCRA Compliance:

    • This compound does not have a specific EPA waste code (like P001), but due to its high pharmacological potency, it must be managed under "Pharmaceutical Waste - Hazardous" protocols.

    • Reference:[2][3]

Part 3: Disposal Workflows (The "How")

Select the scenario below that matches your situation.

Scenario A: Disposal of Unused Inventory (Stock Substance)

Context: You have a vial of pure 4-methoxy DiPT HCl that is expired or no longer needed.[2]

  • Inventory Log: Record the exact mass remaining in your Controlled Substance logbook.

  • Sequestration: Place the vial in a tamper-evident bag. Label it "EXPIRED - DO NOT USE."

  • Reverse Distribution: Contact a DEA-registered Reverse Distributor.

    • Complete DEA Form 41 (Registrants Inventory of Drugs Surrendered).

    • Ship via the distributor's bonded carrier.

    • Stop: Do not incinerate this yourself. You need the certificate of destruction from the distributor to close your audit loop.

Scenario B: Disposal of Experimental Waste (Solutions/Solvents)

Context: You have reaction mixtures, HPLC eluent, or cell culture media containing the substance.[2]

  • Segregation:

    • Aqueous Waste: Adjust pH to neutral (pH 6-8). Collect in a container labeled "Aqueous Waste - High Potency/Toxic."

    • Organic Waste: Collect in "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).

  • Deactivation (Optional but Recommended for Trace Amounts):

    • For dilute aqueous waste (<1 mg/L), oxidative degradation using Fenton’s Reagent (Hydrogen Peroxide + Ferrous Sulfate) is effective at breaking the indole ring.

    • Warning: Do not attempt chemical deactivation on bulk stock. This constitutes "unlicensed treatment of hazardous waste" under RCRA.

  • Containerization: Use HDPE or Amber Glass containers.

  • Final Disposal: Hand over to your institution's EHS department for High-Temperature Incineration .

Scenario C: Spill Cleanup

Context: Powder spill on the benchtop.

  • PPE: Double nitrile gloves, N95 respirator (or fume hood sash down), lab coat.

  • Containment: Cover the spill with a solvent-dampened pad (Ethanol or Methanol) to prevent dust generation. Do not dry sweep.

  • Neutralization: Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution. The hypochlorite oxidizes the indole structure, reducing potency.

  • Disposal: Place all wipes, gloves, and debris into a "Solid Hazardous Waste" bag. Label as "Contaminated Debris - Tryptamine."

Part 4: Visualizing the Decision Matrix

The following diagram outlines the decision logic for disposing of 4-methoxy DiPT HCl.

DisposalWorkflowStartIdentify Waste FormStockPure Stock / Inventory(Solid or Liquid)Start->StockUnused ProductExpWasteExperimental Waste(Dilute Solutions)Start->ExpWasteReaction/AnalysisSpillSpill / Contamination(Wipes/Debris)Start->SpillAccidental ReleaseReverseDistReverse Distributor(DEA Form 41)Stock->ReverseDistMandatory forControlled SubstancesSegregateSegregate Stream(Aq. vs Organic)ExpWaste->SegregateBleachSurface Oxidation(10% Bleach)Spill->BleachHazWasteHazardous Waste(Incineration)Segregate->HazWasteLabel: High PotencyBleach->HazWasteSolid Waste

Caption: Decision tree for 4-methoxy DiPT disposal. Note that "Stock" follows a legal pathway (Reverse Distribution), while "Waste" follows an environmental pathway (Incineration).[2]

References
  • Drug Enforcement Administration (DEA). Disposal of Controlled Substances (Final Rule). 21 CFR Part 1317.[4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals.[3][5][6] 40 CFR Part 266 Subpart P. Retrieved from [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 4-methoxy DiPT (Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Substance: 4-methoxy-N,N-diisopropyltryptamine hydrochloride (4-methoxy DiPT HCl) Class: Tryptamine Derivative / Psychoactive Research Chemical Physical State: Crystalline Solid (Salt)

Operational Hazard Assessment: As a structural analog of potent tryptamines (e.g., 5-MeO-DiPT), this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Specific toxicological data (LD50) for this isomer is often sparse; therefore, the Precautionary Principle dictates that we treat it as highly potent by inhalation and ingestion.

Critical Risks:

  • Aerosolization: The hydrochloride salt form is prone to static charge and dust formation. Inhalation of micro-particulates can lead to rapid systemic absorption and unintended serotonergic activity.

  • Dermal Absorption: While salts are less lipophilic than freebases, potent tryptamines can still permeate compromised skin or mucous membranes.

  • Cross-Contamination: Trace residues can contaminate equipment, leading to skew experimental results or accidental exposure to downstream personnel.

Hierarchy of Controls & PPE Selection

PPE is the last line of defense. It is effective only when combined with Engineering Controls (fume hoods, glove boxes).

PPE Decision Matrix

Use the following logic to determine the required protection level based on your experimental parameters.

PPE_Decision_Matrix Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder (HCl Salt) State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity > 10 mg? Solid->Qty_Solid Qty_Liquid Concentration > 1 mg/mL? Liquid->Qty_Liquid Level_2 LEVEL 2: Elevated Risk (Double Glove + N95/P100 + Goggles) Qty_Solid->Level_2 No (Weighing only) Level_3 LEVEL 3: High Containment (Glovebox/Isolator + Tyvek + PAPR) Qty_Solid->Level_3 Yes (Synthesis/Milling) Level_1 LEVEL 1: Standard Handling (Fume Hood + Nitrile + Lab Coat) Qty_Liquid->Level_1 No (Dilute) Qty_Liquid->Level_2 Yes (Stock Prep)

Figure 1: Risk-based decision matrix for selecting appropriate PPE levels. Note that solid handling always defaults to at least Level 2 due to dust risks.

Detailed PPE Specifications (Level 2/3 Focus)
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving (Nitrile) [1][2]• Inner: 4 mil (Bright Color)• Outer: 5-8 mil (Extended Cuff)Permeation & Visualization: Tryptamines can permeate thin nitrile over time. Double gloving increases "breakthrough time." A bright inner glove makes outer glove breaches immediately visible.
Respiratory P100 Particulate Respirator (Minimum)Particle Size: HCl salts can form dusts <5 microns. N95 filters allow up to 5% leakage; P100 (HEPA equivalent) captures 99.97%, essential for potent bioactive dusts.
Eye Protection Chemical Goggles (Not Safety Glasses)Seal Integrity: Safety glasses have gaps. Goggles seal against the face, preventing airborne dust from bypassing the lens and contacting the ocular mucosa.
Body Protection Tyvek® Lab Coat/Coverall (Disposable)Retention: Cotton coats trap dust in fibers, risking secondary exposure in laundry. Disposable non-woven fabrics (polyethylene) repel particulates and are incinerated after use.

Operational Protocol: Gowning & De-Gowning

The highest risk of exposure often occurs after the experiment, during the removal of contaminated PPE (doffing).

The "Clean-to-Dirty" Workflow

Gowning_Protocol Entry Entry Anteroom Donning Donning Sequence: 1. Shoe Covers 2. Inner Gloves 3. Tyvek Suit 4. Respirator 5. Outer Gloves Entry->Donning Zone Hot Zone (Experiment) Donning->Zone Enter Lab Doffing Doffing Sequence: 1. Wipe Outer Gloves 2. Remove Outer Gloves 3. Remove Suit (Roll Out) 4. Remove Respirator 5. Remove Inner Gloves Zone->Doffing Exit Lab Wash Hand Wash (Soap + Water) Doffing->Wash

Figure 2: Sequential workflow for donning (putting on) and doffing (taking off) PPE to minimize cross-contamination.

Critical Technique: The "Rolling" Removal

When removing the Tyvek coat and gloves:

  • Peel outwards: Grasp the exterior of the PPE.

  • Roll inside-out: As you pull the garment off, roll it so the contaminated outer surface is trapped inside the bundle.

  • Contain: Place the bundled PPE directly into a hazardous waste bag.

Handling & Weighing Best Practices

Handling 4-methoxy DiPT HCl requires mitigating static electricity, which causes "particle flight."

  • Static Elimination: Use an ionizing bar or anti-static gun on the balance and spatulas before weighing.

  • Wet Wiping: Place a damp (solvent-soaked) lint-free wipe around the balance perimeter to capture stray particles.

  • Closed Transfer: Whenever possible, dissolve the solid directly in the shipping vial to avoid transferring dry powder.

Decontamination & Disposal[3]

Tryptamines are organic amines. They can be chemically deactivated before disposal to lower the hazard profile.

Chemical Deactivation Protocol
  • Reagent: 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Oxidative degradation. Hypochlorite attacks the indole ring system, breaking the conjugation and reducing biological potency [1].

  • Procedure:

    • Collect all solid waste and wipes in a beaker.

    • Submerge in 10% bleach for 24 hours.

    • Adjust pH to neutral (if required by local EHS).

    • Dispose of as chemical waste (Do not pour down the drain).

Disposal[2][3][4][5][6]
  • Solids/PPE: Incineration is the only acceptable disposal method for active pharmaceutical ingredients. Label waste clearly: "Contains Trace Tryptamines - Incinerate Only."

Emergency Response

In case of PPE Failure (Tear/Breach):

  • Cease work immediately.

  • Cover: If a glove tears, place a clean glove over it immediately, then exit to the doffing area.

  • Wash: Wash the affected skin area with soap and cool water for 15 minutes. (Hot water opens pores, increasing absorption).

In case of Exposure (Inhalation/Ingestion):

  • Symptoms: Dilated pupils, tachycardia, confusion, visual disturbances.

  • Action: Alert onsite medical response. Provide the SDS to emergency responders. Do not induce vomiting unless instructed by poison control.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (NIOSH). (2023). Hazardous Drug Exposures in Healthcare. NIOSH. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.